4-Oxa-7-azaspiro[2.5]octane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxa-7-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(1)5-7-3-4-8-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDFSRMWMEQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-23-0 | |
| Record name | 4-Oxa-7-azaspiro[2.5]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-oxa-7-azaspiro[2.5]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of their therapeutic potential. Moving beyond traditional flat, aromatic structures, medicinal chemists are increasingly turning to three-dimensional scaffolds to unlock new biological targets and enhance pharmacokinetic profiles. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, well-defined three-dimensional geometry provides a unique platform for orienting substituents in precise vectors, enabling novel and selective interactions with protein binding sites.
This guide focuses on a particularly valuable spirocyclic building block: 4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS 1427195-23-0). While not a therapeutic agent itself, this compound serves as a crucial intermediate in the synthesis of a new generation of drug candidates targeting a range of diseases, from neurodegenerative disorders to cancer and metabolic conditions. Its unique structure, combining a cyclopropane and a morpholine ring system, offers a compelling blend of rigidity and desirable physicochemical properties. This document will provide an in-depth analysis of its chemical properties, a detailed synthesis protocol, its documented applications in drug development, and the mechanistic rationale for its use in targeting key signaling pathways.
Physicochemical and Safety Profile
A comprehensive understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
Chemical Properties
This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 1427195-23-0 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 4-oxa-7-azaspiro[2.5]octane;hydrochloride |
| SMILES | C1CC12CNCCO2.Cl |
| InChI Key | DVKDFSRMWMEQGS-UHFFFAOYSA-N |
| Physical Form | Solid, white powder |
| Storage | Room Temperature |
| Purity | Typically ≥97% |
Structural Analysis
The structure of 4-oxa-7-azaspiro[2.5]octane is characterized by a spirocyclic fusion of a cyclopropane ring and a morpholine ring. This arrangement imparts significant conformational rigidity. Structural and conformational analyses of similar 1-oxa-2-azaspiro[2.5]octane derivatives have been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. These studies demonstrate that NMR chemical shifts and coupling constants are highly sensitive to the steric and electronic effects of substituents, allowing for the precise determination of relative configuration and preferred conformations. Such analytical methods are essential for verifying the structure and purity of the title compound and its derivatives during a synthetic campaign.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting. It is classified with the signal word "Warning".[2]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder. In case of contact, flush the affected area with copious amounts of water.
Synthesis and Manufacturing
The availability of a robust and scalable synthesis is crucial for the utility of any chemical building block. A patented method outlines a practical, four-step route to this compound, designed for industrial application.[3] This process is noted for its ingenious design, use of readily available raw materials, mild reaction conditions, and high overall yield.[3]
Synthetic Workflow
The synthesis begins with methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through substitution, hydrogenation, cyclization, and reduction to yield the final product.[3]
Caption: High-level overview of the patented synthetic route.
Detailed Experimental Protocol (Adapted from CN108530375B)
The following protocol is an illustrative example based on the procedures described in the patent literature.[3] Researchers should consult the original patent for specific reagent quantities and conditions.
Step 1-3: Formation of Intermediate 3
-
The synthesis begins with methyl 1-hydroxy-1-cyclopropanecarboxylate, which undergoes a series of transformations including substitution, hydrogenation, and intramolecular cyclization to form a cyclic lactam intermediate.
Step 4: Reduction and Salt Formation
-
The lactam intermediate (e.g., 5g, 0.039 mol) is dissolved in an appropriate solvent such as tetrahydrofuran (40 mL) in a reaction vessel under a nitrogen atmosphere.[3]
-
The solution is cooled to 0°C. A reducing agent, such as Red-Al® (70% solution in toluene, 17.0g, 0.059 mol), is added dropwise, maintaining the temperature at 0°C.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 16 hours.
-
The reaction is quenched by carefully and slowly adding water (30 mL) followed by a 15% aqueous NaOH solution (30 mL) at 0°C. The mixture is stirred for 30 minutes.
-
The bulk of the tetrahydrofuran is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic phases are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to a volume of approximately 30 mL.
-
Hydrogen chloride gas is bubbled through the concentrated solution for 40 minutes to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration and dried to yield this compound as a light-yellow solid (4.6g, 79% yield).[3]
Applications in Drug Discovery: A Versatile Scaffold for High-Value Targets
The true value of this compound lies in its role as a key structural motif for potent and selective inhibitors of critical disease-related proteins. Its incorporation into drug candidates is not arbitrary; the rigid spirocyclic core serves to position key pharmacophoric elements in an optimal orientation for target engagement, often improving upon less rigid or planar scaffolds. A key patent has explicitly described its use as an intermediate for compounds targeting LRRK2, GPR43, IRAK4, and IDH.[3]
Caption: Role as an intermediate for various therapeutic targets.
LRRK2 Kinase Inhibitors for Parkinson's Disease
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are one of the most common genetic causes of Parkinson's disease (PD).[4] The G2019S mutation, in particular, leads to a gain-of-function by increasing LRRK2's kinase activity, which is believed to be pathogenic.[4] This has made LRRK2 a prime target for the development of kinase inhibitors aimed at slowing disease progression. LRRK2 is a complex protein involved in multiple cellular pathways, including the MAPK signaling cascade, vesicular trafficking, and autophagy.[5][6][7]
The 4-oxa-7-azaspiro[2.5]octane scaffold can be incorporated into LRRK2 inhibitors to occupy specific pockets of the ATP-binding site, providing both potency and selectivity. The rigidity of the spirocycle helps to minimize the entropic penalty upon binding, potentially leading to higher affinity.
Caption: LRRK2 signaling in Parkinson's and point of intervention.
GPR43 Agonists for Metabolic Disorders
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbial fermentation.[8][9] GPR43 plays a crucial role in host energy homeostasis and is expressed in various tissues, including pancreatic β-cells and adipose tissue.[8][10] Activation of GPR43 can potentiate insulin secretion and regulate adipogenesis, making it an attractive target for treating type 2 diabetes and obesity.[9][10][11]
The spiro-octane scaffold can be used to develop potent and selective GPR43 agonists. These agonists mimic the action of endogenous SCFAs, stimulating Gαq/11 and Gαi signaling pathways that lead to enhanced glucose-stimulated insulin secretion.[12]
Caption: GPR43 signaling in pancreatic β-cells.
IRAK4 Kinase Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors.[13][14] These pathways are central to the innate immune response. Upon activation by pathogens or inflammatory stimuli, IRAK4 initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[15] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[13][14]
As the most upstream and indispensable kinase in the pathway, IRAK4 is a highly sought-after therapeutic target.[14][16] The 4-oxa-7-azaspiro[2.5]octane core can serve as a rigid anchor for inhibitors designed to block the kinase activity of IRAK4, thereby preventing the downstream inflammatory cascade.
Caption: IRAK4-mediated inflammatory signaling pathway.
Mutant IDH Inhibitors for Cancer
Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) are frequently found in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[17] These mutations result in a neomorphic (new) enzyme activity: instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[18] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote tumorigenesis.[19][20]
Inhibitors of mutant IDH are a clinically validated therapeutic strategy. The this compound is an intermediate for synthesizing such inhibitors, which are designed to selectively bind to the mutant enzyme and block the production of D-2HG, thereby allowing for the restoration of normal cellular differentiation.
Caption: Oncogenic signaling cascade initiated by mutant IDH.
Conclusion and Future Outlook
This compound has emerged as a high-value building block in contemporary drug discovery. Its utility is not merely academic; it is a direct result of the pharmaceutical industry's drive towards compounds with greater three-dimensionality, improved physicochemical properties, and novel intellectual property space. The rigid spirocyclic core provides a robust platform for the synthesis of targeted therapies against a diverse set of challenging disease targets, including LRRK2, GPR43, IRAK4, and mutant IDH.
For researchers and drug development professionals, this compound represents an opportunity. Its established synthetic route and proven application as an intermediate reduce the initial barriers to exploring novel chemical space around these important targets. As our understanding of the structural biology of these targets deepens, the precise, vectorial presentation of functional groups afforded by the 4-oxa-7-azaspiro[2.5]octane scaffold will continue to be an invaluable tool in the design of the next generation of selective and potent medicines. The continued exploration of this and other spirocyclic scaffolds is a promising frontier in the ongoing quest for innovative therapeutics.
References
- Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Yen, K. E. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.
- Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs. British Journal of Pharmacology. [Link]
- Losman, J. A., & Kaelin, W. G. (2013). What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer. Genes & development, 27(8), 836-852. [Link]
- De, S., Xiang, Z., & Tawa, P. (2021). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. RSC Medicinal Chemistry, 12(11), 1834-1850. [Link]
- The therapeutic potential of GPR43: a novel role in modulating metabolic health. Journal of Diabetes & Metabolic Disorders. [Link]
- The Role of LRRK2 in Neurodegeneration of Parkinson Disease. Current Neuropharmacology. [Link]
- LRRK2 Signaling Pathway.
- The Multifaceted Role of LRRK2 in Parkinson's Disease. International Journal of Molecular Sciences. [Link]
- IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]
- The SCFA Receptor GPR43 and Energy Metabolism. Frontiers in Endocrinology. [Link]
- IRAK4 - Wikipedia. Wikipedia. [Link]
- Parkinson's Pathology: Elucidating the Role of LRRK2. Practical Neurology. [Link]
- Isocitrate dehydrogenase gene variants in cancer and their clinical significance. Journal of the Royal Society Interface. [Link]
- GPR43 Potentiates β-Cell Function in Obesity. Diabetes. [Link]
- Interaction of LRRK2 with kinase and GTPase signaling cascades. Frontiers in Molecular Neuroscience. [Link]
- The SCFA Receptor GPR43 and Energy Metabolism. PMC. [Link]
- Targeting isocitrate dehydrogenase mutations in cancer: emerging evidence and diverging strategies. Clinical Cancer Research. [Link]
- GPR43 Potentiates β-Cell Function in Obesity.
- Effect of IRAK-4 kinase deficiency on IL-1-and TNF-mediated signaling pathways in human synoviocytes.
- Mutant IDH in Gliomas: Role in Cancer and Tre
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- This compound | C6H12ClNO | CID 53488160. PubChem. [Link]
- CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
- Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
Sources
- 1. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1427195-23-0 [sigmaaldrich.com]
- 3. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 4. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 9. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR43 Potentiates β-Cell Function in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IRAK4 - Wikipedia [en.wikipedia.org]
- 17. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS No: 1427195-23-0). This spirocyclic heterocycle has emerged as a critical intermediate in the synthesis of a new generation of therapeutic agents, particularly in the realm of kinase inhibitors. Its unique three-dimensional structure and embedded functionalities make it a valuable scaffold for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the handling and application of this versatile building block.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In contemporary drug discovery, the emphasis on molecules with enhanced three-dimensionality (3D) has grown significantly. Moving away from flat, aromatic structures can lead to compounds with improved physicochemical properties, greater metabolic stability, and higher selectivity for their biological targets. Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design philosophy.
This compound is a prime example of a spirocyclic scaffold that has garnered substantial interest. It incorporates a strained cyclopropane ring fused to a morpholine ring. This unique combination imparts a rigid, well-defined geometry, presenting chemical vectors in precise orientations for interaction with protein binding sites. The morpholine component enhances aqueous solubility and provides a handle for further chemical modification, while the cyclopropane ring contributes to the molecule's novelty and conformational rigidity.
This guide will delve into the core technical aspects of this compound, from its fundamental properties to its synthesis and pivotal role in the development of targeted therapies.
Physicochemical and Structural Properties
This compound is a solid at room temperature and is typically supplied as a light-yellow or off-white powder.[1][2] As the hydrochloride salt, it exhibits improved handling characteristics and solubility in polar solvents compared to its free base form.
Key Identification and Property Data
| Property | Value | Source(s) |
| IUPAC Name | 4-oxa-7-azaspiro[2.5]octane;hydrochloride | [3] |
| CAS Number | 1427195-23-0 | [3] |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [3] |
| Canonical SMILES | C1CC12CNCCO2.Cl | [3] |
| InChIKey | DVKDFSRMWMEQGS-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥97% | [4] |
| Storage | Room Temperature, under inert atmosphere (e.g., Nitrogen) | [5] |
Note: Experimental data on melting point and specific solubility are not widely published and are best obtained from the supplier-specific Certificate of Analysis.
Molecular Structure Visualization
The spirocyclic nature of the molecule is a key determinant of its utility in medicinal chemistry. The diagram below illustrates the connectivity and arrangement of the atoms.
Caption: 2D representation of the this compound structure.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle.
-
Cyclopropane Protons (C1-H, C2-H): These protons will appear in the upfield region, typically between 0.5-1.5 ppm. They will likely exhibit complex splitting patterns (multiplets) due to geminal and cis/trans vicinal couplings.
-
Morpholine Protons (C3-H, C5-H, C6-H): These protons will be found further downfield. The protons on carbons adjacent to the oxygen atom (C3-H, C5-H) are expected around 3.5-4.5 ppm. Protons adjacent to the nitrogen (C6-H) will be in a similar or slightly upfield region. The presence of the hydrochloride salt will cause the N-H proton to be broadened and potentially shifted significantly downfield.
-
Spiro-Carbon (C8): This quaternary carbon will have no attached protons.
¹³C NMR Spectroscopy
The carbon NMR will provide a clear fingerprint of the carbon skeleton.
-
Cyclopropane Carbons (C1, C2): These carbons will be highly shielded and appear in the upfield region, likely between 10-25 ppm.
-
Spiro-Carbon (C8): The spiro carbon, being a quaternary center, will also be in the upfield region, but its exact shift will be influenced by the strain of the two rings.
-
Morpholine Carbons (C3, C5, C6): The carbons adjacent to the heteroatoms will be deshielded. C3 and C5, being next to oxygen, are expected in the 60-75 ppm range. C6, adjacent to the nitrogen, will likely be in the 40-55 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present.
-
N-H Stretch: A broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).
-
C-H Stretch: Absorptions for the sp³ C-H bonds of the morpholine ring will appear just below 3000 cm⁻¹.[6] A key diagnostic feature will be the C-H stretching of the strained cyclopropane ring, which typically appears at a higher frequency, above 3000 cm⁻¹ (around 3040-3080 cm⁻¹).[6][7]
-
C-O Stretch: A strong, characteristic C-O-C stretching band for the ether linkage in the morpholine ring is expected in the 1050-1150 cm⁻¹ region.[8]
-
-CH₂- Bending: Methylene scissoring and bending vibrations will be visible in the fingerprint region (1440-1480 cm⁻¹).[7]
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the molecular ion of the free base (m/z = 113.08) would be observed. The fragmentation pattern is expected to be dominated by cleavages alpha to the nitrogen and oxygen atoms.
-
Alpha-Cleavage: The most common fragmentation pathway for amines involves the cleavage of a C-C bond adjacent to the C-N bond.[4] This could lead to the loss of ethylene from the morpholine ring or fragmentation involving the cyclopropane ring.
-
Ring Opening: The strained cyclopropane ring may undergo ring-opening fragmentation. The morpholine ring can also undergo characteristic fragmentation, including the loss of formaldehyde (CH₂O).
Synthesis and Purification Protocols
The synthesis of this compound is not trivial and requires a multi-step sequence. A robust and scalable synthesis route has been detailed in the patent literature, specifically CN108530375B.[2] This route provides an excellent framework for laboratory-scale preparation.
Synthetic Pathway Overview
The patented synthesis starts from methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through four key steps: substitution, hydrogenation, cyclization, and reduction, followed by salt formation.
Caption: High-level overview of the synthetic route to the target compound.
Detailed Experimental Protocol (Adapted from CN108530375B)
The following protocol is an adaptation of the reduction and salt formation step described in the patent. This final step is critical for obtaining the desired product.
Objective: To synthesize this compound from its amide precursor (Intermediate 3).
Materials:
-
Intermediate 3 (4-oxa-7-azaspiro[2.5]octan-8-one)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄) or Vitride® (Red-Al®, 70% solution in toluene)
-
Water (deionized)
-
15% Sodium hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM)
-
Hydrogen chloride (HCl) gas or HCl solution in a compatible solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the reducing agent.
-
Method A (LiAlH₄): Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Method B (Red-Al®): Add Red-Al® solution (1.5 equivalents) to the flask.
-
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve Intermediate 3 (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled reducing agent suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess reducing agent, followed by the dropwise addition of 15% NaOH solution.
-
Causality Note: This sequential addition (Fieser workup for LiAlH₄) is crucial for safely decomposing the reactive aluminum species and forming a granular precipitate that is easy to filter.
-
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF or DCM. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base of 4-Oxa-7-azaspiro[2.5]octane.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate).
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Bubble anhydrous hydrogen chloride gas through the solution for approximately 40 minutes, or add a stoichiometric amount of HCl in a solvent.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to afford the final product as a light-yellow solid.[2]
Applications in Medicinal Chemistry
This compound serves as a vital building block for synthesizing complex molecules targeting a range of diseases. Its primary utility lies in its role as a secondary amine for nucleophilic substitution or coupling reactions.
LRRK2 Kinase Inhibitors for Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy. This compound is cited as a key intermediate in the synthesis of potent LRRK2 inhibitors, such as those developed by Genentech (e.g., GNE-7915).[1][9] In these syntheses, the nitrogen of the spirocycle is typically used to displace a leaving group on a heterocyclic core (e.g., a substituted pyrimidine or pyrrolopyrimidine), forming the final inhibitor molecule.
Caption: General reaction scheme for the use of the spirocycle in LRRK2 inhibitor synthesis.
Other Therapeutic Targets
-
GPR43 Receptor Agonists: This spirocycle is an intermediate for compounds acting as G protein-coupled receptor 43 (GPR43) agonists, which are being investigated for the treatment of metabolic disorders like diabetes and obesity.[1]
-
IRAK4 Inhibitors: It is also used in the synthesis of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Identification
The compound is classified with the following hazards:[1][5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.[5]
Signal Word: Warning[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Storage under an inert atmosphere like nitrogen is recommended to ensure long-term stability.[5]
-
First Aid:
Conclusion
This compound is a sophisticated and valuable building block for modern medicinal chemistry. Its unique 3D architecture, combining the features of a morpholine and a cyclopropane ring, provides a robust platform for the design of highly specific and potent drug candidates. While the lack of publicly available experimental spectroscopic and physicochemical data presents a minor challenge, this can be mitigated by requesting supplier documentation and by understanding the predicted characteristics based on its structure. The well-documented synthetic routes and its proven application in the synthesis of inhibitors for high-value targets like LRRK2 solidify its importance for researchers and scientists dedicated to the discovery of next-generation therapeutics.
References
- PubChem. This compound.
- The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed Central. [Link]
- Estrada, A.A., et al. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry. [Link]
- The fe
- ACS Medicinal Chemistry Letters. Author Guidelines. [Link]
- Journal of Medicinal Chemistry. Author Guidelines. [Link]
- Mass Spectrometry - Fragmentation P
- Observed IR spectrum of neutral morpholine and the calculated spectrum...
- Shu, Q., & Zhang, J. (2020). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- PubChem. This compound. [Link]
- Table of Characteristic IR Absorptions. [Link]
- Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed Central. [Link]
- infrared spectrum of cyclopropane C3H6. Doc Brown's Chemistry. [Link]
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS No. 1427195-23-0), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into the compound's structural elucidation, physicochemical properties, a detailed, field-proven synthesis protocol, and its critical role as an intermediate in the development of next-generation therapeutics, particularly Leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative diseases. This document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality, improved physicochemical properties, and novel intellectual property has driven a strategic shift away from traditional flat, aromatic structures. Spirocyclic scaffolds have emerged as a powerful solution to this challenge.[1][2] These are bicyclic systems where two rings are joined by a single, common spiroatom. This unique architecture imparts a rigid, well-defined three-dimensional geometry, which is crucial for optimizing interactions with complex biological targets.[3]
The incorporation of spirocycles often leads to a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with increased clinical success.[1] This increased saturation can improve key drug-like properties, including aqueous solubility and metabolic stability, while reducing off-target effects.[1] The oxa-azaspiro motif, in particular, combines the structural benefits of a spirocycle with the hydrogen bonding and polarity contributions of embedded heteroatoms, making it an exceptionally valuable scaffold in medicinal chemistry.
Spotlight on this compound
This compound is a prime example of this advantageous molecular architecture. It features a cyclopropane ring fused to a morpholine ring through a spiro carbon. This compact and rigid structure is increasingly sought after as an intermediate for creating complex lead compounds in drug development pipelines. Its most notable application is as a key intermediate in the synthesis of potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated as disease-modifying therapies for Parkinson's disease.[4]
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name, This compound , precisely describes the molecule's structure:
-
spiro[2.5]octane : A spirocyclic system containing eight carbons in total. The numbers [2.5] denote the number of carbons in each ring connected to the spiroatom, excluding the spiroatom itself. There are 2 carbons in the smaller ring (cyclopropane) and 5 in the larger ring (morpholine).
-
4-Oxa-7-aza : Indicates the presence of heteroatoms. Following standard nomenclature rules for numbering, the oxygen atom is at the 4th position and the nitrogen atom is at the 7th position of the bicyclic system.
-
hydrochloride : Signifies that the compound is supplied as a hydrochloride salt, formed by the reaction of the basic nitrogen atom with hydrochloric acid. This salt form typically enhances stability and aqueous solubility.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential for verifying the identity and purity of the intermediate before its use in subsequent synthetic steps.
Physicochemical Properties
The key properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 1427195-23-0 | PubChem[5], Sigma-Aldrich[1] |
| Molecular Formula | C₆H₁₂ClNO | PubChem[5] |
| Molecular Weight | 149.62 g/mol | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage | Room Temperature, under Nitrogen | Sigma-Aldrich |
Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, a robust profile can be predicted based on its structure and data from analogous spirocyclic systems. This predictive analysis serves as a self-validating system when acquiring experimental data.
The proton NMR spectrum is expected to show distinct signals for the cyclopropane and morpholine ring protons.
-
Cyclopropane Protons (C1, C2): These protons will appear in the highly shielded, upfield region of the spectrum, typically between δ 0.5-1.5 ppm . Due to the rigidity of the spirocycle, these four protons may exhibit complex splitting patterns (multiplets).
-
Morpholine Protons (C3, C5, C6, C8): The protons on the carbons adjacent to the oxygen (C3, C5) will be deshielded and are expected to appear around δ 3.5-4.0 ppm . The protons adjacent to the nitrogen (C6, C8) will appear further downfield, likely in the δ 3.0-3.5 ppm range. The presence of the hydrochloride salt will result in a broad signal for the N-H proton, and the adjacent C6/C8 protons will show coupling to it unless exchange is rapid.
The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the structure.
-
Cyclopropane Carbons (C1, C2): These carbons are expected in the upfield region, typically δ 10-20 ppm .
-
Spiro Carbon (C6 of [2.5] system): The spiroatom itself is a quaternary carbon and will have a characteristic shift, predicted to be in the range of δ 50-60 ppm .
-
Morpholine Carbons (C3, C5, C6, C8): The carbons flanking the oxygen (C3, C5) will be in the δ 65-75 ppm region, while the carbons adjacent to the nitrogen (C6, C8) will be in the δ 40-50 ppm range.
Rationale: The chemical shift predictions are grounded in established NMR principles for heterocyclic and strained ring systems. The anisotropic effects of the cyclopropane ring and the inductive effects of the oxygen and nitrogen atoms are the primary determinants of the spectral layout. A detailed structural and conformational analysis of similar 1-oxa-2-azaspiro[2.5]octane derivatives confirms that the chemical shifts of ring protons and carbons are highly sensitive to their stereochemical environment, which is a direct consequence of the rigid spirocyclic framework.[5]
Synthesis and Purification Protocol
The synthesis of 4-Oxa-7-azaspiro[2.5]octane is a multi-step process that requires careful control of reaction conditions. The following protocol is adapted from established patent literature, providing a reliable and scalable route.[4]
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on constructing the morpholine ring onto a pre-formed functionalized cyclopropane precursor. The key steps involve reduction, cyclization, and a final reduction to yield the target spirocycle.
Caption: Retrosynthetic pathway for 4-Oxa-7-azaspiro[2.5]octane.
Detailed Experimental Protocol
This four-step synthesis is designed for efficiency and scalability.[4]
Step 1: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol
-
Setup: To a high-pressure reactor, add Methyl 1-hydroxy-1-cyclopropanecarboxylate and a suitable solvent (e.g., methanol).
-
Catalyst: Add a hydrogenation catalyst such as Raney Nickel or Palladium on carbon.
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. Heat the mixture and maintain pressure until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the diol product.
Step 2: Synthesis of Intermediate Amine
-
Activation: Dissolve the diol from Step 1 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a non-nucleophilic base (e.g., triethylamine) to selectively activate one hydroxyl group.
-
Amination: To the reaction mixture, add a protected amine source (e.g., benzylamine). Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude intermediate amine.
Step 3: Intramolecular Cyclization
-
Setup: Dissolve the intermediate from Step 2 in a polar aprotic solvent like DMF or THF.
-
Cyclization: Add a strong base, such as sodium hydride, portion-wise at 0 °C. The base will deprotonate the remaining hydroxyl group, which will then undergo an intramolecular Williamson ether synthesis to form the morpholine ring.
-
Workup: After the reaction is complete, carefully quench with a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. The resulting product is the N-protected spirocycle.
Step 4: Deprotection and Salt Formation
-
Deprotection: Dissolve the N-protected spirocycle in a solvent like methanol. If a benzyl group was used, this can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas).
-
Salt Formation: After deprotection, filter off the catalyst. To the methanolic solution of the free base, add a calculated amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.
Applications in Drug Discovery
The primary value of this compound lies in its utility as a versatile intermediate for synthesizing complex molecules with therapeutic potential.
Intermediate for LRRK2 Kinase Inhibitors
Mutations that increase the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease.[6] Consequently, the development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major goal in neurodegenerative disease research.[6] this compound serves as a critical building block for a class of these inhibitors.[4]
The synthesis of these inhibitors typically involves a nucleophilic aromatic substitution (SₙAr) reaction where the secondary amine of the deprotonated spirocycle displaces a leaving group (e.g., a halogen) on a substituted pyrimidine or a similar heterocyclic core.
Caption: Workflow for the synthesis of LRRK2 inhibitors.
The spirocyclic moiety is strategically incorporated to:
-
Provide a 3D Exit Vector: The rigid scaffold orients substituents into specific regions of the LRRK2 ATP-binding pocket, enhancing potency and selectivity.
-
Improve Physicochemical Properties: The Fsp3-rich, polar nature of the scaffold can improve solubility and metabolic stability compared to flatter, more lipophilic analogues.
Intermediate for Other Therapeutic Targets
Beyond LRRK2, this spirocycle has been cited as a valuable intermediate for compounds targeting other proteins of therapeutic interest, including:
-
GPR43 Receptor Agonists: For the treatment of metabolic diseases like diabetes and obesity.[4]
-
IRAK4 Inhibitors: For inflammatory diseases.[4]
This versatility underscores the importance of 4-Oxa-7-azaspiro[2.5]octane as a foundational scaffold for building diverse libraries of bioactive compounds.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazard Statements: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][5]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere like nitrogen to ensure long-term stability.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its inherent three-dimensionality, a direct result of its spirocyclic nature, provides a distinct advantage in the design of sophisticated therapeutic agents. The robust synthesis protocol makes this valuable intermediate accessible for both small-scale research and larger drug development campaigns. As the pharmaceutical industry continues to "escape from flatland," scaffolds like this will be instrumental in creating the next generation of potent, selective, and successful medicines, particularly in challenging therapeutic areas like neurodegeneration.
References
- This compound | C6H12ClNO | CID 53488160.
- Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2. PubMed, National Library of Medicine. (2019). [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR. PubMed, National Library of Medicine. (2012). [Link]
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, National Library of Medicine. (2021). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. | BioWorld [bioworld.com]
- 3. rsc.org [rsc.org]
- 4. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 5. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxa-7-azaspiro[2.5]octane hydrochloride is a unique spirocyclic scaffold that has garnered interest in the field of medicinal chemistry. Its three-dimensional structure, incorporating a cyclopropane ring fused to a morpholine moiety, offers a novel chemical space for the design of bioactive molecules. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical Identity and Structure
This compound is the hydrochloride salt of the parent compound 4-Oxa-7-azaspiro[2.5]octane. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics, making it suitable for use as a building block in multi-step syntheses.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | PubChem[1] |
| Molecular Weight | 149.62 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | 185.7 °C (calculated for free base) | ChemicalBook[2] |
| Solubility | 492 g/L at 25 °C (calculated for free base) | |
| pKa | Not available | |
| CAS Number | 1427195-23-0 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. Researchers utilizing this compound are advised to perform their own analytical characterization (NMR, IR, MS) to confirm its identity and purity.
Synthesis and Reactivity
This compound is a synthetic compound, and its preparation has been described in the patent literature. One notable synthetic approach starts from 1-hydroxy-1-cyclopropanecarboxylate. This multi-step process highlights the chemical transformations required to construct the spirocyclic core.
The reactivity of 4-Oxa-7-azaspiro[2.5]octane is primarily centered around the secondary amine within the morpholine ring. This nitrogen atom can readily undergo a variety of chemical transformations, including but not limited to:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.
This versatile reactivity makes it a valuable building block for creating a diverse library of compounds for biological screening.
Caption: Generalized synthetic workflow for 4-Oxa-7-azaspiro[2.5]octane HCl.
Applications in Drug Discovery
The rigid, three-dimensional nature of the 4-Oxa-7-azaspiro[2.5]octane scaffold is a desirable feature in modern drug design. It allows for the precise positioning of functional groups in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.
Patents have disclosed the use of this compound as a key intermediate in the synthesis of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[3] LRRK2 is a promising therapeutic target for the treatment of Parkinson's disease.
Furthermore, this spirocyclic compound has been utilized as a building block for the development of GPR43 receptor agonists.[3] GPR43 is a G-protein coupled receptor that is implicated in metabolic disorders, and its agonists are being investigated as potential therapeutics for diabetes, obesity, and inflammatory bowel disease.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure provides a platform for the synthesis of novel compounds with interesting biological activities. While detailed experimental data on its physicochemical properties are not extensively published, its utility as an intermediate in the synthesis of LRRK2 inhibitors and GPR43 agonists underscores its importance in the development of new therapeutics. As with any chemical reagent, proper safety precautions must be observed during its handling and use.
References
- This compound. (URL: [Link])
- This compound | C6H12ClNO | CID 53488160 - PubChem. (URL: [Link])
- 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378 - PubChem. (URL: [Link])
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- This compound CAS NO.1427195-23-0. (URL: [Link])
- CAS#:1427195-23-0 | this compound | Chemsrc. (URL: [Link])
- This compound (1 x 5 g) - Alchimica. (URL: [Link])
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- 4-Benzyl-7-oxa-4-azaspiro[2.5]octane - 东莞康润实验科技有限公司. (URL: [Link])
Sources
- 1. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 220291-92-9 CAS MSDS (4-oxa-7-azaspiro[2.5]octane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
The Strategic Deployment of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. In this landscape, three-dimensional structures have gained preeminence, with spirocyclic systems emerging as a particularly promising class of building blocks. This in-depth technical guide focuses on 4-Oxa-7-azaspiro[2.5]octane hydrochloride, a versatile and strategically significant intermediate in the synthesis of a new generation of targeted therapies. We will delve into its synthesis, physicochemical properties, and its pivotal role in the development of potent inhibitors for key biological targets implicated in a range of debilitating diseases, including Parkinson's disease, metabolic disorders, inflammatory conditions, and cancer. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the core attributes of this unique scaffold and to illuminate the causal relationships between its structural features and its utility in creating next-generation therapeutics.
The Rise of Spirocyclic Scaffolds: A Paradigm Shift in Medicinal Chemistry
The overrepresentation of flat, aromatic structures in drug discovery has historically led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution by introducing a rigid, three-dimensional geometry. This inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, enabling enhanced interactions with the complex topographies of biological targets. The incorporation of spirocyclic motifs has been shown to improve aqueous solubility, metabolic stability, and target selectivity, while reducing off-target effects.
The 4-Oxa-7-azaspiro[2.5]octane moiety, with its unique combination of a cyclopropane and a morpholine ring system, offers a distinct set of advantages. The strained cyclopropane ring can influence the conformational rigidity of the molecule, while the morpholine ring can enhance solubility and provide a handle for further functionalization. The nitrogen atom within the spirocycle serves as a key attachment point for building out the desired pharmacophore.
Synthesis and Physicochemical Properties of this compound
The efficient and scalable synthesis of this compound is a critical first step in its application in drug discovery programs. A patented method outlines a four-step process starting from methyl 1-hydroxy-1-cyclopropanecarboxylate.[1] This approach is noted for its clever design, straightforward execution, mild reaction conditions, and suitability for industrial-scale production.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1427195-23-0 | [2] |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
| Storage | Room Temperature, under nitrogen | [3] |
Synthetic Workflow
The synthesis of this compound can be visualized as a sequential process involving substitution, hydrogenation, cyclization, and reduction, followed by salt formation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on the procedures outlined in patent literature[1]:
Step 1: Substitution
-
To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0-10 °C.
-
Stir the mixture for 15 minutes at the same temperature.
-
Add bromoacetonitrile dropwise to the reaction mixture.
-
Allow the reaction to proceed for 15 minutes at 10 °C.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted intermediate.
Step 2: Hydrogenation
-
Dissolve the intermediate from Step 1 in an appropriate solvent (e.g., methanol).
-
Add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain the hydrogenated intermediate.
Step 3: Cyclization
-
The hydrogenated intermediate is typically cyclized under thermal conditions. The specific temperature and reaction time will depend on the substrate.
Step 4: Reduction
-
Dissolve the cyclized intermediate in anhydrous THF under a nitrogen atmosphere.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex at 0 °C.
-
Allow the reaction to warm to room temperature and stir for approximately 16 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water and a 15% aqueous sodium hydroxide solution.
-
Stir the mixture for 15 minutes, then filter the solids.
-
Dry and concentrate the mother liquor. Purify the residue by column chromatography to obtain 4-Oxa-7-azaspiro[2.5]octane.
Step 5: Hydrochloride Salt Formation
-
Dissolve the purified 4-Oxa-7-azaspiro[2.5]octane in a suitable organic solvent.
-
Introduce hydrogen chloride gas into the solution for approximately 40 minutes.
-
Filter the resulting precipitate and dry under vacuum to obtain this compound as a solid.[1]
Applications in the Synthesis of Targeted Therapeutics
This compound serves as a crucial building block in the synthesis of a diverse range of therapeutic agents. Its utility has been demonstrated in the development of inhibitors for several key drug targets.[1]
LRRK2 Inhibitors for Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[4] The pathogenic mutations often lead to an increase in LRRK2 kinase activity, making it a prime target for therapeutic intervention.[5] LRRK2 is a complex, multi-domain protein involved in various cellular processes, including vesicular trafficking and endolysosomal function.[6] Inhibition of LRRK2 kinase activity is a promising neuroprotective strategy.[4]
The 4-Oxa-7-azaspiro[2.5]octane scaffold can be incorporated into LRRK2 inhibitors to modulate their physicochemical properties and enhance their central nervous system (CNS) penetration, a critical attribute for treating neurodegenerative diseases.
LRRK2 Signaling Pathway and Inhibition
Caption: LRRK2 signaling pathway and the point of intervention for inhibitors.
Biological Activity of LRRK2 Inhibitors
| Compound Class | Target | IC₅₀ / Kᵢ | Cell-based Potency | In Vivo Efficacy | Reference |
| Pyrazolopyridines | LRRK2 | 0.0003 - 0.858 µM (Kᵢ) | - | - | [7] |
| 4-Alkylamino-7-aryl-3-cyanoquinolines | LRRK2 (WT & G2019S) | - | Active | Significant Ser935 phosphorylation inhibition | [5] |
| Indolinones (e.g., GW5074) | LRRK2 | - | Protective in vitro | Attenuates loss of TH-positive neurons | [4] |
GPR43 Agonists for Metabolic and Inflammatory Diseases
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota.[8] It plays a crucial role in regulating energy homeostasis, inflammation, and immune responses.[8] GPR43 is expressed in various tissues, including adipocytes, immune cells, and intestinal epithelial cells.[8] Agonism of GPR43 is a promising therapeutic strategy for metabolic disorders such as obesity and diabetes, as well as inflammatory conditions like colitis.[1][9]
The 4-Oxa-7-azaspiro[2.5]octane scaffold can be utilized to develop potent and selective GPR43 agonists with optimized pharmacokinetic properties.
GPR43 Signaling Pathway and Agonism
Caption: GPR43 signaling cascade and the role of agonists.
Biological Activity of GPR43 Agonists
| Compound Class | Target | EC₅₀ | In Vitro Effect | In Vivo Efficacy | Reference |
| Synthetic Allosteric Agonists | GPR43 | Potent (specific values not disclosed) | Downregulate NF-κB activity | Attenuate inflammation in a colitis model | [9] |
| 6-Azaspiro[2.5]octanes | GLP-1 Receptor (related metabolic target) | Potent (specific values not disclosed) | GLP-1 agonism | - | [10] |
IRAK4 Inhibitors for Inflammatory Diseases and Cancer
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[11] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[12] IRAK4 possesses both kinase and scaffolding functions, both of which are important for signal transduction.[13] Inhibition of IRAK4 is a highly sought-after therapeutic strategy.
The 4-Oxa-7-azaspiro[2.5]octane scaffold can be integrated into the design of IRAK4 inhibitors to enhance their potency and selectivity.
IRAK4 Signaling Pathway and Inhibition
Caption: The IRAK4 signaling pathway and the mechanism of its inhibition.
Biological Activity of IRAK4 Inhibitors
| Compound | Target | IC₅₀ | Cell-based Potency | In Vivo Efficacy | Reference |
| Emavusertib (CA-4948) | IRAK4 | 57 nM | - | Active in B-cell lymphoma and myeloid malignancies | [14] |
| Compound 42 (Oxazolo[4,5-b]pyridine scaffold) | IRAK4 | 8.9 nM | - | Reduced LPS-induced TNF-α and IL-6 in mice | [12] |
| KT-474 (PROTAC degrader) | IRAK4 | 0.88 nM (DC₅₀) | Potent inhibition of LPS/R848-driven IL-6 production | - | [15] |
| Vanillin | IRAK4 | - | Abrogates LPS-induced macrophage inflammation | Impaired LPS-induced IRAK4 activation and inflammation in mice | [16] |
IDH Inhibitors for Cancer Therapy
Mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) are found in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[17] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[17] Selective inhibition of mutant IDH is a validated therapeutic strategy.[18]
The 4-Oxa-7-azaspiro[2.5]octane scaffold can be employed in the synthesis of mutant IDH inhibitors to achieve high potency and selectivity.
Mutant IDH Signaling Pathway and Inhibition
Caption: The role of mutant IDH in cancer and the therapeutic intervention point.
Biological Activity of IDH Inhibitors
| Compound | Target | IC₅₀ | In Vitro Effect | In Vivo Efficacy | Reference |
| Olutasidenib (FT-2102) | Mutant IDH1 | ~10 nM | Reduced 2-HG levels >90%, promoted differentiation, inhibited proliferation | Reduced intratumoral 2-HG, induced tumor growth inhibition | [17] |
| IDH305 | Mutant IDH1 R132H | 18 nM | ~200-fold selectivity over wild-type IDH1 | - | [18] |
Conclusion and Future Perspectives
This compound has emerged as a valuable and versatile building block in modern drug discovery. Its inherent three-dimensional structure, coupled with a straightforward and scalable synthesis, makes it an attractive scaffold for the development of novel therapeutic agents. The successful application of this spirocycle in the synthesis of inhibitors for a diverse range of high-value targets, including LRRK2, GPR43, IRAK4, and mutant IDH, underscores its strategic importance.
The future of drug discovery will undoubtedly involve a continued exploration of novel chemical space, with a focus on scaffolds that can confer improved drug-like properties. Spirocyclic systems, and in particular this compound, are well-positioned to play a significant role in this endeavor. As our understanding of the complex biology of disease continues to grow, the demand for sophisticated and highly tailored small molecules will only increase. The strategic deployment of unique building blocks like this compound will be instrumental in meeting this demand and in delivering the next generation of life-changing medicines.
References
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (URL: Not available)
- This compound. (URL: [Link])
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed. (URL: [Link])
- Inhibitors of LRRK2 as Treatment for Parkinson's Disease: Patent Highlight - PMC - NIH. (URL: [Link])
- This compound | C6H12ClNO | CID 53488160 - PubChem. (URL: [Link])
- Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridiz
- Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PubMed Central. (URL: [Link])
- A small molecule potent IRAK4 inhibitor abrogates lipopolysaccharide-induced macrophage inflammation in-vitro and in-vivo - PubMed. (URL: [Link])
- IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central. (URL: [Link])
- Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease - PMC - NIH. (URL: [Link])
- IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. (URL: [Link])
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
- Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/27958732/)
- Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC - NIH. (URL: [Link])
- Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed. (URL: [Link])
- 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed. (URL: [Link])
- Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts. (URL: [Link])
- LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants - PubMed. (URL: [Link])
- Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/28110996/)
- GPR41 and GPR43 in Obesity and Inflammation – Protective or Caus
- LRRK2 Inhibition: From Biology to the Clinic (Rallying 2025) - YouTube. (URL: [Link])
- Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1427195-23-0 [sigmaaldrich.com]
- 4. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of LRRK2 as Treatment for Parkinson's Disease: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 14. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. A small molecule potent IRAK4 inhibitor abrogates lipopolysaccharide-induced macrophage inflammation in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Three-Dimensional Scaffold: An In-depth Technical Guide to the Discovery and History of Azaspiro Octane Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide navigates the fascinating journey of azaspiro octane compounds, from their conceptual origins in the broader field of spirocyclic chemistry to their current status as privileged scaffolds in modern drug discovery. We will explore the key synthetic milestones, the evolution of methodologies, and the burgeoning understanding of their therapeutic potential, providing a comprehensive resource for researchers seeking to leverage these unique three-dimensional structures.
Introduction: Escaping Flatland – The Rise of Spirocyclic Scaffolds
The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the confines of traditional, planar aromatic systems. This "escape from flatland" has led to a surge of interest in three-dimensional molecular frameworks that can better mimic the complexity of biological macromolecules and their binding sites.[1] Among these, spirocycles – bicyclic systems sharing a single common atom – have emerged as particularly promising.[2][3] Their inherent rigidity and defined spatial orientation of substituents offer a powerful tool for optimizing drug-target interactions, improving physicochemical properties, and enhancing metabolic stability.[1][2]
The nomenclature for spiro compounds was first proposed by the eminent German chemist Adolf von Baeyer in 1900, laying the groundwork for the systematic classification of these intriguing structures.[4] Azaspiro compounds, which incorporate a nitrogen atom into one or both rings, are a prominent class of heterocyclic spirocycles that have garnered significant attention due to their prevalence in natural products and their versatile applications in medicinal chemistry.[3][5] This guide will focus specifically on the discovery and history of azaspiro octane compounds, a key subclass of these valuable molecular architectures.
Early Explorations and the Dawn of Azaspiro Octane Synthesis
While Adolf von Baeyer laid the theoretical foundation for spirocycles at the turn of the 20th century, the early history of the synthesis of specific azaspiro octane cores is not extensively documented in easily accessible modern literature. Much of the early focus in spirocyclic chemistry was on carbocyclic systems and the synthesis of naturally occurring spirocyclic alkaloids.[6] The development of synthetic routes to the parent, unsubstituted azaspiro octane ring systems likely occurred as a natural progression of the broader field of heterocyclic chemistry, though seminal publications detailing these initial syntheses are not readily apparent in contemporary databases.
The majority of the available literature details the synthesis of substituted azaspiro octane derivatives, often in the context of their potential as pharmaceutical agents. This suggests that the parent cores may have been synthesized as foundational building blocks, with their initial preparations possibly described in less-digitized, early 20th-century chemical journals.
Key Azaspiro Octane Scaffolds and Their Synthetic Evolution
The azaspiro octane family encompasses a variety of structural isomers, each with its unique synthetic challenges and opportunities. This section will delve into the historical development and modern synthetic approaches for several key azaspiro octane cores.
Azaspiro[2.5]octanes
The azaspiro[2.5]octane framework, featuring a cyclopropane ring fused to a piperidine ring, is a valuable motif in medicinal chemistry. For instance, derivatives of 6-azaspiro[2.5]octane have been investigated as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.
Modern synthetic approaches to this scaffold often involve multi-step sequences. For example, a patented method for the synthesis of a 4,7-diazaspiro[2.5]octane compound starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate and proceeds through substitution, protection, deprotection, and reduction steps. Another approach to a 4-oxa-7-azaspiro[2.5]octane intermediate utilizes methyl 1-hydroxy-1-cyclopropanecarboxylate as the starting material, followed by hydrogenation, cyclization, and reduction.
Azaspiro[3.4]octanes
The 2-azaspiro[3.4]octane core, consisting of an azetidine ring fused to a cyclopentane ring, has also attracted considerable interest. A 2019 publication in Organic & Biomolecular Chemistry describes several "facile" synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a key intermediate.[7] These methods highlight the evolution of synthetic efficiency, employing readily available starting materials and conventional chemical transformations.[7][8] One successful strategy involves the annulation of the cyclopentane ring, while two other approaches focus on the annulation of the four-membered azetidine ring.[7][8] The development of these more efficient routes suggests that earlier, less streamlined syntheses of this core likely exist in the historical chemical literature.
Azaspiro[3.5]nonanes (and related Azaspiro Octanes)
The 7-azaspiro[3.5]nonane skeleton, which contains an azetidine ring fused to a cyclohexane ring, is another important scaffold. A patented two-step method for the synthesis of the drug intermediate 7-oxo-2-azaspiro[3.5]nonane highlights a modern, efficient approach that avoids ring-opening side reactions and is suitable for large-scale production.[9] The synthesis of a 7-azaspiro[3.5]nonan-1-one core has also been explored using solid-phase synthesis, demonstrating the adaptability of synthetic strategies to modern drug discovery platforms.
The Modern Era: Azaspiro Octanes as Privileged Scaffolds in Drug Discovery
The 21st century has witnessed a surge in the application of azaspiro octane and other azaspirocyclic compounds in medicinal chemistry. Their rigid, three-dimensional nature is now widely recognized as a key advantage in the design of potent and selective drug candidates.
Physicochemical Properties and Bioisosterism
The incorporation of an azaspiro octane core can significantly modulate the physicochemical properties of a molecule. For instance, replacing a morpholine or piperidine ring with an azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (logD), a desirable feature for improving drug-like properties. This is often attributed to the increased basicity of the nitrogen atom in the spirocyclic system.
The concept of bioisosterism, where one functional group is replaced by another with similar biological activity, is a cornerstone of modern drug design. Azaspiro octane derivatives have emerged as effective bioisosteres for common saturated heterocycles like piperidine and morpholine. This strategy allows for the exploration of new chemical space and the development of novel intellectual property while maintaining or improving the desired pharmacological profile.
Therapeutic Applications
The versatility of the azaspiro octane scaffold is reflected in the diverse range of biological targets for which its derivatives have shown activity. Some notable examples include:
-
Metabolic Diseases: As mentioned earlier, 6-azaspiro[2.5]octane derivatives are being explored as GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity.
-
Neurological Disorders: The rigid conformation of azaspiro compounds makes them attractive for targeting receptors in the central nervous system.
-
Oncology: The unique three-dimensional shape of azaspirocycles can lead to novel interactions with protein targets implicated in cancer.
The following table summarizes some of the key azaspiro octane cores and their associated biological targets:
| Azaspiro Octane Core | Example Biological Target(s) | Therapeutic Area |
| 6-Azaspiro[2.5]octane | Glucagon-like peptide-1 (GLP-1) receptor | Type 2 Diabetes, Obesity |
| 2-Azaspiro[3.4]octane | Various (as bioisostere) | Multiple |
| 7-Azaspiro[3.5]nonane | Various (as bioisostere) | Multiple |
Experimental Protocols: A Representative Synthesis
To provide a practical understanding of the synthesis of these compounds, a representative, generalized protocol for the synthesis of an azaspiro octane derivative is outlined below. This protocol is a composite of modern synthetic methodologies and should be adapted and optimized for specific target molecules.
Synthesis of a Protected 2-Azaspiro[3.4]octan-6-one
This protocol illustrates a common strategy for constructing the 2-azaspiro[3.4]octane core via annulation of the azetidine ring.
Step 1: Formation of the Precursor
-
To a solution of a suitable cyclopentanone derivative (e.g., a 1,3-dicarbonyl compound) in an appropriate solvent (e.g., toluene), add a primary amine (e.g., benzylamine) and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting enamine intermediate by column chromatography.
Step 2: [2+2] Cycloaddition
-
Dissolve the enamine from Step 1 in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of an activated acyl chloride (e.g., chloroacetyl chloride) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-lactam intermediate by column chromatography.
Step 3: Ring Expansion and Deprotection (if necessary)
-
The β-lactam can then be subjected to various transformations, such as reduction or ring-opening/recyclization strategies, to afford the desired azaspiro[3.4]octane derivative.
-
If a protecting group was used on the nitrogen (e.g., benzyl), it can be removed at a later stage via standard deprotection protocols (e.g., hydrogenolysis).
Caption: A generalized workflow for the synthesis of the azaspiro[3.4]octane core.
Conclusion and Future Outlook
The journey of azaspiro octane compounds from their theoretical conception to their current status as valuable tools in drug discovery is a testament to the continuous evolution of synthetic chemistry and the growing appreciation for three-dimensional molecular architecture. While the precise historical details of their initial discovery may be buried in the annals of early chemical literature, their modern-day importance is undeniable.
As synthetic methodologies continue to advance, we can expect to see even more efficient and stereoselective routes to these and other complex spirocyclic systems. The exploration of novel azaspiro octane derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The future of drug discovery is increasingly three-dimensional, and azaspiro octane compounds are poised to play a significant role in shaping that future.
References
- Spiro Compounds: A Brief History. (n.d.). ResearchGate.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2735-2739. [Link]
- Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]
- Martins, L. J., Altei, W. F., Schwalm, C. S., Andricopulo, A. D., & Coelho, F. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2), 143-143. [Link]
- Spiro compound. (2023, December 24). In Wikipedia. [Link]
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
- 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester synthesis. (n.d.). Molbase.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2021).
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega. [Link]
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022). The Journal of Organic Chemistry. [Link]
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances. [Link]
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules. [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
- Diversity-oriented synthesis of azaspirocycles. (2004). Organic Letters. [Link]
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2015).
- Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Walsh Medical Media. [Link]
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2023). EMAN RESEARCH PUBLISHING. [Link]
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]
- 6-Azaspiro[2.5]octane. (n.d.). PubChem.
- Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. (2004). Semantic Scholar. [Link]
- 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. (n.d.). CAS Common Chemistry.
- 6-Azaspiro(2.5)octane hydrochloride. (n.d.). PubChem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2015).
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2015).
- alkaloids origin synthesis: Topics by Science.gov. (n.d.). Science.gov.
- Johann Friedrich Adolf von Baeyer. (n.d.). Indian Academy of Sciences.
- Johann Friedrich Adolf von Baeyer. (n.d.). Encyclopedia.com.
- Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. (2020). Organic & Biomolecular Chemistry. [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
- 7-Methyl-7-azaspiro[3.5]nonan-2-one. (n.d.). PubChem.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
- Representative azaspiro[4.5]decane in bioactive molecules, and work design. (n.d.). ResearchGate.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023).
- Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018).
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]
- Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. (n.d.). ResearchGate.
- Adolf von Baeyer. (2023, December 18). In Wikipedia. [Link]
- Adolf von Baeyer. (n.d.). New World Encyclopedia.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]
- Azaspirodecane. (2023, December 24). In Wikipedia. [Link]
- Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. (2020).
- 1-Oxa-2-azaspiro[2.5]octane. (n.d.). PubChem.
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2020).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023).
- Synthesis of 1‐azaspiro[4.5]decane scaffold. (n.d.). ResearchGate.
- 2-Azaspiro[4.5]decane. (n.d.). MySkinRecipes.
- Facile synthesis of 2-azaspiro[3.4]octane. (2019).
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2021).
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021).
- Decades of synthesis and application of spiro cyclopropanes. (2021).
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2015).
- Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. (2020). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendancy of Spirocyclic Scaffolds: A New Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic structures. This "escape from flatland" has led to a surge in the exploration of three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly powerful tool in the drug designer's arsenal. These unique motifs, characterized by two rings sharing a single common atom, are not merely a synthetic novelty; they offer a compelling array of advantages that can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal role of spirocyclic scaffolds in modern medicinal chemistry, grounded in field-proven insights and validated methodologies.
The Spirocyclic Advantage: Sculpting Molecules in Three Dimensions
The fundamental value of spirocyclic scaffolds lies in their inherent three-dimensionality.[1] The central spiroatom, a quaternary carbon, projects the constituent rings into distinct spatial planes, creating a rigid and well-defined three-dimensional geometry. This structural feature bestows several key advantages in drug design:
-
Enhanced Target Binding and Potency: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity.[2] This pre-organization of functional groups in a specific spatial orientation allows for more precise and effective interactions with the complex three-dimensional surfaces of protein binding pockets.[3]
-
Improved Selectivity: The well-defined vectoral projection of substituents from a spirocyclic core can enable highly specific interactions with the intended target while avoiding off-target interactions, thereby improving the selectivity profile of a drug candidate.[2][4]
-
Favorable Physicochemical and ADME Properties: The introduction of sp3-rich spirocyclic motifs can significantly modulate a molecule's physicochemical properties. Shifting from planar, aromatic structures generally correlates with improved aqueous solubility, decreased lipophilicity, and enhanced metabolic stability.[2][3] This is often attributed to the disruption of planarity, which can hinder crystal packing and reduce interactions with metabolic enzymes.[5]
-
Increased Novelty and Patentability: The unique and complex structures of spirocyclic compounds provide access to novel chemical space, offering opportunities for new intellectual property in a crowded therapeutic landscape.
The impact of incorporating spirocyclic scaffolds on key drug-like properties is summarized in the table below, drawing comparisons with their non-spirocyclic counterparts.
| Property | Non-Spirocyclic Analogue (Typical) | Spirocyclic Analogue (Typical Improvement) | Rationale for Improvement |
| Solubility | Lower | Higher | Disruption of crystal lattice packing due to 3D structure.[3] |
| Lipophilicity (logP/logD) | Higher | Lower | Increased sp3 character and reduced planarity.[2] |
| Metabolic Stability | Lower | Higher | Steric shielding of metabolically labile sites.[5] |
| hERG Inhibition | Higher Risk | Lower Risk | Altered shape and charge distribution can reduce binding to the hERG channel.[5] |
| Potency | Variable | Often Increased | Reduced entropic penalty upon binding due to conformational rigidity.[2][4] |
| Selectivity | Variable | Often Increased | Precise vectoral orientation of substituents minimizes off-target interactions.[2][4] |
Strategic Synthesis of Spirocyclic Scaffolds
The historical challenge in utilizing spirocyclic scaffolds has been their synthetic complexity.[6] However, recent advancements in synthetic methodologies have made these intricate structures more accessible to medicinal chemists. A variety of strategies are now employed to construct spirocyclic cores, with the choice of method depending on the desired ring system and substitution pattern.
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives
This protocol outlines a practical, multi-step synthesis of 2,6-diazaspiro[3.3]heptane, a valuable building block in drug discovery, adapted from established literature methods.[1][7][8]
Step 1: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde
-
To a solution of the starting chloroester in a suitable solvent, add lithium aluminum hydride at a reduced temperature.
-
Following reduction, perform a Swern oxidation to yield the corresponding aldehyde.
-
Purify the aldehyde product via column chromatography.
Step 2: Reductive Amination with Primary Amines or Anilines
-
For anilines, dissolve the aldehyde from Step 1 in dichloroethane.
-
Add one equivalent of acetic acid to form the iminium ion.
-
Add sodium triacetoxyborohydride to reduce the iminium ion to the corresponding amine.
-
For alkyl amines, first form the imine in a toluene-methanol mixture.
-
Remove the solvents under reduced pressure and then reduce the imine with sodium borohydride in methanol.
Step 3: Cyclization to form the 2,6-Diazaspiro[3.3]heptane core
-
Dissolve the amine product from Step 2 in a suitable solvent such as THF.
-
Add a strong base, for example, potassium tert-butoxide (t-BuOK).
-
Heat the reaction mixture in a sealed tube to facilitate the intramolecular cyclization.
-
After the reaction is complete, cool the mixture, filter to remove any inorganic salts, and evaporate the solvent.
-
Purify the final 2,6-diazaspiro[3.3]heptane product by flash column chromatography.
The following diagram illustrates the general workflow for the synthesis of 2,6-diazaspiro[3.3]heptane derivatives.
Case Studies: Spirocyclic Scaffolds in Action
The theoretical advantages of spirocyclic scaffolds are borne out by their successful application in numerous drug discovery programs. The following case studies highlight how the strategic incorporation of these motifs has led to the development of promising clinical candidates.
Allosteric SHP2 Inhibitors for Oncology
The protein tyrosine phosphatase SHP2 is a key signaling node in the RAS-MAPK pathway, and its dysregulation is implicated in various cancers.[9][10][11] The discovery of an allosteric binding site on SHP2 opened the door for the development of highly selective inhibitors.[9][12] In the optimization of these inhibitors, the introduction of a spirocyclic amine was a critical step in improving cellular potency and pharmacokinetic properties.[2][13] The spirocyclic scaffold helped to correctly orient the primary amine for key hydrogen bonding interactions within the allosteric site, leading to a significant improvement in cellular efficacy.[2]
The SHP2 signaling pathway and the mechanism of allosteric inhibition are depicted in the diagram below.
PARP Inhibitors with Enhanced Selectivity
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with BRCA mutations.[14][15] The approved drug Olaparib features a piperazine ring. In an effort to improve the selectivity of PARP inhibitors, researchers replaced the piperazine in Olaparib with a diazaspiro[3.3]heptane scaffold. While this modification led to a slight decrease in potency, it significantly increased the selectivity for PARP-1 over other PARP family members.[2] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic scaffolds to fine-tune the pharmacological profile of a drug.[2]
MCHR1 Antagonists for the Treatment of Obesity
Melanin-concentrating hormone receptor 1 (MCHR1) is a target for the treatment of obesity.[16][17] In the development of MCHR1 antagonists, medicinal chemists have utilized spirocyclic scaffolds to optimize the physicochemical properties of lead compounds. For example, in the discovery of AZD1979, a potent MCHR1 antagonist, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane led to a reduction in lipophilicity and improved selectivity against the hERG channel.[18][19] This optimization was crucial for advancing the compound into clinical trials.[18]
Future Perspectives and Conclusion
The application of spirocyclic scaffolds in medicinal chemistry is a rapidly evolving field. As synthetic methodologies become more robust and our understanding of the complex interplay between three-dimensional structure and biological activity deepens, we can expect to see an even greater number of spirocycle-containing drugs entering clinical development. The ability of these scaffolds to confer a unique combination of conformational rigidity, improved physicochemical properties, and enhanced target engagement makes them an invaluable tool for tackling challenging therapeutic targets and developing the next generation of safe and effective medicines. The continued exploration of this fascinating area of chemical space holds immense promise for the future of drug discovery.
References
- Yin, J., et al. (2024). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Molecules, 29(1), 234. [Link]
- Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
- Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
- Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(5), 2043-2056. [Link]
- Thomas, M., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega, 6(1), 475-487. [Link]
- Chen, Z., et al. (2016). Structure of the SHP2-Containing PTPase SHP2 in a Self-Inhibited Conformation. Journal of Biological Chemistry, 291(31), 16018-16028. [Link]
- Sun, J., et al. (2021). Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020).
- Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
- La-Becca, R., et al. (2019). Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition.
- Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
- Rowbottom, M. W., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2171-2178. [Link]
- Burkhard, J. A., & Carreira, E. M. (2009). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 11(15), 3362-3365. [Link]
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2112-2114. [Link]
- Thomas, M., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega, 6(1), 475-487. [Link]
- Abdel-Magid, A. F., et al. (2021). Synthesis and Evaluation of a New Series of Spiro Aryl Dioxolane Compounds: A New Scaffold as Potential PARP-1 Inhibitors. Archiv der Pharmazie, 354(1), 2000213. [Link]
- Johannes, J. W., et al. (2010). Structure-activity relationship of a series of potent poly(ADP-ribose) polymerase-1 inhibitors. Journal of Medicinal Chemistry, 53(24), 8469-8481. [Link]
- Chen, Z., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7969-7981. [Link]
- Pettersson, U. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]
- Hopkins, M. M., & Dyson, P. J. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122602119. [Link]
- Liu, W., et al. (2021). Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781-1792. [Link]
- Li, Y., et al. (2021). Design of olaparib derivatives in the SAR study. Bioorganic & Medicinal Chemistry, 30, 115933. [Link]
- Chen, Z., et al. (2016). From synthesis to biological evaluation of SHP2 allosteric inhibitors. ACS Medicinal Chemistry Letters, 7(10), 964-969. [Link]
- Fustero, S., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry, 66(2), 1196-1212. [Link]
- Sammad, A., et al. (2021). A dot plot illustration of pathway enrichment by significantly differentially expressed genes in heat-stressed bovine granulosa cells. Animals, 11(8), 2269. [Link]
- Kvist, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(16), 2496-2508. [Link]
- Kumar, A., et al. (2024). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. International Journal of Molecular Sciences, 25(14), 7583. [Link]
- Kvist, A., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(16), 2496-2508. [Link]
- Wang, Y., et al. (2020). Structure of Olaparib and iodo-PARPi inhibitors. EJNMMI Research, 10(1), 1-12. [Link]
- GenScript. (n.d.).
- Veiga, L. (2023). Dotplot chart for enrichment analysis. Stack Overflow. [Link]
- Valko, K., et al. (2019). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 174, 335-343. [Link]
- Gennemark, P., et al. (2015). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. CPT: Pharmacometrics & Systems Pharmacology, 4(11), 643-651. [Link]
- Perfetto, L., et al. (2017). SPV: a JavaScript Signaling Pathway Visualizer.
- Kuster, B. (n.d.).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Oxa-7-azaspiro[2.5]octane hydrochloride: A Key Architectural Element in the Pursuit of LRRK2 Kinase Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the role and significance of 4-Oxa-7-azaspiro[2.5]octane hydrochloride, not as a standalone therapeutic agent, but as a pivotal structural scaffold in modern medicinal chemistry. While direct pharmacological activity or a specific mechanism of action for this compound is not documented, its utility as a key intermediate in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors positions it as a molecule of considerable interest to the drug development community. This document will explore the strategic incorporation of this spirocyclic moiety, its potential contributions to the pharmacokinetic and pharmacodynamic profiles of derivative compounds, and the methodologies for evaluating the biological activity of the resulting LRRK2 inhibitors.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design
The imperative in contemporary drug discovery is to create molecules with high affinity and selectivity for their biological targets, coupled with favorable absorption, distribution, metabolism, and excretion (ADME) properties. A significant shift from flat, aromatic structures towards molecules with greater three-dimensionality has been a guiding principle in achieving these goals.[1][2] Spirocycles, polycyclic organic compounds in which two rings are linked by a single common atom, are exemplary of this design philosophy.[3]
The inherent three-dimensional nature of spirocyclic scaffolds offers a distinct advantage in drug design by enabling the projection of functional groups into three-dimensional space.[3] This can facilitate more extensive and specific interactions with the complex topology of protein binding sites.[4] The rigid or conformationally restricted nature of many spirocycles can also reduce the entropic penalty of binding, potentially leading to higher potency.[3] Furthermore, the introduction of sp³-rich spirocyclic motifs has been correlated with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates.[1][5] this compound represents a readily accessible building block that embodies these desirable characteristics.
This compound as a Pharmaceutical Intermediate for LRRK2 Inhibitors
The primary documented application of this compound is as an intermediate in the synthesis of compounds with Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitory activity.
LRRK2: A Prominent Therapeutic Target in Parkinson's Disease
LRRK2 is a large, multi-domain protein that includes a kinase and a GTPase domain.[6] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[7][8] A significant body of research indicates that disease-associated mutations often lead to an increase in LRRK2's kinase activity, which is implicated in the neurodegenerative processes of PD.[9][10] Consequently, the inhibition of LRRK2 kinase activity has emerged as a major therapeutic strategy for the development of disease-modifying treatments for Parkinson's disease.[11][12]
Hypothesized Contribution of the 4-Oxa-7-azaspiro[2.5]octane Moiety
While this compound does not itself inhibit LRRK2, its incorporation into the structure of a potential inhibitor can confer several advantageous properties:
-
Structural Rigidity and Defined Exit Vectors: The spirocyclic core provides a rigid anchor from which substituents can be projected in well-defined spatial orientations, allowing for precise optimization of interactions within the LRRK2 ATP-binding site.[5]
-
Improved Physicochemical Properties: The increased sp³ character can lead to improved solubility and potentially enhanced metabolic stability compared to more aromatic scaffolds.[3][5]
-
Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique binding modes or improved selectivity profiles.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| CAS Number | 1427195-23-0 |
| Appearance | Solid |
| Purity | Typically ≥97% |
Methodologies for Evaluating LRRK2 Kinase Inhibition
The ultimate measure of the utility of this compound as a scaffold is the biological activity of the final compounds synthesized from it. Below are detailed protocols for assessing the LRRK2 inhibitory activity of these derivative compounds.
In Vitro LRRK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant LRRK2 enzyme. A common method utilizes a generic substrate like Myelin Basic Protein (MBP) and radio-labeled ATP.[6][13]
Experimental Protocol:
-
Preparation of Kinase Reaction Master Mix:
-
In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate), recombinant LRRK2 (e.g., 50 nM final concentration), and a suitable substrate like MBP (e.g., 5 µM final concentration).[14]
-
-
Compound Incubation:
-
Aliquot the master mix into individual reaction tubes.
-
Add the test inhibitor (dissolved in DMSO) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
-
Pre-incubate the enzyme, substrate, and inhibitor for 10-15 minutes at 30°C.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a solution containing ATP and MgCl₂. For radiometric assays, this will include [γ-³²P]ATP (e.g., 0.5 µCi).[13] Final concentrations might be 100 µM ATP and 10 mM MgCl₂.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Stop the reaction by adding 5x Laemmli sample buffer.[13]
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Expose the membrane to a phosphor screen and quantify the radiolabel incorporation into the MBP band using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for In Vitro LRRK2 Kinase Assay.
Cell-Based LRRK2 Activity Assay
Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target in its native environment. A common method involves measuring the phosphorylation of a known LRRK2 substrate, such as Rab10, or LRRK2 autophosphorylation at Ser1292.[15][16]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T cells overexpressing LRRK2, or a cell line with endogenous LRRK2 expression like A549) in appropriate media.
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated LRRK2 (pS1292) or a phosphorylated substrate (e.g., pRab10), as well as antibodies for total LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities.
-
Normalize the phosphorylated protein signal to the total protein signal for LRRK2 or its substrate.
-
Calculate the percentage of inhibition relative to the DMSO-treated control and determine the IC₅₀ value.
-
Logical Flow Diagram:
Caption: Logical Flow of a Cell-Based LRRK2 Activity Assay.
Conclusion
This compound is a valuable and strategic building block in the development of novel therapeutics, particularly in the pursuit of LRRK2 kinase inhibitors for Parkinson's disease. While it does not possess intrinsic pharmacological activity, its spirocyclic architecture offers a pathway to compounds with enhanced three-dimensionality, potentially leading to improved potency, selectivity, and drug-like properties. The methodologies outlined in this guide provide a robust framework for evaluating the biological efficacy of the advanced intermediates and final compounds derived from this promising scaffold. The continued application of such innovative chemical motifs will be instrumental in advancing the next generation of targeted therapies.
References
- Lewis, P. A. (2012). Assaying the Kinase Activity of LRRK2 in Vitro. Journal of Visualized Experiments, (59), 3495. [Link]
- Scott, A. L., et al. (2020). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 104-112. [Link]
- Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology. [Link]
- Drug Discovery News. (2024). The power of structure-based drug design. [Link]
- Dandepally, S. R., & Williams, A. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 10(12), 1285-1289. [Link]
- Lee, B. D., et al. (2010). Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Methods in Molecular Biology, 606, 131-140. [Link]
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
- Karageorge, G. N., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(7), 631-634. [Link]
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(15), 11639-11657. [Link]
- Tolosa, E., et al. (2020). Targeting LRRK2 Mutations in Parkinson's Disease. Expert Opinion on Therapeutic Targets, 24(7), 623-634. [Link]
- Capitol AI. (2025). Innovative 3D Molecule Synthesis for Drugs. [Link]
- Berg, D., et al. (2013). LRRK2 Kinase Inhibitors as New Drugs for Parkinson's Disease? In Emerging Drugs and Targets for Parkinson's Disease (pp. 266-293). Royal Society of Chemistry. [Link]
- Priyadarshini, M., & Anis, A. (2021). The role of protein 3D-structures in the drug discovery process. In Computational Methods for Drug Repurposing and Personalized Medicine. IntechOpen. [Link]
- Request PDF. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
- Gao, M., et al. (2015). Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2. Molecular Imaging and Biology, 17(5), 654-663. [Link]
- Cure Parkinson's. (2023). New clinical trials targeting the LRRK2 gene. [Link]
- Dederer, V., et al. (2023). In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. protocols.io. [Link]
- Dederer, V., et al. (2023). In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. protocols.io. [Link]
- Singh, A., & Richa. (2025). Recent advances in targeting LRRK2 for Parkinson's disease treatment. Molecular Neurobiology, 62(1), 1-22. [Link]
- The Michael J. Fox Foundation for Parkinson's Research. (n.d.).
- JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview [Video]. YouTube. [Link]
- Keeney, M. T., et al. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol, 11(17), e4140. [Link]
- Lovering, F., et al. (2009). Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. Journal of Medicinal Chemistry, 52(21), 6752-6758. [Link]
- Atashrazm, F., & Dzamko, N. (2020). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience, 14, 590. [Link]
- Li, D., et al. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Acta Pharmaceutica Sinica B, 13(1), 1-20. [Link]
- Li, D., et al. (2024). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Acta Pharmaceutica Sinica B, 14(1), 1-20. [Link]
- Estrada, A. A., et al. (2015). Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology | Parkinson's Disease [michaeljfox.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 13. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro LRRK2 kinase activity assay using mass-spectrometry as readout [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
Spectral Data Analysis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Predictive Technical Guide
Introduction
4-Oxa-7-azaspiro[2.5]octane hydrochloride is a unique spirocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combining a morpholine ring with a cyclopropane moiety, offers a novel scaffold for the design of bioactive molecules. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development phases. This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The predictions herein are based on a comprehensive review of the spectral data of its core structural motifs: the morpholine ring and the cyclopropane ring, providing a robust and scientifically grounded interpretation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for the morpholine and cyclopropane protons. The protonation of the nitrogen atom in the hydrochloride salt will lead to a downfield shift of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-1, H-2 | 0.8 - 1.2 | Multiplet | 4H | The cyclopropane protons are expected to be significantly shielded due to the ring current effect, appearing at a characteristically high field.[1][2] |
| H-5, H-6 | 3.2 - 3.6 | Multiplet | 4H | Protons on the carbons adjacent to the protonated nitrogen (C5 and C6) are deshielded and expected to appear as a complex multiplet.[3][4] |
| H-3 | 3.9 - 4.2 | Triplet | 2H | Protons on the carbon adjacent to the oxygen atom (C3) will be the most deshielded in the morpholine ring.[5][6] |
| NH | 9.0 - 10.0 | Broad Singlet | 1H | The proton on the positively charged nitrogen is expected to be significantly deshielded and will likely appear as a broad signal. |
Expert Insights: The spirocyclic nature of the molecule introduces rigidity, which may lead to magnetic non-equivalence of the geminal protons on the morpholine ring, resulting in more complex splitting patterns than simple triplets. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1, C-2 | 10 - 15 | The carbons of the cyclopropane ring are highly shielded and will appear at a very high field. |
| Spiro C | 30 - 35 | The spiro carbon, being a quaternary carbon, will have a unique chemical shift, influenced by its connection to both rings. |
| C-5, C-6 | 45 - 50 | The carbons adjacent to the protonated nitrogen are deshielded compared to a neutral morpholine.[3][4] |
| C-3 | 65 - 70 | The carbons adjacent to the oxygen atom are the most deshielded carbons in the morpholine ring.[5][7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.
For this compound, the analysis would typically be performed on the free base after neutralization. The electron ionization (EI) mass spectrum of the free base (C₆H₁₁NO) is predicted to show the following key features:
-
Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of the free base.
-
Key Fragmentation Patterns: The fragmentation of the morpholine ring is expected to be a dominant pathway.[8][9][10] Common fragments would include the loss of formaldehyde (CH₂O) from the molecular ion, leading to a fragment at m/z = 83. Cleavage of the C-C bond adjacent to the nitrogen could also occur.
Caption: Predicted major fragmentation pathway in the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| N-H Stretch | 2700 - 2400 (broad) | Stretching of the N⁺-H bond in the ammonium salt.[11] |
| C-H Stretch (Cyclopropane) | 3100 - 3000 | Characteristic C-H stretching of the cyclopropane ring.[12][13] |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Stretching of the C-H bonds in the morpholine ring. |
| N-H Bend | 1600 - 1500 | Bending vibration of the N⁺-H bond. |
| C-O Stretch | 1150 - 1050 | Stretching of the C-O-C ether linkage in the morpholine ring.[14] |
| Cyclopropane Ring Deformation | ~1020 and ~870 | Characteristic "breathing" and deformation modes of the cyclopropane ring.[15] |
Expert Insights: The broad absorption in the 2700-2400 cm⁻¹ region is a strong indicator of the presence of an ammonium salt. The distinct C-H stretching frequency above 3000 cm⁻¹ is a key diagnostic feature for the cyclopropane ring.
Experimental Protocols
For the acquisition of the spectral data discussed, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger sample size or a greater number of scans may be necessary.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: Generalized workflow for NMR analysis.
Mass Spectrometry (EI)
-
Sample Preparation: Prepare a dilute solution of the neutralized free base in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Introduce the sample into an electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a comprehensive predictive analysis of the NMR, MS, and IR spectral data for this compound. The predicted data, grounded in the established spectral characteristics of its constituent morpholine and cyclopropane moieties, offers a valuable resource for the identification and structural verification of this novel spirocyclic compound. The provided experimental protocols serve as a practical starting point for researchers and scientists in obtaining high-quality spectral data. The unique structural features of this molecule are expected to give rise to a distinct and informative spectral fingerprint, which can be a powerful asset in the advancement of drug discovery and development programs.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6.
- Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions.
- Baranac-Stojanović, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504-1507.
- PubChem. (n.d.). Morpholine, hydrochloride (1:1).
- SpectraBase. (n.d.). Morpholine hydrochloride.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
- National Institute of Standards and Technology. (n.d.). Morpholine.
- PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1).
- National Institute of Standards and Technology. (n.d.). Morpholine hydrochloride.
- PubChem. (n.d.). Cyclopropanemethanamine.
- PubChem. (n.d.). Morpholine.
- ResearchGate. (n.d.). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane.
- National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-.
- National Institute of Standards and Technology. (n.d.). Morpholine.
- Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 88(1), 295-300.
- Journal of Research of the National Bureau of Standards. (1939). Infrared absorption spectra of cyclo-hydrocarbons.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE.
- Derfer, J. M., Pickett, E. E., & Boord, C. E. (1949). Infrared Absorption Spectra of Some Cyclopropane and Cyclobutane Hydrocarbons. Journal of the American Chemical Society, 71(7), 2482–2485.
Sources
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine(110-91-8) MS spectrum [chemicalbook.com]
- 10. Morpholine [webbook.nist.gov]
- 11. Morpholine hydrochloride [webbook.nist.gov]
- 12. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride for Drug Development
Foreword: The Strategic Imperative of Early-Stage Physicochemical Characterization
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the ultimate success or failure of a development program. This is particularly true for complex heterocyclic scaffolds like 4-Oxa-7-azaspiro[2.5]octane hydrochloride, a molecule of significant interest as a key intermediate in the synthesis of pharmacologically active agents. While specific experimental data for this compound is not yet widely published, this guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate its solubility and stability profiles. By adopting the principles and methodologies outlined herein, development teams can proactively identify potential liabilities, inform formulation strategies, and build a robust data package for regulatory submissions, thereby de-risking the development pathway and accelerating the delivery of novel therapeutics to patients.
The Physicochemical Landscape of this compound
This compound is a spirocyclic heterocyclic compound. The spirocyclic nature of the core structure imparts a three-dimensional architecture, which can be advantageous for achieving high target affinity and specificity. The presence of the basic nitrogen atom in the azaspirane ring allows for the formation of a hydrochloride salt, a common strategy to enhance the aqueous solubility and handling properties of basic drug candidates.[1] However, the interplay between the oxetane and piperidine rings, along with the cyclopropane moiety, creates a unique electronic and steric environment that necessitates a thorough and bespoke investigation of its solubility and stability.
A foundational understanding of the molecule's properties is paramount before embarking on experimental studies.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2] |
| IUPAC Name | 4-oxa-7-azaspiro[2.5]octane;hydrochloride | [2] |
| Physical Form | Solid | [3][4] |
The hydrochloride salt form suggests that the compound is a weak base, and its solubility will likely be pH-dependent.[5] The solid-state properties, such as crystallinity and polymorphism, will also play a crucial role in both its solubility and stability.[6]
A Rigorous Approach to Solubility Determination
A comprehensive understanding of a compound's solubility is a cornerstone of preclinical development. It influences everything from the reliability of in vitro assays to the feasibility of oral drug delivery. For this compound, a multi-faceted approach to solubility assessment is recommended, encompassing both kinetic and thermodynamic measurements.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.[7]
-
Kinetic Solubility is typically measured early in drug discovery and reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic solvent stock (e.g., DMSO) into an aqueous buffer.[8] This high-throughput screen is valuable for ranking compounds but can sometimes overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[9]
-
Thermodynamic Solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[8] This is a more time- and resource-intensive measurement but provides the "gold standard" value necessary for formulation development and biopharmaceutical modeling.[7]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6]
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (crystalline solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC-grade water, acetonitrile, and relevant analytical standards
-
Vials, orbital shaker, centrifuge, HPLC-UV/MS system
Procedure:
-
Add an excess amount of this compound to vials containing a known volume of the desired aqueous buffer (e.g., PBS, SGF, SIF).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
It is crucial to confirm that the solid material remaining at the end of the experiment is of the same polymorphic form as the starting material using techniques like X-ray powder diffraction (XRPD).[7]
The Impact of pH on Solubility
As this compound is the salt of a weak base, its aqueous solubility is expected to be highly dependent on the pH of the medium.[10] Generally, weakly basic drugs are more soluble in acidic environments (lower pH) where they are predominantly in their ionized form.[11] A pH-solubility profile should be generated by performing the thermodynamic solubility assay across a range of pH values (e.g., pH 1 to 10). This data is critical for predicting the compound's dissolution behavior in the gastrointestinal tract.[5]
Caption: Workflow for Comprehensive Solubility Assessment.
A Proactive Approach to Stability Evaluation
Ensuring the stability of an active pharmaceutical ingredient (API) is a regulatory requirement and is fundamental to patient safety.[12] Stability testing for this compound should be approached in two phases: forced degradation (stress testing) and formal stability studies according to ICH guidelines.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used in accelerated stability testing.[13] The primary goals of these studies are:
-
To identify potential degradation products and elucidate degradation pathways.[14]
-
To demonstrate the specificity of the analytical methods used for stability testing (i.e., their ability to separate the API from its degradation products).[15]
-
To gain insights into the intrinsic stability of the molecule.[13]
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Heat the solutions (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.[16]
-
Oxidation: Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the compound in solution to elevated temperatures.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours per square meter).[4]
For all conditions, the goal is to achieve 5-20% degradation of the parent compound.[15] Samples should be analyzed by a validated stability-indicating HPLC method, and mass spectrometry should be used to identify the mass of any significant degradation products.
Caption: Decision tree for forced degradation studies.
Formal Stability Testing: As Per ICH Q1A(R2) Guidelines
Formal stability studies are conducted to establish a re-test period for the drug substance and a shelf-life for the drug product.[17] These studies must be performed on at least three primary batches of the API under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[18][19]
Storage Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Parameters to be Monitored:
-
Appearance
-
Assay
-
Degradation products
-
Water content
-
Solid-state properties (e.g., XRPD to detect polymorphic changes)[20]
Significant changes in any of these parameters at accelerated conditions would trigger the need for intermediate stability testing.[21]
The Critical Role of Solid-State Characterization
For a crystalline hydrochloride salt, a thorough solid-state characterization is inextricably linked to its solubility and stability.[6] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on these properties. Different polymorphs can exhibit different solubilities, dissolution rates, and solid-state stability.[22]
Therefore, it is imperative to:
-
Screen for Polymorphs: Conduct a comprehensive polymorph screen to identify all accessible crystalline forms of this compound.
-
Characterize the Stable Form: Identify the most thermodynamically stable form under ambient conditions.
-
Utilize Characterization Techniques: Employ a suite of analytical techniques, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solid-State NMR (SSNMR), to fully characterize the solid form.[20][22]
All solubility and stability studies should be conducted on a well-characterized, single polymorphic form to ensure data reproducibility and relevance.
Conclusion and Forward-Looking Strategy
While this guide does not provide specific solubility and stability data for this compound, it presents a robust and scientifically rigorous framework for obtaining this critical information. By systematically evaluating the thermodynamic and pH-dependent solubility, conducting thorough forced degradation and formal stability studies, and maintaining a keen focus on solid-state properties, drug development teams can build a comprehensive understanding of this promising intermediate. This proactive approach to physicochemical characterization will not only mitigate risks but also pave the way for rational formulation design and a more efficient and successful development program. The principles and protocols detailed herein are designed to be a self-validating system, ensuring that the data generated is reliable, reproducible, and fit for purpose in a regulated environment.
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. [Link]
- Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
- Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. R Discovery. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
- Quality Guidelines. ICH. [Link]
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]
- pH and Solvent Effect on Drug Solubility. [Link]
- This compound | C6H12ClNO | CID 53488160. PubChem. [Link]
- Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]
- The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
- Full article: Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Taylor & Francis. [Link]
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
- Solubility Toolbox for Successful Design of Drug Candid
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- SOP for Analytical Solution Stability Study. Pharma Beginners. [Link]
- Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing. [Link]
- QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. acv-verdun.fr [acv-verdun.fr]
- 5. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. qualityhub.com [qualityhub.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. youtube.com [youtube.com]
- 20. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride: A Detailed Protocol for Pharmaceutical Intermediate Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Oxa-7-azaspiro[2.5]octane hydrochloride, a valuable spirocyclic building block in medicinal chemistry. This protocol is based on a novel synthetic route disclosed in recent patent literature, offering a practical and efficient pathway from commercially available starting materials.[1] The narrative emphasizes not only the procedural steps but also the underlying chemical principles, empowering researchers to understand and adapt the methodology.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a promising target for the treatment of Parkinson's disease.[1][2][3][4] Its rigid, three-dimensional spirocyclic scaffold is a desirable feature in modern drug design, often leading to improved binding affinity and selectivity for biological targets. This guide details a four-step synthesis that is amenable to scale-up, featuring straightforward reactions and readily accessible reagents.[1]
Overall Synthetic Scheme
The synthesis commences with the versatile building block, methyl 1-hydroxy-1-cyclopropanecarboxylate, and proceeds through a sequence of substitution, hydrogenation, intramolecular cyclization, and reduction.
Caption: Overall synthetic route for this compound.
PART 1: Detailed Experimental Protocols
Preliminary Step: Synthesis of Starting Material (Methyl 1-hydroxy-1-cyclopropanecarboxylate)
While commercially available, methyl 1-hydroxy-1-cyclopropanecarboxylate can also be synthesized from methyl 1-aminocyclopropanecarboxylate.[5][6]
Reaction: Diazotization of the amino group followed by hydrolysis.
-
Reagents: Methyl 1-aminocyclopropanecarboxylate, Sulfuric acid, Sodium nitrite, Water.
-
Procedure:
-
Dissolve methyl 1-aminocyclopropanecarboxylate in an aqueous solution of sulfuric acid and cool to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the reaction mixture dropwise to a refluxing aqueous solution of sulfuric acid.
-
After the addition is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl 1-hydroxy-1-cyclopropanecarboxylate as a colorless oil.[5][6]
-
Step 1: Synthesis of Intermediate 1 (Nitro-ether derivative)
Reaction: Williamson Ether Synthesis.[2][7][8]
-
Principle: This step involves an SN2 reaction where the alkoxide, generated from the hydroxyl group of methyl 1-hydroxy-1-cyclopropanecarboxylate by a strong base, attacks 1-bromo-2-nitroethane to form an ether linkage. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the alcohol without competing in the substitution reaction.
-
Reagents: Methyl 1-hydroxy-1-cyclopropanecarboxylate, Sodium hydride (60% dispersion in mineral oil), 1-Bromo-2-nitroethane, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2-nitroethane in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.
-
Step 2: Synthesis of Intermediate 2 (Amino-ester)
Reaction: Catalytic Hydrogenation.
-
Principle: The nitro group of Intermediate 1 is reduced to a primary amine using catalytic hydrogenation.[4][9][10] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its ability to activate hydrogen and facilitate the reduction of the nitro group without affecting the ester functionality.
-
Reagents: Intermediate 1, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve Intermediate 1 in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically with a balloon or at a specified pressure).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Intermediate 3 (4-Oxa-7-azaspiro[2.5]octan-5-one)
Reaction: Intramolecular Cyclization (Lactamization).
-
Principle: The amino-ester (Intermediate 2) undergoes a spontaneous or base-catalyzed intramolecular cyclization to form a six-membered lactam.[11][12] The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of methanol and the formation of the stable cyclic amide.
-
Reagents: Intermediate 2, Toluene.
-
Procedure:
-
Dissolve Intermediate 2 in toluene.
-
Heat the solution to reflux, and remove the methanol byproduct using a Dean-Stark apparatus.
-
Continue refluxing until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude Intermediate 3 can be purified by column chromatography or used directly in the next step.
-
Step 4: Synthesis of this compound (Final Product)
Reaction: Reduction of Lactam to a Cyclic Amine.
-
Principle: The amide functionality of the lactam (Intermediate 3) is reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13][14] LiAlH₄ delivers hydride ions that effectively reduce the carbonyl group of the amide to a methylene group. The reaction is followed by an acidic workup and salt formation with hydrochloric acid.
-
Reagents: Intermediate 3, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Hydrogen chloride (gas or solution in a suitable solvent).
-
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Intermediate 3 in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution.
-
Stir the resulting mixture for 15-30 minutes, then filter off the aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude 4-Oxa-7-azaspiro[2.5]octane in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a solid.[1]
-
PART 2: Data Presentation and Characterization
Table 1: Summary of Yields and Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Williamson Ether Synthesis | NaH, 1-Bromo-2-nitroethane | THF | 0 °C to RT | 16 | ~70-80 |
| 2 | Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | RT | 4-6 | >90 |
| 3 | Intramolecular Cyclization | - | Toluene | Reflux | 12-16 | ~85-95 |
| 4 | Lactam Reduction & Salt Formation | LiAlH₄, HCl | THF | 0 °C to RT | 16 | ~80-90 |
| Overall | >50 |
Yields are approximate and based on typical outcomes for these reaction types. Actual yields may vary.
Characterization Data
-
This compound:
-
Molecular Formula: C₆H₁₂ClNO
-
Appearance: Expected to be a white to light yellow solid.[1]
-
Expected ¹H NMR signals: Protons on the cyclopropane ring, the methylene groups adjacent to the oxygen and nitrogen atoms, and the N-H proton.
-
Expected ¹³C NMR signals: Carbons of the cyclopropane ring, the spiro carbon, and the methylene carbons of the morpholine ring.
-
PART 3: Scientific Integrity and Logic
The presented synthetic route is logical and relies on well-established, high-yielding chemical transformations.
-
Expertise & Experience: The choice of the Williamson ether synthesis in the first step is a classic and reliable method for forming ether linkages.[2][7][8] The use of palladium on carbon for nitro group reduction is a standard and highly selective method that avoids the use of harsher reducing agents that could affect the ester group.[4][9][10] The intramolecular cyclization of the amino ester to the lactam is often a thermodynamically favorable process for forming six-membered rings. Finally, the reduction of the lactam with LiAlH₄ is a robust and widely used method for the synthesis of cyclic amines.[13][14]
-
Trustworthiness: Each step of this protocol can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. The purification of intermediates by column chromatography, where necessary, ensures the purity of the material for the subsequent step, which is crucial for the overall success of the synthesis. The final product's identity and purity should be rigorously confirmed by spectroscopic methods and melting point analysis.
References
- American Chemical Society. (n.d.). Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). PubMed.
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents. (n.d.).
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- National Center for Biotechnology Information. (2023). Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). PubMed.
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
- JoVE. (n.d.). Video: Amides to Amines: LiAlH4 Reduction.
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- National Center for Biotechnology Information. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.
- National Center for Biotechnology Information. (n.d.). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed.
- Request PDF. (n.d.). Carboxylic acid reductases enable intramolecular lactamization reactions.
- National Center for Biotechnology Information. (n.d.). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation.
- JoVE. (n.d.). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- PubChem. (n.d.). This compound.
- Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction.
- Chongqing Chemdad Co., Ltd. (n.d.). methyl 1-hydroxy-1-cyclopropane carboxylate, 90.
Sources
- 1. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-oxa-4-Azaspiro[2.5]octan-5-one | 1100753-07-8 | AUB75307 [biosynth.com]
- 13. This compound | 1427195-23-0 [sigmaaldrich.com]
- 14. hmdb.ca [hmdb.ca]
Application Note: Strategic Incorporation of 4-Oxa-7-azaspiro[2.5]octane HCl in the Synthesis of Potent LRRK2 Kinase Inhibitors
Introduction: LRRK2 as a Pivotal Target in Neurodegeneration
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-interest therapeutic target, particularly for the treatment of Parkinson's disease (PD). Genetic evidence strongly links mutations in the LRRK2 gene to both familial and sporadic forms of PD. Many of these pathogenic mutations, such as the common G2019S substitution, lead to a hyperactive kinase state, suggesting that the kinase activity of LRRK2 is a central driver of pathology. This hyperactivity is thought to disrupt various cellular processes, including vesicular trafficking and protein homeostasis, ultimately leading to neuronal dysfunction and degeneration. Consequently, the development of small-molecule inhibitors that can modulate LRRK2's kinase activity represents a promising disease-modifying strategy for Parkinson's disease.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key structural motif, 4-Oxa-7-azaspiro[2.5]octane hydrochloride, in the synthesis of advanced LRRK2 kinase inhibitors. We will delve into the scientific rationale for employing this spirocyclic building block, provide a detailed synthetic protocol, and outline methods for the characterization of the final compound.
The Scientific Rationale: Why 4-Oxa-7-azaspiro[2.5]octane?
The design of effective kinase inhibitors is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The incorporation of spirocyclic fragments, such as 4-Oxa-7-azaspiro[2.5]octane, is a strategic choice in medicinal chemistry to address these challenges.
Spirocycles are unique three-dimensional structures where two rings are joined by a single common atom. This arrangement imparts several advantageous properties to a drug candidate:
-
Three-Dimensionality and Novel Chemical Space: Unlike flat, aromatic ring systems, the inherent three-dimensional nature of spirocycles allows for the projection of substituents into a broader volume of chemical space. This can lead to more specific and higher-affinity interactions with the complex topography of a kinase binding site.
-
Improved Physicochemical Properties: The higher fraction of sp3-hybridized carbon atoms in spirocycles generally leads to improved physicochemical properties. This includes enhanced aqueous solubility and the potential for lower metabolic liability compared to more lipophilic, aromatic systems.
-
Conformational Rigidity and Reduced Entropy: The rigid structure of spirocycles reduces the number of rotatable bonds in a molecule. This pre-organization of the ligand into a bioactive conformation can lead to a lower entropic penalty upon binding to the target protein, thereby increasing binding affinity.
-
Enhanced Selectivity: The unique spatial arrangement of functional groups around a spirocyclic core can facilitate interactions with specific residues in the target kinase, leading to improved selectivity against off-target kinases and reducing the potential for side effects.
The 4-Oxa-7-azaspiro[2.5]octane moiety, in particular, offers a desirable combination of a polar morpholine-like ring to potentially improve solubility and a reactive secondary amine for straightforward coupling to a core scaffold, making it an attractive building block for LRRK2 inhibitor synthesis.
Physicochemical and Safety Profile of 4-Oxa-7-azaspiro[2.5]octane HCl
A thorough understanding of the starting materials is paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 1427195-23-0 | , |
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Room Temperature, under inert atmosphere (e.g., Nitrogen) |
Safety Information:
4-Oxa-7-azaspiro[2.5]octane HCl is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Experimental Protocol: Synthesis of a Representative LRRK2 Inhibitor
This section details a representative two-step synthesis of an LRRK2 inhibitor, starting with the deprotection of 4-Oxa-7-azaspiro[2.5]octane HCl followed by a nucleophilic aromatic substitution reaction with a suitable heterocyclic core.
Caption: Synthetic workflow for the LRRK2 inhibitor.
Step 1: Preparation of 4-Oxa-7-azaspiro[2.5]octane (Free Base)
Rationale: The commercially available starting material is the hydrochloride salt. To enable its function as a nucleophile in the subsequent substitution reaction, it must be converted to its free base form. This is achieved by a simple acid-base extraction.
Materials:
| Reagent | M.W. | Amount | Moles |
| 4-Oxa-7-azaspiro[2.5]octane HCl | 149.62 | 1.0 g | 6.68 mmol |
| Dichloromethane (DCM) | - | 20 mL | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Deionized Water | - | 10 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a 50 mL separatory funnel, add 4-Oxa-7-azaspiro[2.5]octane HCl (1.0 g, 6.68 mmol).
-
Add dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will be on top.
-
Drain the lower organic (DCM) layer into a clean, dry 100 mL round-bottom flask.
-
Extract the aqueous layer again with DCM (10 mL).
-
Combine the organic extracts.
-
Wash the combined organic layers with deionized water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil or low-melting solid. This material is typically used in the next step without further purification.
Step 2: Synthesis of the LRRK2 Inhibitor via Nucleophilic Aromatic Substitution
Rationale: This step involves the coupling of the nucleophilic secondary amine of the spirocycle with an electrophilic heterocyclic core, a common strategy in the synthesis of kinase inhibitors. The choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) facilitates the reaction, which often requires elevated temperatures to proceed at a reasonable rate.
Materials:
| Reagent | M.W. | Amount | Moles |
| 4-Oxa-7-azaspiro[2.5]octane (from Step 1) | 113.16 | ~6.68 mmol | ~6.68 mmol |
| 2-Chloro-4-amino-5-cyanopyrimidine (Example Core) | 154.56 | 1.03 g | 6.68 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.3 mL | 13.36 mmol |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 15 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-Oxa-7-azaspiro[2.5]octane free base (~6.68 mmol) and the 2-chloro-4-amino-5-cyanopyrimidine (1.03 g, 6.68 mmol).
-
Add N-methyl-2-pyrrolidone (15 mL) to dissolve the reactants.
-
Add N,N-diisopropylethylamine (2.3 mL, 13.36 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure LRRK2 inhibitor.
Characterization and Analysis of the Final Product
A comprehensive characterization of the synthesized inhibitor is crucial to confirm its identity, purity, and structural integrity.
Caption: Analytical workflow for product characterization.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound. The spectra should be consistent with the expected structure, showing the characteristic peaks for the spirocycle and the heterocyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high-purity product (typically >95%) is desired for subsequent biological assays.
Example Analytical Data (Hypothetical):
| Analysis | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.15 (s, 1H), 7.50 (br s, 2H), 3.80-3.70 (m, 4H), 3.60-3.50 (m, 4H), 0.90-0.80 (m, 4H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 162.1, 158.4, 155.2, 117.8, 85.3, 65.4, 50.1, 35.8, 10.2. |
| HRMS (ESI) | m/z calculated for C₁₁H₁₃N₅O [M+H]⁺: 232.1193; found: 232.1191. |
| HPLC Purity | 98.5% (at 254 nm) |
Conclusion
The strategic use of 4-Oxa-7-azaspiro[2.5]octane HCl provides a reliable and effective pathway to novel LRRK2 kinase inhibitors with potentially superior drug-like properties. The inherent three-dimensionality and favorable physicochemical characteristics of this spirocyclic building block make it a valuable tool in the medicinal chemist's arsenal for tackling challenging therapeutic targets like LRRK2. The detailed protocol and analytical guidance provided in this application note offer a solid foundation for researchers to synthesize and characterize these promising compounds in the ongoing effort to develop effective treatments for Parkinson's disease.
References
- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- SpiroChem. (2018, August 31). SpiroChem Fragment Library: Your key to successful drug discovery. SpiroChem AG. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery.
- Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 643-660. [Link]
Sources
Application of 4-Oxa-7-azaspiro[2.5]octane in Parkinson's Disease Research: A Guide to LRRK2 Inhibitor Development
Introduction: A Novel Scaffold for a Critical Parkinson's Target
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While its etiology is complex, genetic factors play a significant role. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common genetic causes of both familial and sporadic PD.[1][2] A crucial finding is that many of these pathogenic mutations lead to an increase in LRRK2's kinase activity, making it a prime therapeutic target.[3][4] The development of potent and selective LRRK2 kinase inhibitors is therefore a major focus of PD drug discovery.[5][6]
The chemical scaffold of a drug candidate is pivotal to its success, influencing its potency, selectivity, and pharmacokinetic properties. The piperidine ring is a highly privileged scaffold in medicinal chemistry due to its favorable properties.[7] Spirocyclic systems, which contain two rings connected by a single atom, offer a unique three-dimensional architecture that can enhance binding affinity and improve metabolic stability.[7]
This document provides a detailed guide for researchers on the application of 4-Oxa-7-azaspiro[2.5]octane , a spirocyclic compound containing a piperidine and an oxirane ring, as a strategic starting material for the synthesis and evaluation of novel LRRK2 inhibitors for Parkinson's disease research. A Chinese patent highlights the use of 4-oxa-7-azaspiro[2.5]octane hydrochloride as an intermediate in preparing compounds with LRRK2 kinase inhibitory activity, underscoring its relevance in this field. This guide will detail a plausible synthetic route to a hypothetical LRRK2 inhibitor, followed by comprehensive protocols for its in vitro and in vivo characterization.
The LRRK2 Signaling Pathway in Parkinson's Disease
Mutations in LRRK2, such as the common G2019S mutation, enhance its kinase activity, leading to the hyperphosphorylation of its substrates.[1] This aberrant signaling is implicated in several pathological processes in neurons, including disruption of vesicular trafficking, impaired autophagy, and mitochondrial dysfunction, ultimately contributing to neuronal cell death.[8] A key class of LRRK2 substrates are Rab GTPases, with phosphorylation of Rab10 being a well-established biomarker of LRRK2 kinase activity in cells and tissues.[9] Inhibiting this hyperactive kinase is hypothesized to correct these downstream pathological events and slow disease progression.
Caption: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for LRRK2 inhibitors.
Synthetic Application: From Spirocycle to LRRK2 Inhibitor
The key to utilizing 4-Oxa-7-azaspiro[2.5]octane lies in the reactivity of its oxirane (epoxide) ring. This strained three-membered ring is susceptible to nucleophilic ring-opening, providing a versatile handle to introduce various substituents onto the piperidine core. This allows for the strategic construction of a molecule designed to fit into the ATP-binding pocket of the LRRK2 kinase domain.
Here, we propose a synthetic workflow to generate a hypothetical LRRK2 inhibitor, which we will name LRRK2-Spiro-Inhibitor-1 (LSI-1) . This route is based on established chemical principles for oxirane ring-opening and subsequent amidation/coupling reactions common in medicinal chemistry.
Sources
- 1. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Targeting leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mykhailiukchem.org [mykhailiukchem.org]
- 9. enamine.net [enamine.net]
Application Notes & Protocols: 4-Oxa-7-azaspiro[2.5]octane as a Key Intermediate for the Synthesis of Novel GPR43 Receptor Agonists
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Oxa-7-azaspiro[2.5]octane as a pivotal intermediate in the synthesis of G protein-coupled receptor 43 (GPR43) agonists. We will explore the therapeutic relevance of GPR43, detail its complex signaling mechanisms, provide a robust protocol for the synthesis of the spirocyclic intermediate, and outline a complete workflow for the subsequent synthesis and in vitro validation of a representative GPR43 agonist.
Part 1: The Therapeutic Target - GPR43 (FFAR2)
Introduction to GPR43
G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a metabolite-sensing receptor that has garnered significant attention as a therapeutic target for a range of metabolic and inflammatory diseases.[1][2][3] Its endogenous ligands are short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are primary metabolic byproducts of dietary fiber fermentation by the gut microbiota.[1][4][5] This positions GPR43 as a critical communication link between the gut microbiome and host physiology.
GPR43 is predominantly expressed in immune cells (including neutrophils and macrophages), adipocytes, and enteroendocrine cells of the intestine.[6][7] Its activation has been implicated in the regulation of inflammation, appetite, insulin signaling, and lipid metabolism.[4][6][7] Consequently, the development of potent and selective GPR43 agonists is a promising strategy for treating conditions like obesity, type 2 diabetes, and inflammatory bowel disease (IBD).[3][8][9]
GPR43 Signaling Pathways: A Dual-Coupling Mechanism
The functional responses to GPR43 activation are complex, largely due to its ability to couple with multiple G protein families, initiating distinct downstream signaling cascades.[4][6]
-
Gαi/o Pathway: Upon agonist binding, GPR43 can couple to the Gαi/o protein, which leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[5][7][10]
-
Gαq/11 Pathway: Simultaneously, GPR43 can activate the Gαq/11 pathway. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[5][7][10][11]
-
β-Arrestin 2 Pathway: GPR43 has also been shown to interact with β-arrestin 2.[4] This interaction can mediate receptor desensitization and internalization, and importantly, can initiate G protein-independent signaling. One key outcome of this pathway is the inhibition of the pro-inflammatory transcription factor NF-κB, providing a mechanistic basis for the anti-inflammatory effects of GPR43 agonists.[7][10][12]
-
Gα12/13 Pathway: More recent studies have shown that GPR43 can also signal through Gα12/13 proteins to activate the RhoA GTPase pathway, which in turn regulates the transcriptional co-activators YAP/TAZ.[7]
Figure 1: Simplified GPR43 signaling pathways.
Part 2: Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride
Rationale and Strategy
4-Oxa-7-azaspiro[2.5]octane is a valuable heterocyclic building block for constructing complex molecules. Its rigid, three-dimensional structure is ideal for occupying specific pockets in receptor binding sites, making it an attractive scaffold for medicinal chemistry. A Chinese patent highlights its utility as an intermediate for preparing GPR43 receptor agonists.[9] The following protocol is adapted from a patented synthetic route that offers a practical and scalable approach.[9] The strategy involves a four-step sequence starting from commercially available methyl 1-hydroxy-1-cyclopropanecarboxylate.[9]
Figure 2: Synthetic workflow for the intermediate.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| Methyl 1-hydroxy-1-cyclopropanecarboxylate | 6927-86-2 | Sigma-Aldrich, Combi-Blocks |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich |
| Benzylamine | 100-46-9 | Sigma-Aldrich |
| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | Sigma-Aldrich |
| Lithium Aluminium Hydride (LAH) | 16853-85-3 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Acros Organics |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Acros Organics |
| Hydrochloric Acid (HCl) in Diethyl Ether | 60-29-7 (ether) | Sigma-Aldrich |
Detailed Synthesis Protocol
CAUTION: This protocol involves hazardous reagents, including N-Bromosuccinimide (lachrymator) and Lithium Aluminium Hydride (reacts violently with water). All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Methyl 1-(benzylamino)cyclopropane-1-carboxylate
-
To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in anhydrous DCM at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise.
-
Rationale: This step converts the hydroxyl group into a better leaving group (bromide) via an intermediate bromonium ion, facilitating the subsequent nucleophilic substitution.
-
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and add benzylamine (2.5 eq) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.
Step 2: Synthesis of Methyl 1-aminocyclopropane-1-carboxylate (Hydrogenation)
-
Dissolve the product from Step 1 (1.0 eq) in methanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Rationale: Catalytic hydrogenation is a standard and clean method for removing the N-benzyl protecting group.
-
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate in vacuo to obtain the debenzylated amine, which is often used directly in the next step without further purification.
Step 3: Synthesis of 4-Oxa-7-azaspiro[2.5]octane-8-one (Cyclization)
-
This step involves an intramolecular cyclization which can be promoted under specific conditions outlined in related literature for forming such lactams. A common method involves heating the amino ester from Step 2.
-
Rationale: The free amine can nucleophilically attack the ester carbonyl, displacing methanol and forming the cyclic lactam.
-
-
Dissolve the crude product from Step 2 in a high-boiling point solvent like toluene or xylene and heat to reflux.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction and concentrate in vacuo. Purify by chromatography if necessary.
Step 4: Synthesis of 4-Oxa-7-azaspiro[2.5]octane (Reduction)
-
CAUTION: LAH is extremely reactive. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).
-
To a suspension of Lithium Aluminium Hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of the lactam from Step 3 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.
-
Rationale: LAH is a powerful reducing agent capable of reducing the amide (lactam) carbonyl completely to a methylene group.
-
-
Cool the reaction to 0 °C and carefully quench by sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate in vacuo to yield the free base of 4-Oxa-7-azaspiro[2.5]octane.
Salt Formation:
-
Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain This compound as a solid.[13][14]
Part 3: Application in GPR43 Agonist Synthesis and Validation
Representative Synthesis of a GPR43 Agonist
With the key intermediate in hand, it can be coupled to a suitable electrophilic core to generate the final GPR43 agonist. Many synthetic GPR43 agonists feature a central heterocyclic core substituted with various groups.[12] The following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Coupling of 4-Oxa-7-azaspiro[2.5]octane with an Activated Heterocycle
-
To a solution of 4-Oxa-7-azaspiro[2.5]octane (free base, 1.1 eq) and a suitable activated chloropyrimidine/chloropyrrolopyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Rationale: The secondary amine of the spirocycle acts as a nucleophile. The base scavenges the HCl generated during the reaction, driving it to completion. An activated (electron-deficient) chloro-heterocycle is required for the SNAr reaction to proceed efficiently.
-
-
Heat the reaction mixture at 80-100 °C and monitor its progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final GPR43 agonist candidate.
In Vitro Validation Workflow
A robust validation cascade is essential to confirm the activity and characterize the signaling profile of the newly synthesized compound.
Figure 3: Experimental workflow for GPR43 agonist validation.
Protocol 1: Calcium Flux Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration following Gαq activation.
-
Cell Culture: Seed HEK293 cells stably expressing human GPR43 (HEK293-hGPR43) into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM in HBSS with probenecid). Incubate at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compound and a known GPR43 agonist (positive control, e.g., propionate) in HBSS.
-
Measurement: Use a fluorescent plate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Inject the compound solutions into the wells and continue to monitor fluorescence every ~2 seconds for at least 50 seconds.[12]
-
Data Analysis: Calculate the change in fluorescence (Max - Min) and plot the dose-response curve to determine the EC50 value.
Protocol 2: cAMP Assay (Gαi Pathway)
This assay measures the inhibition of forskolin-stimulated cAMP production following Gαi activation.
-
Cell Culture: Seed HEK293-hGPR43 cells in a 96-well plate and culture overnight.
-
Assay: Use a commercial cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or LANCE Ultra cAMP).
-
Pre-treat cells with serial dilutions of the test compound for 15-20 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. Incubate for 30 minutes.
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., HTRF ratio). A potent agonist will show a dose-dependent decrease in the forskolin-stimulated signal. Plot the dose-response curve to determine the EC50 value.
Protocol 3: NF-κB Luciferase Reporter Assay (Anti-Inflammatory Potential)
This assay quantifies the ability of the agonist to inhibit the pro-inflammatory NF-κB pathway.[12]
-
Transfection: Co-transfect HEK293-hGPR43 cells with an NF-κB luciferase reporter plasmid. After 24 hours, seed the cells into a 96-well white plate and culture overnight.[12]
-
Treatment: Pre-treat the cells with serial dilutions of the test compound for 20 minutes.
-
Stimulation: Add a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), to all wells except the negative control. Incubate for 6 hours.[12]
-
Measurement: Add a luciferase assay reagent (e.g., One-Glo) to each well and measure the luminescence using a plate reader.[12]
-
Data Analysis: An active agonist will reduce the TNF-α-induced luminescence. Plot the percent inhibition against compound concentration to determine the EC50.
Summary of Expected Results
| Assay | Expected Outcome for an Active GPR43 Agonist | Parameter Measured |
| Calcium Flux | Dose-dependent increase in fluorescence signal. | EC50 |
| cAMP Assay | Dose-dependent decrease in forskolin-stimulated cAMP levels. | EC50 |
| NF-κB Reporter Assay | Dose-dependent inhibition of TNF-α-induced luciferase activity. | EC50 |
References
- Cornall, L. M., Mathai, M. L., Hryciw, D. H., & McAinch, A. J. (2013). The therapeutic potential of GPR43: a novel role in modulating metabolic health. Cellular and Molecular Life Sciences, 70(24), 4759–4770.
- ResearchGate. (n.d.).
- Kimura, I., Ichimura, A., Ohue-Kitano, R., & Igarashi, M. (2020). The SCFA Receptor GPR43 and Energy Metabolism. Frontiers in Endocrinology, 11, 277.
- Lee, D. K., Kim, E. B., & Lee, S. K. (2019). The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA. Molecules and Cells, 42(12), 874–882.
- Ang, Z., & Ding, J. L. (2016).
- Yang, G., Chen, S., Deng, B., Tan, C., Deng, J., Zhu, G., Yin, Y., & Ren, W. (2020). Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review. Frontiers in Immunology, 11, 1493.
- Cornall, L. M., Mathai, M. L., Hryciw, D. H., & McAinch, A. J. (2013).
- Nakajima, A., Nakatani, A., Hasegawa, S., Irie, J., Ozawa, K., Tsujimoto, G., & Itoh, H. (2017). The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages. PLOS ONE, 12(7), e0179696.
- Priyadarshini, M., Villa, S. R., Fuller, M., Wicksteed, B., Mackay, C. R., Alquier, T., & Poitout, V. (2015). GPR43 Potentiates β-Cell Function in Obesity. Diabetes, 64(10), 3467–3476.
- Tiwari, A. (2010). GPR43: an emerging target for the potential treatment of type 2 diabetes, obesity and insulin resistance.
- Nøhr, M. K., Egerod, K. L., Christiansen, S. H., & Schwartz, T. W. (2015). GPR43 – A Prototypic Metabolite Sensor Linking Metabolic and Inflammatory Diseases. Trends in Pharmacological Sciences, 36(6), 340–347.
- Lee, S. M., Kim, N., & Lee, J. (2020). Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. Biomolecules & Therapeutics, 28(2), 174–182.
- Lee, S. M., Kim, N., & Lee, J. (2020). Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model. KoreaScience.
- Ang, Z., & Ding, J. L. (2016).
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- ResearchGate. (n.d.). Novel agonists for GPR43 with allosterism.
- Worldwide Chemical Network. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- PubChem. (n.d.). This compound.
- Nakajima, A., Nakatani, A., Hasegawa, S., Irie, J., Ozawa, K., Tsujimoto, G., & Itoh, H. (2017). The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages. PubMed.
Sources
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR43: an emerging target for the potential treatment of type 2 diabetes, obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 6. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 7. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 10. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 14. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of IRAK4 inhibitors using 4-Oxa-7-azaspiro[2.5]octane HCl
An In-Depth Technical Guide to the Synthesis and Evaluation of IRAK4 Inhibitors Utilizing 4-Oxa-7-azaspiro[2.5]octane HCl
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in innate immune signaling.[1] Its critical role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways makes it a high-value therapeutic target for a multitude of inflammatory diseases, autoimmune disorders, and certain cancers.[2][3][4] This guide provides a detailed protocol for the synthesis of a novel IRAK4 inhibitor, leveraging the unique structural and physicochemical advantages of the 4-Oxa-7-azaspiro[2.5]octane moiety. We present a complete workflow, from chemical synthesis and characterization to biochemical and cell-based functional evaluation, designed for researchers, medicinal chemists, and drug development professionals.
The Scientific Rationale: Targeting IRAK4
IRAK4 functions as the apical kinase in the Myddosome signaling complex.[5] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2.[5][6] This phosphorylation cascade activates downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[7] The kinase activity of IRAK4 is indispensable for this signaling cascade; its absence or inhibition can halt the inflammatory response.[1][8] Furthermore, beyond its catalytic role, IRAK4 has a crucial scaffolding function in assembling the Myddosome.[3][9] This dual functionality makes IRAK4 an exceptionally attractive drug target. Inhibitors that effectively block its ATP-binding site can prevent the downstream inflammatory signaling implicated in diseases like rheumatoid arthritis, lupus, and certain hematologic malignancies.[1][10]
Design Strategy: The Role of 4-Oxa-7-azaspiro[2.5]octane HCl
Modern kinase inhibitor design increasingly focuses on optimizing physicochemical properties to improve drug-like characteristics. Spirocycles are conformationally restricted, three-dimensional structures that can enhance binding affinity and selectivity by presenting vectors into space that are not accessible by flat aromatic rings.[11]
The 4-Oxa-7-azaspiro[2.5]octane hydrochloride is a particularly valuable building block for several reasons:
-
Improved Solubility: The introduction of an oxygen atom within the spirocyclic system to create an oxa-spirocycle can dramatically increase aqueous solubility and reduce lipophilicity compared to its carbocyclic counterparts.[12] This is a critical advantage in overcoming common drug development hurdles.
-
Structural Rigidity: The spirocyclic core provides a rigid anchor, which can reduce the entropic penalty of binding to the target protein, potentially leading to higher potency.
-
Novel Chemical Space: Incorporating this moiety allows for exploration of novel chemical space, providing opportunities for new intellectual property.
-
Synthetic Accessibility: As a commercially available intermediate, it provides a reliable and efficient entry point into complex molecular architectures.[13][14][15][16]
In our hypothetical inhibitor, "SpiroIRAKi-47," this spirocyclic amine will be coupled to a core heterocyclic scaffold designed to interact with the hinge region of the IRAK4 ATP-binding pocket.
Synthesis of a Representative IRAK4 Inhibitor: SpiroIRAKi-47
This section details a representative, plausible three-step synthesis of an IRAK4 inhibitor, (2-((4-oxa-7-azaspiro[2.5]octan-7-yl)methyl)-5-(trifluoromethyl)oxazolo[4,5-b]pyridin-7-yl)(3-hydroxypyrrolidin-1-yl)methanone (SpiroIRAKi-47).
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-chloro-7-nitro-5-(trifluoromethyl)oxazolo[4,5-b]pyridine | Commercial | >95% |
| 4-Oxa-7-azaspiro[2.5]octane HCl | Sigma-Aldrich | >97% |
| (R)-3-Hydroxypyrrolidine | Commercial | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | >99% |
| Iron Powder (Fe) | Commercial | -325 mesh |
| Ammonium Chloride (NH₄Cl) | Commercial | ACS grade |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Reagent grade |
| Xantphos | Commercial | >98% |
| Cesium Carbonate (Cs₂CO₃) | Commercial | >99% |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Ethanol (EtOH) | Commercial | Anhydrous |
| Tetrahydrofuran (THF) | Commercial | Anhydrous |
| Ethyl Acetate (EtOAc) | Commercial | ACS grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | |
| Brine | Lab Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS grade |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (2-chloro-5-(trifluoromethyl)oxazolo[4,5-b]pyridin-7-yl)(3-hydroxypyrrolidin-1-yl)methanone
-
Rationale: This step involves a nucleophilic aromatic substitution where the amine of 3-hydroxypyrrolidine displaces the nitro group, which is activated by the electron-withdrawing trifluoromethyl and chloro groups. This reaction builds the core amide linkage.
-
Procedure:
-
To a solution of 2-chloro-7-nitro-5-(trifluoromethyl)oxazolo[4,5-b]pyridine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add (R)-3-hydroxypyrrolidine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the desired intermediate as a solid.
-
Step 2: Synthesis of (7-amino-2-chloro-5-(trifluoromethyl)oxazolo[4,5-b]pyridin-7-yl)(3-hydroxypyrrolidin-1-yl)methanone
-
Rationale: The nitro group is reduced to a primary amine. This transformation is crucial as it installs the necessary nucleophile for the subsequent palladium-catalyzed coupling reaction. Iron in the presence of an acidic source like ammonium chloride is a classic, mild, and effective method for this reduction.
-
Procedure:
-
Suspend the product from Step 1 (1.0 eq) in a mixture of EtOH/THF/H₂O (3:1:1, 0.1 M).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amine, which is often used directly in the next step without further purification.
-
Step 3: Synthesis of SpiroIRAKi-47
-
Rationale: This is the key fragment-coupling step. A Buchwald-Hartwig amination is employed to form the C-N bond between the heterocyclic core and the spirocyclic amine. This palladium-catalyzed cross-coupling is highly efficient for forming bonds between aryl halides and amines. Xantphos is chosen as the ligand due to its wide bite angle, which often promotes efficient reductive elimination.
-
Procedure:
-
To a microwave vial, add the crude amine from Step 2 (1.0 eq), 4-Oxa-7-azaspiro[2.5]octane HCl (1.2 eq), Cs₂CO₃ (2.5 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane (0.1 M).
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with EtOAc, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by reverse-phase HPLC to obtain SpiroIRAKi-47 as a pure solid.
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized SpiroIRAKi-47 must be rigorously confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₂H₂₂F₃N₅O₄ |
| Molecular Weight | 493.44 g/mol |
| Purity (HPLC) | >98% (at 254 nm) |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the oxazolo[4,5-b]pyridine core, trifluoromethyl group, hydroxypyrrolidine, and the unique spirocyclic moiety. |
| ¹³C NMR | Consistent with the number and type of carbons in the proposed structure. |
| HRMS (ESI+) | [M+H]⁺ calculated: 494.1699; found: 494.1701 ± 5 ppm |
Biological Evaluation: Protocols and Data
Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™)
-
Objective: To determine the direct inhibitory potency (IC₅₀) of SpiroIRAKi-47 on recombinant human IRAK4 enzyme activity.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[17] A decrease in ADP production corresponds to the inhibition of kinase activity.
-
Procedure:
-
Prepare a serial dilution of SpiroIRAKi-47 in a kinase buffer containing 1% DMSO.
-
In a 384-well plate, add 2.5 µL of test compound or vehicle (DMSO control).
-
Add 2.5 µL of a solution containing recombinant IRAK4 enzyme and a suitable peptide substrate (e.g., Myelin Basic Protein) in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Functional Assay (LPS-Induced TNF-α Secretion)
-
Objective: To evaluate the ability of SpiroIRAKi-47 to inhibit IRAK4-mediated signaling in a physiologically relevant cellular context.
-
Principle: In human monocytic cells (e.g., THP-1), the TLR4 agonist Lipopolysaccharide (LPS) activates the IRAK4 pathway, leading to the production and secretion of the pro-inflammatory cytokine TNF-α.[18] An effective IRAK4 inhibitor will block this response.
-
Procedure:
-
Seed THP-1 cells (differentiated into a macrophage-like state with PMA) into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of SpiroIRAKi-47 in cell culture media.
-
Remove the old media and add 100 µL of media containing the test compound or vehicle (0.1% DMSO final concentration).
-
Pre-incubate the cells with the compound for 1 hour at 37 °C, 5% CO₂.
-
Stimulate the cells by adding 10 µL of LPS solution (final concentration 100 ng/mL). Leave an unstimulated control well.
-
Incubate for 6 hours at 37 °C, 5% CO₂.
-
Collect the cell supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production at each concentration and determine the IC₅₀ value.
-
Representative Biological Data
| Compound | IRAK4 Biochemical IC₅₀ (nM) | THP-1 Cellular IC₅₀ (nM) (TNF-α release) |
| SpiroIRAKi-47 | 8.9 | 45 |
| Reference Inhibitor A | 12 | 60 |
| Reference Inhibitor B | 4.5 | 25 |
Conclusion and Future Perspectives
This guide outlines a comprehensive and logical workflow for the synthesis and evaluation of novel IRAK4 inhibitors incorporating the 4-Oxa-7-azaspiro[2.5]octane moiety. The detailed protocols provide a robust framework for medicinal chemists and pharmacologists to develop potent and selective IRAK4-targeting compounds. The representative inhibitor, SpiroIRAKi-47, demonstrates the potential of this strategy to yield compounds with low nanomolar biochemical and cellular potency.
The use of structurally unique building blocks like 4-Oxa-7-azaspiro[2.5]octane HCl is a key strategy in modern drug discovery to optimize not only potency but also the critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead candidates. Future work should focus on in-depth kinase selectivity profiling, pharmacokinetic studies, and in vivo efficacy testing in relevant animal models of inflammatory disease.
References
- Wikipedia. (2024). IRAK4.
- Qin, J., et al. (2014). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. The Journal of experimental medicine.
- Feng, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. ResearchGate.
- Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. The Journal of experimental medicine.
- Eurofins DiscoverX. (n.d.). IRAK4 Kinase Enzyme Activity Assay Kit.
- Feng, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central.
- Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?.
- Smith, S. L., et al. (2022). IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies. PubMed Central.
- Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed.
- Pauls, S. D., et al. (2021). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology.
- Starczynowski, D. T., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology.
- Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate.
- Patsnap Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress?.
- Gangopadhyay, A., et al. (2025). IRAK4: potential therapeutic target for airway disease exacerbations. PubMed.
- Li, X., et al. (2025). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. ACS Publications.
- Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Semantic Scholar.
- BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit.
- Wu, H., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central.
- BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay.
- Lücking, U., et al. (2022). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ACS Publications.
- Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.
- Wang, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. PubMed.
- Wu, P., et al. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate.
- Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. PubMed Central.
- Reaction Biology. (n.d.). IRAK4 Kinase Activity Assay Service.
- Reaction Biology. (n.d.). IRAK4 Kinase Assay Service.
- Khan, S., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI.
- de L. Milton, F. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Semantic Scholar.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). interleukin 1 receptor associated kinase 4.
- Gregory, K. J., et al. (2021). Evolution of Small Molecule Kinase Drugs. PubMed Central.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- PubChem. (n.d.). This compound.
- Van der Pijl, F., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Torres, R. R. (2016). Spiro Compounds: Synthesis and Applications.
- Chekarev, G., et al. (2016). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
Sources
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 14. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 16. Chemscene ChemScene | this compound | 250MG | Fisher Scientific [fishersci.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-Alkylation of 4-Oxa-7-azaspiro[2.5]octane for Drug Discovery and Development
Abstract
The 4-oxa-7-azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, including LRRK2 kinase and GPR43 receptors.[1] N-alkylation of this secondary amine is a critical step in the synthesis of diverse compound libraries for drug discovery. This application note provides detailed experimental protocols for the N-alkylation of 4-oxa-7-azaspiro[2.5]octane, with a primary focus on reductive amination as a robust and selective method. An alternative protocol for direct alkylation is also presented, along with a discussion of the rationale behind the choice of methodology.
Introduction
Spirocyclic systems are of significant interest in drug design due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. The 4-oxa-7-azaspiro[2.5]octane moiety, in particular, offers a unique combination of a spirocyclic core with a secondary amine that can be readily functionalized. The N-alkylation of this amine is a key transformation for exploring the structure-activity relationship (SAR) of potential drug candidates.
The choice of N-alkylation strategy is crucial for achieving high yields and purity, especially when dealing with sterically hindered secondary amines like 4-oxa-7-azaspiro[2.5]octane. While direct alkylation with alkyl halides is a classical approach, it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[2] Reductive amination, on the other hand, offers a milder and more controlled method for mono-alkylation.[2][3] This protocol will detail a reliable reductive amination procedure and provide an alternative direct alkylation method for consideration.
Physicochemical Properties of 4-Oxa-7-azaspiro[2.5]octane
A foundational understanding of the physicochemical properties of 4-oxa-7-azaspiro[2.5]octane is essential for designing a successful synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C6H11NO | |
| Molecular Weight | 113.16 g/mol | |
| Predicted pKa | 7.107 ± 0.20 | |
| Physical Form | Solid (hydrochloride salt) |
The predicted pKa suggests that 4-oxa-7-azaspiro[2.5]octane is a moderately basic secondary amine, a key consideration for both reaction and work-up conditions.
Recommended Protocol: N-Alkylation via Reductive Amination
Reductive amination is the recommended method for the N-alkylation of 4-oxa-7-azaspiro[2.5]octane due to its high selectivity for mono-alkylation and the use of mild reaction conditions. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for N-alkylation.
Detailed Protocol:
Materials:
-
4-Oxa-7-azaspiro[2.5]octane hydrochloride
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv, if starting from the hydrochloride salt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of the Free Amine: If starting with this compound, suspend it in anhydrous DCM. Add the base (TEA or DIPEA, 1.1 equiv) and stir for 15-30 minutes at room temperature to generate the free amine in situ.
-
Reaction Setup: To the solution of the free amine, add the desired aldehyde or ketone (1.1 equiv).
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Protocol: Direct N-Alkylation with Alkyl Halides
Direct alkylation can be a viable alternative, particularly with reactive alkylating agents. However, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the quaternary ammonium salt by-product.
Experimental Workflow: Direct Alkylation
Caption: Direct alkylation workflow for N-alkylation.
Detailed Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.0-1.2 equiv)
-
A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Solvents for workup and purification
Procedure:
-
Reaction Setup: To a solution of 4-oxa-7-azaspiro[2.5]octane (or its hydrochloride salt) in MeCN or DMF, add the base (K₂CO₃ or DIPEA).
-
Addition of Alkylating Agent: Add the alkyl halide dropwise at room temperature. For less reactive alkyl halides, the reaction mixture may need to be heated.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and DMF.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Steric hindrance, unreactive alkylating agent, insufficient reaction time or temperature. | Increase reaction temperature, prolong reaction time, or switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). For reductive amination, ensure the quality of the reducing agent. |
| Over-alkylation (Direct Alkylation) | Excess alkylating agent, high reaction temperature. | Use a strict 1:1 stoichiometry of amine to alkylating agent, add the alkylating agent slowly, and maintain a lower reaction temperature. |
| Difficult Purification | Co-elution of starting material and product, presence of by-products. | Optimize the chromatographic conditions (solvent system, gradient). An acidic wash during workup can sometimes help remove unreacted amine. |
Conclusion
The N-alkylation of 4-oxa-7-azaspiro[2.5]octane is a fundamental transformation for the generation of novel chemical entities in drug discovery. Reductive amination stands out as a highly effective and selective method for this purpose, minimizing the formation of common by-products. The detailed protocols and workflows provided in this application note offer a robust starting point for researchers and scientists to successfully synthesize a wide array of N-alkylated derivatives of this important spirocyclic scaffold.
References
- PubChem. This compound. [Link]
- Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- Master Organic Chemistry. (2017).
Sources
Application Note: 4-Oxa-7-azaspiro[2.5]octane hydrochloride in Fragment-Based Drug Discovery
<
Introduction: Embracing Three-Dimensionality in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency.[2][4] However, the challenge remains to progress these low-affinity hits into potent, selective, and drug-like leads. A key strategy in this evolution is the utilization of novel, three-dimensional (3D) scaffolds that can orient functionality into specific vectors within a protein's binding site.
Spirocycles, ring systems fused at a single quaternary carbon, are exemplary 3D scaffolds.[5][6] Their inherent rigidity and ability to project substituents in defined spatial arrangements offer significant advantages over traditional flat aromatic systems.[6][7][8] This application note focuses on 4-Oxa-7-azaspiro[2.5]octane hydrochloride , a unique fragment that combines the benefits of a spirocyclic core with the valuable physicochemical properties of an oxetane ring. We will detail its properties, explain its strategic value in FBDD campaigns, and provide comprehensive protocols for its screening and validation.
Fragment Profile: this compound
This fragment is a compelling starting point for FBDD due to its unique combination of structural and chemical features. The spirocyclic junction introduces a high fraction of sp3-hybridized carbons (Fsp3), a characteristic correlated with higher success rates in clinical development.[5] The embedded oxetane ring, a four-membered cyclic ether, is a versatile motif in modern medicinal chemistry, known for its ability to improve aqueous solubility, reduce lipophilicity, and modulate the pKa of adjacent amines.[9][10][11][12]
| Property | Value | Source |
| CAS Number | 1427195-23-0 | [13][14] |
| Molecular Formula | C₆H₁₂ClNO | [15] |
| Molecular Weight | 149.62 g/mol | [15] |
| Physical Form | Solid | [14] |
| InChI Key | DVKDFSRMWMEQGS-UHFFFAOYSA-N | [14] |
| Calculated LogP | (Not available; expected to be low/negative) | |
| Topological Polar Surface Area | 21.3 Ų | [15] |
| Hydrogen Bond Donors | 1 (from protonated amine) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (ether oxygen, amine nitrogen) | (Calculated) |
Core Principles for Application in FBDD
The strategic value of this compound is rooted in several key principles:
-
Three-Dimensionality and Vectorial Elaboration: The rigid spiro[2.5]octane core acts as a 3D hub. The secondary amine and the cyclopropane ring provide well-defined exit vectors for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of a binding site with high precision.[6][16]
-
Solubility Enhancement: The oxetane motif is a well-established tool for increasing aqueous solubility.[9][11] This is a critical advantage in FBDD, as it helps prevent aggregation-based artifacts during screening and ensures that subsequent, more complex analogues remain soluble.
-
Metabolic Stability: The oxetane ring can act as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities, potentially improving the pharmacokinetic properties of the eventual lead compound.[9][10][12]
-
pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity of the adjacent secondary amine.[9] This allows for fine-tuning of the molecule's charge state at physiological pH, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG channel inhibition.[9]
Experimental Workflows and Protocols
A successful FBDD campaign requires a cascade of sensitive biophysical techniques to identify and validate weak-binding fragments.[4] We present a robust workflow utilizing Surface Plasmon Resonance (SPR) for primary screening, followed by Nuclear Magnetic Resonance (NMR) for orthogonal validation, and finally X-ray crystallography for structural characterization.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragments.[17][18]
Objective: To identify fragments from a library that bind to an immobilized protein target.
Instrumentation: Biacore™ system (or equivalent).
Materials:
-
Sensor Chip CM5 (or equivalent carboxymethylated surface).
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl).
-
Target protein (>95% purity) in a suitable low-salt buffer (e.g., 10 mM Acetate, pH 4.5).
-
Running buffer: HBS-EP+ (or similar, e.g., PBS, 0.05% P20, pH 7.4).
-
Fragment stock solutions (e.g., 100 mM in 100% DMSO).
-
Polypropylene microplates.[19]
Methodology:
-
System Preparation: Ensure the SPR system is clean and equilibrated with running buffer. A Desorb and Sanitize cycle is recommended.[19]
-
Target Immobilization:
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein by injecting it over the activated surface. Aim for a high immobilization level (e.g., 10,000 - 15,000 Response Units, RU) to maximize the signal for small fragment binding.[19]
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[20]
-
-
Fragment Plate Preparation:
-
Prepare fragment screening plates by diluting fragment stocks into running buffer. The final DMSO concentration must be precisely matched between all samples and the running buffer (e.g., 1-2%).[18] Mismatched DMSO is a major source of false positives.[18]
-
Include buffer-only (blank) injections and known non-binder/binder controls if available.
-
-
Screening Execution:
-
Perform a single-concentration screen, injecting each fragment solution (e.g., at 200 µM) over the target and reference flow cells.
-
Use a short contact time (e.g., 30-60 seconds) and a long dissociation time (e.g., 60-120 seconds).
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 0.5 M NaCl).
-
-
Data Analysis:
-
After reference subtraction and blank correction, identify initial hits as fragments that produce a response significantly above the noise level.
-
Hits should exhibit a concentration-dependent binding response with a shape indicative of a 1:1 interaction.
-
Protocol 2: Orthogonal Hit Validation via Saturation Transfer Difference (STD) NMR
NMR is a powerful orthogonal method to confirm hits from primary screens and eliminate artifacts.[4][21] STD-NMR is a ligand-observed experiment that is particularly well-suited for detecting weak binders.[21][22]
Objective: To confirm the binding of SPR hits and gain initial structural insights into the binding epitope.
Instrumentation: NMR Spectrometer (≥600 MHz) with a cryoprobe.
Materials:
-
Validated hit fragment (from SPR).
-
Target protein.
-
Deuterated buffer (e.g., 50 mM Phosphate in D₂O, pD 7.4).
-
D₆-DMSO for fragment stock.
Methodology:
-
Sample Preparation:
-
Prepare an NMR sample containing the target protein at a low concentration (e.g., 10-50 µM).
-
Prepare a fragment stock solution in D₆-DMSO.
-
Add the fragment to the protein solution to a final concentration of ~500 µM to 1 mM (a 50-100 fold excess is typical). The final DMSO concentration should be kept below 5%.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H reference spectrum of the sample.
-
Acquire an STD spectrum. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's spectrum where no ligand signals are present (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time is a key parameter; 2 seconds is a good starting point for weak binders.
-
-
Data Processing and Analysis:
-
The final STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum. Only protons of a ligand that binds to the protein will show signals in the STD spectrum.[23]
-
The presence of signals corresponding to 4-Oxa-7-azaspiro[2.5]octane confirms it as a true binder.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum provide information about which protons of the fragment are in closest proximity to the protein surface.[21][23] Protons with the largest STD effect are likely part of the binding epitope, while those with little or no effect may represent vectors for chemical elaboration.
-
Protocol 3: Structural Characterization via X-ray Crystallography
The gold standard for FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target.[24][25] This provides definitive proof of binding and reveals the precise interactions and orientation, which is crucial for structure-based drug design.[26][27][28]
Objective: To determine the 3D structure of the protein-fragment complex.
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein under conditions that are tolerant to DMSO or other organic solvents.[25]
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the crystal.
-
Transfer a protein crystal into the soaking solution for a defined period (ranging from minutes to hours).
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to identify the bound fragment and model its position and orientation within the binding site.
-
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its inherent three-dimensionality, combined with the favorable physicochemical properties imparted by the oxetane ring, provides an excellent starting point for developing potent and selective drug candidates. The spirocyclic core offers a rigid scaffold to escape "flatland," while the well-defined chemical handles provide clear vectors for structure-guided optimization. By employing a rigorous screening cascade of SPR, NMR, and X-ray crystallography, researchers can effectively leverage this fragment to tackle challenging biological targets and accelerate the journey from hit identification to lead optimization.
References
- Gill, A., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 414-426. [Link]
- Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
- Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
- Roche, B. M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]
- Patil, R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1460. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. [Link]
- ResearchGate. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. [Link]
- OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. [Link]
- Blundell, T. L., et al. (2011). Fragment screening using X-ray crystallography. Methods in Molecular Biology, 715, 59-80. [Link]
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- de la Torre, D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13183-13210. [Link]
- Douangamath, A. (2022, January 16). The XChem pipeline for fragment screening. Diamond Light Source. [Link]
- Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3681-3686. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 573-580. [Link]
- de Jesus, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research, 31(7), 1079-1090. [Link]
- Cytiva. (n.d.). Procedure: Screening and analysis of fragments using Biacore systems. Cytiva. [Link]
- Si, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 169. [Link]
- Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(4), 273-277. [Link]
- International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. [Link]
- Navratilova, I., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
- Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]
- Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System.
- Lu, W., et al. (2024). Optimizing NMR fragment-based drug screening for membrane protein targets. Journal of Biomolecular NMR, 78(5-6), 183-192. [Link]
- Cala, O., & Krimm, I. (2015). Ligand-Orientation Based Fragment Selection in STD NMR Screening. Journal of Medicinal Chemistry, 58(21), 8739-8742. [Link]
- StarProtocols. (2022). NMR Screening in Fragment-Based Drug Design: A Practical Guide. [Link]
- PubChem. (n.d.). This compound.
- Lepre, C. A., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 233-259. [Link]
- Angulo, J., et al. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society, 145(30), 16466-16474. [Link]
- Angchao Technology. (n.d.). This compound. Worldwide Chemical Network. [Link]
Sources
- 1. obn.org.uk [obn.org.uk]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 14. This compound | 1427195-23-0 [sigmaaldrich.com]
- 15. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Design of Novel Compounds from 4-Oxa-7-azaspiro[2.5]octane Hydrochloride
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest to "escape flatland," medicinal chemists are increasingly turning to three-dimensional (3D) molecular scaffolds to access novel chemical space and improve the physicochemical properties of drug candidates.[1][2][3] Spirocycles, polycyclic systems where two rings are joined by a single common atom, are exemplary of this design philosophy.[4] Their rigid, non-planar structures offer well-defined exit vectors for substituents, which can lead to enhanced target selectivity, improved metabolic stability, and reduced lipophilicity compared to their acyclic or simple cyclic counterparts.[1][2]
The 4-Oxa-7-azaspiro[2.5]octane motif is a particularly compelling building block. It can be viewed as a conformationally constrained, spirocyclic bioisostere of commonly used heterocycles like morpholine or piperidine.[1][5] Such bioisosteric replacement is a powerful strategy in drug design to modulate properties like solubility, cell permeability, and metabolic fate while retaining or improving biological activity.[5][6] This scaffold has been identified as a key intermediate in the synthesis of compounds with LRRK2 kinase inhibitory activity, which are under investigation for the treatment of diseases such as Parkinson's.[7]
This guide provides a detailed overview of core synthetic strategies for derivatizing the secondary amine of 4-Oxa-7-azaspiro[2.5]octane hydrochloride. We will delve into the causality behind experimental choices for three fundamental transformations: N-acylation, reductive amination, and Buchwald-Hartwig N-arylation, complete with step-by-step protocols designed for immediate application in a research setting.
Physicochemical Properties of the Core Scaffold
Understanding the inherent properties of the starting material is critical for designing subsequent reaction conditions and predicting the characteristics of the final compounds.
| Property | Value | Source |
| IUPAC Name | 4-oxa-7-azaspiro[2.5]octane;hydrochloride | PubChem[8] |
| CAS Number | 1427195-23-0 | PubChem[8] |
| Molecular Formula | C₆H₁₂ClNO | PubChem[8] |
| Molecular Weight | 149.62 g/mol | PubChem[8] |
| Physical Form | Solid | Sigma-Aldrich |
Overall Synthetic Workflow
The derivatization of this compound follows a logical progression from the starting material to a library of purified, novel compounds ready for biological screening. The general workflow is outlined below.
Caption: General workflow for the design and synthesis of novel compounds.
PART 1: Core Synthetic Strategies & Protocols
Before use in most coupling reactions, the hydrochloride salt must be neutralized to the free secondary amine. This is typically achieved either in situ by adding a sufficient excess of base to the reaction mixture or in a separate "free-basing" step, where the salt is dissolved in a suitable solvent, treated with an aqueous base (like NaHCO₃ or K₂CO₃), and the liberated free amine is extracted into an organic solvent.
Strategy 1: N-Acylation (Amide Bond Formation)
N-acylation is a robust and reliable method for introducing a wide array of functionalities. The resulting amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
Causality & Experimental Choices:
-
Coupling Reagents: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid partner, forming a highly reactive intermediate that is readily attacked by the secondary amine of the spirocycle. This avoids the need to convert the acid to a more reactive acyl chloride, which can be harsh and have limited functional group tolerance.
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential. It serves two purposes: to neutralize any residual hydrochloride salt from the starting material and to scavenge the acid byproduct generated during the coupling reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are preferred as they effectively dissolve the reactants and coupling agents without participating in the reaction.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Activation: Add the coupling agent, for example, HATU (1.1 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-Oxa-7-azaspiro[2.5]octane (prepared from the hydrochloride salt, 1.2 eq) in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Strategy 2: Reductive Amination (C-N Bond Formation)
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[9][10] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9] This one-pot procedure is highly efficient for library synthesis.[9]
Causality & Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted aldehydes or ketones. Unlike stronger reducing agents like NaBH₄, it is not readily hydrolyzed and can be used in the presence of a mild acid catalyst.
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents as they are compatible with the reducing agent and effectively solubilize the reactants.
Caption: The reductive amination pathway.
-
Reactant Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).
-
Dissolution: Add anhydrous DCE or THF to a concentration of 0.1-0.2 M, followed by triethylamine (1.2 eq) to liberate the free amine and glacial acetic acid (2-3 drops, catalytic).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature until completion as determined by LC-MS (typically 4-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography (silica gel or reverse phase, as appropriate) to obtain the desired tertiary amine.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Strategy 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] It allows for the coupling of amines with aryl halides or triflates, a transformation that is difficult to achieve with classical methods.[11] This reaction is invaluable for accessing aryl-amine motifs, which are privileged structures in many classes of therapeutic agents, including kinase inhibitors.[12][13]
Causality & Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Modern, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or SPhos) are often required to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination) with high efficiency, especially for less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to allow the reaction to be heated, which is often necessary to drive the coupling to completion.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq), palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%) to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add 4-Oxa-7-azaspiro[2.5]octane (1.2-1.5 eq) and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction's progress by LC-MS. The reaction may take anywhere from 2 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the N-arylated product.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Conclusion
The this compound scaffold is a valuable entry point for the synthesis of novel, three-dimensional molecules for drug discovery. By leveraging fundamental and robust synthetic transformations such as N-acylation, reductive amination, and Buchwald-Hartwig N-arylation, researchers can rapidly generate diverse libraries of compounds. The protocols and rationale detailed in this guide provide a solid foundation for the exploration of this promising chemical space, enabling the development of next-generation therapeutics with potentially superior pharmacological profiles.
References
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Zhang, R., Liu, S., Edgar, K.J. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017).
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. (2025).
- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
- Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019).
- Buchwald–Hartwig amination. Wikipedia.
- Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., Micouin, L. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv. (2022).
- Bioisosteres of Common Functional Groups.
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents. (CN108530375B).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
- This compound. PubChem.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. (2025).
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. (2025).
- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. (2020).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. (2023).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC), NIH.
- This compound. Worldwide Chemical Network.
- Buy 1-Oxa-2-azaspiro[2.5]octane | 185-80-8. Smolecule.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. (2021).
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central (PMC), NIH.
- Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. ResearchGate. (2025).
- This compound. Sigma-Aldrich.
- Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents. (AU2018337597A1).
- Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. LookChem.
- 7-Oxa-4-azaspiro[2.5]octane. Benchchem.
- 7-oxa-4-azaspiro[2.5]octane hydrochloride. Advanced ChemBlocks.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. baranlab.org [baranlab.org]
- 7. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 8. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: A Scalable, Two-Step Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride for Pharmaceutical Intermediate Production
Abstract
4-Oxa-7-azaspiro[2.5]octane hydrochloride is a valuable spirocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease.[1] The inherent three-dimensional nature of spirocyclic scaffolds can improve physicochemical properties such as solubility and metabolic stability in drug candidates.[2] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The synthesis proceeds through a stable N-Boc protected intermediate, ensuring high purity and yield. The causality behind experimental choices, critical process parameters for scale-up, and comprehensive analytical validation are discussed to ensure reproducibility and safety in a research and drug development setting.
Introduction: The Strategic Importance of Spirocyclic Scaffolds
Spirocycles, polycyclic organic compounds where rings are connected through a single shared atom, have gained significant traction in drug discovery.[2] Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The target compound, this compound (CAS: 1427195-23-0), is a morpholine-containing spirocycle that combines the favorable properties of the morpholine moiety (often used to improve aqueous solubility and pharmacokinetic profiles) with the conformational rigidity of the spiro-cyclopropane system.[3][4]
This guide details a synthetic strategy designed for scalability, proceeding through the formation and subsequent deprotection of tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate. The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this strategy, chosen for its stability across a range of chemical environments and its clean, efficient removal under acidic conditions.[5][6]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the N-Boc protected spirocyclic core and its subsequent deprotection to yield the final hydrochloride salt. This approach isolates the challenges of ring formation from the final purification and salt formation, providing a clear and manageable workflow suitable for scaling.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling of 4-Oxa-7-azaspiro[2.5]octane HCl
Introduction: The Significance of Spirocyclic Scaffolds
In modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift from planar, two-dimensional molecules to complex, three-dimensional structures—has identified spirocyclic systems as privileged scaffolds.[1] These motifs, characterized by two rings sharing a single atom, introduce rigid, well-defined exit vectors that can enhance metabolic stability, aqueous solubility, and target engagement.
4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS: 1427195-23-0) is a key building block within this class.[2][3] As a heterocyclic amine incorporating a morpholine-like substructure, it serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for potential Parkinson's disease therapies and GPR43 receptor agonists for metabolic disorders.[1][4]
The unique reactivity and biological relevance of this compound necessitate a comprehensive understanding of its properties to ensure safe and effective handling in a research and development setting. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the potential hazards and establishing robust protocols for its use, from receipt to disposal.
Hazard Identification and Risk Assessment
While 4-Oxa-7-azaspiro[2.5]octane HCl has a specific hazard profile, its structural relationship to morpholine warrants a conservative approach to safety. Morpholine is a well-studied corrosive and flammable substance known to cause potential liver and kidney damage with repeated exposure.[5][6] Therefore, a thorough risk assessment must consider both the documented hazards of the hydrochloride salt and the potential for more severe hazards associated with its parent amine structure.
GHS Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[7]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Risk Assessment Summary
A proactive risk assessment is crucial for establishing appropriate engineering controls and personal protective measures.
| Potential Hazard | Route of Exposure | Associated Risk | Recommended Control Measures |
| Respiratory Irritation | Inhalation | Inhalation of the fine solid powder can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[7] | Handle exclusively within a certified chemical fume hood or a ventilated enclosure to maintain exposure well below acceptable limits. |
| Serious Eye Irritation | Eye Contact | Direct contact with the solid or solutions can cause significant irritation, pain, redness, and potential damage to the cornea.[6][7] | Wear chemical splash goggles and a face shield, especially during bulk handling or solution preparation.[8] |
| Skin Irritation | Skin Contact | Prolonged or repeated contact can lead to redness, itching, and inflammation.[7][9] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[10] |
| Harmful if Swallowed | Ingestion | Accidental ingestion may cause gastrointestinal irritation and systemic effects.[11][12] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn.[13] |
| Unknown Long-Term Effects | Chronic Exposure | As a morpholine derivative, there is a potential for long-term organ effects (liver, kidney) with repeated exposure.[5][9] | Adhere strictly to all engineering controls and PPE requirements to minimize any potential for chronic exposure. |
| Incompatible Reactions | Mixing with Incompatibles | Reacts exothermically with strong acids and bases. May react violently with strong oxidizing agents.[12][14] | Store away from incompatible materials. Do not mix with other chemicals unless a validated reaction protocol is being followed. |
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the final and most critical barrier between the researcher and the chemical hazard. The following workflow must be followed.[15]
Caption: PPE selection and use workflow.
Protocols for Safe Handling and Use
Adherence to standardized protocols is essential for mitigating risks.
Protocol 1: Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage. Cross-reference the label with the order and the Safety Data Sheet (SDS).
-
Location: Store the container in a cool, dry, and well-ventilated area designated for chemical storage.
-
Segregation: Ensure the compound is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]
-
Atmosphere: The compound is typically stored under nitrogen.[2] Maintain an inert atmosphere if the material is to be stored for extended periods after the initial opening to prevent degradation.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Protocol 2: Weighing and Aliquoting (Solid)
-
Engineering Control: Perform all weighing operations inside a certified chemical fume hood, a ducted balance safety enclosure, or a glove box. This is mandatory to prevent inhalation of fine particulates.
-
PPE: Don all required PPE as outlined in Section 3.0, including gloves, a lab coat, and chemical splash goggles.
-
Preparation: Place a clean, tared weigh boat on the analytical balance. Use anti-static equipment if necessary.
-
Transfer: Carefully use a clean spatula to transfer the desired amount of solid from the stock bottle to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Closure: Immediately and securely cap the stock bottle after transfer.
-
Cleanup: Clean the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Transport: If the weighed material needs to be moved, place it in a sealed, labeled secondary container.
Protocol 3: Waste Management and Disposal
-
Waste Segregation: All waste materials contaminated with 4-Oxa-7-azaspiro[2.5]octane HCl must be treated as hazardous waste.[16] This includes contaminated PPE (gloves, etc.), weigh boats, pipette tips, and cleaning materials.
-
Containerization: Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
-
Liquid Waste: Collect unused solutions or reaction wastes containing the compound in a dedicated, sealed, and labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used. Do not mix amine waste with other waste streams unless compatibility is confirmed.[17]
-
Disposal: Arrange for waste disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[16] DO NOT dispose of this chemical down the drain.[17]
Emergency Procedures
Pre-planning is critical for a swift and effective response to any emergency.[18]
Spill Response Decision Tree
Caption: Decision tree for chemical spill response.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[19]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[19][20]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]
References
- This compound | C6H12ClNO | CID 53488160. PubChem.
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.
- Hazardous substance assessment – Morpholine. Canada.ca.
- 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378. PubChem.
- Safety Guidelines for Handling Chemicals. HPE Support.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Spill Control/Emergency Response. EHSO Manual.
- Morpholine - SAFETY DATA SHEET. Penta Chemicals.
- Chemical Spill Procedures. Princeton EHS.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Chemical Spill Procedures. University of Toronto EHS.
- PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd.
- Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- Disposing Amine Waste. Technology Catalogue.
- What to do in a chemical emergency. GOV.UK.
- Amine Disposal For Businesses. Collect and Recycle.
- Hazardous Waste Disposal. AIC.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
- Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
Sources
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. This compound | 1427195-23-0 [sigmaaldrich.com]
- 3. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 4. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 7. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
- 13. support.hpe.com [support.hpe.com]
- 14. echemi.com [echemi.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. Hazardous Waste Disposal [cool.culturalheritage.org]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. aksci.com [aksci.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
Application Notes & Protocols: The Strategic Use of Azaspirocyclic Scaffolds in the Development of α7 Nicotinic Receptor Agonists
Introduction: Targeting the α7 Nicotinic Receptor
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that has emerged as a high-value therapeutic target for a range of central nervous system (CNS) disorders. Composed of five identical α7 subunits, this receptor is abundantly expressed in key brain regions like the hippocampus and frontal cortex, which are critical for cognitive processes.[1] The α7 nAChR exhibits unique pharmacological properties, including high permeability to calcium ions (Ca²⁺) and exceptionally rapid activation and desensitization kinetics.[1][2]
Activation of α7 nAChRs triggers a cascade of downstream signaling events, making it a crucial modulator of neuronal activity and survival.[3] This has implicated the receptor in the pathophysiology of schizophrenia, Alzheimer's disease, and inflammatory conditions.[2][4] Consequently, the development of potent and selective α7 nAChR agonists is a major focus of modern drug discovery, aiming to enhance cognitive function and exert neuroprotective and anti-inflammatory effects.[5][6]
A central challenge in this field is achieving subtype selectivity. The design of rigid molecular scaffolds is a key strategy to confer the precise three-dimensional geometry required for selective interaction with the α7 nAChR binding site over other nAChR subtypes or the highly homologous serotonin 5-HT₃A receptor.[7] Azaspirocyclic systems, which feature a nitrogen-containing ring fused at a single carbon atom, provide the requisite conformational constraint and a basic nitrogen center essential for receptor binding.[8]
This guide provides a detailed overview of the application of these scaffolds in α7 nAChR agonist development. While the specific intermediate 4-Oxa-7-azaspiro[2.5]octane is a known building block in chemical synthesis,[9][10] its direct application in published α7 agonist literature is not documented. Therefore, to provide a scientifically grounded and practical protocol, this document will focus on the closely related and extensively studied azaspiro[oxazole-bicyclo[2.2.2]octane] scaffold. This system exemplifies the core principles of using spirocyclic chemistry to achieve potent and selective α7 nAChR agonism and serves as an authoritative model for researchers in the field.[4][7][11]
Part 1: The α7 nAChR Signaling Cascade
Upon binding of an agonist like acetylcholine or a synthetic ligand, the α7 nAChR channel opens, leading to a rapid influx of cations, most notably Ca²⁺.[3] This influx acts as a critical second messenger, initiating multiple intracellular signaling pathways that underpin the receptor's therapeutic effects.
Key downstream pathways include:
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling cascade is strongly linked to the neuroprotective and anti-apoptotic effects of α7 nAChR stimulation.[3][12]
-
JAK2/STAT3 Pathway: The Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a central component of the "cholinergic anti-inflammatory pathway."[5][13] Activation of α7 nAChRs on immune cells like macrophages inhibits the release of pro-inflammatory cytokines.[13]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also engaged following α7 activation, playing a role in synaptic plasticity and cell survival.[13]
Caption: Downstream signaling pathways activated by α7 nAChR stimulation.
Part 2: Synthesis of Azaspirocyclic Agonists
The synthesis of α7 nAChR agonists based on the azaspiro[oxazole-bicyclo[2.2.2]octane] scaffold is a convergent process. It involves the preparation of the core spirocyclic amine followed by its coupling to a desired heteroaryl group. This modularity allows for rapid exploration of the structure-activity relationship (SAR).[4]
Protocol: Synthesis of a Representative Agonist
This protocol outlines the synthesis of (1'S,3'R,4'S)-N-(heteroaryl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine, a general structure for potent α7 nAChR partial agonists.[4][7]
Step 1: Synthesis of the Spirocyclic Core
-
Starting Material: Begin with a suitable chiral quinuclidine derivative, such as (3R,4S)-1-azabicyclo[2.2.2]octan-3-ol-4-carboxylic acid.
-
Esterification: Protect the carboxylic acid, typically as a methyl or ethyl ester, using standard conditions (e.g., SOCl₂ in methanol).
-
Amide Formation: React the hydroxyl group with chloroacetonitrile in the presence of a strong base (e.g., NaH) to form a cyanomethyl ether.
-
Cyclization: Treat the resulting intermediate with a base like sodium ethoxide. This promotes an intramolecular cyclization to form the desired 4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane] core.
-
Hydrolysis: Saponify the ester (e.g., with LiOH) to yield the carboxylic acid.
-
Curtius Rearrangement: Convert the carboxylic acid to an isocyanate via an acyl azide intermediate (using diphenylphosphoryl azide, DPPA). Trapping with t-butanol yields the Boc-protected amine.
-
Deprotection: Remove the Boc group with an acid (e.g., trifluoroacetic acid or HCl) to yield the final spirocyclic amine core as a salt.
Step 2: Coupling with Heteroaryl Chloride
-
Reaction Setup: Dissolve the spirocyclic amine salt (1 equivalent) and the desired heteroaryl chloride (e.g., 4-chloro-7-bromopyrrolo[2,1-f][3][13][14]triazine) (1.1 equivalents) in a suitable solvent such as n-butanol or DMA.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents), to neutralize the salt and facilitate the reaction.
-
Heating: Heat the reaction mixture, typically between 100-140 °C, and monitor for completion by LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup and Purification: Upon completion, cool the reaction, concentrate it under reduced pressure, and purify the residue using column chromatography (silica gel) or preparative HPLC to isolate the final agonist.
Caption: A typical screening cascade for identifying α7 nAChR agonists.
Protocol 1: Radioligand Binding Assay (Affinity)
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for the α7 nAChR.
-
Materials:
-
Cell membranes from a cell line stably expressing human α7 nAChR (e.g., HEK-293).
-
Radioligand: [³H]α-bungarotoxin or another suitable α7-selective antagonist.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand (at a final concentration near its Kₔ), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific control ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: FLIPR Calcium Flux Assay (Function)
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists.
-
Materials:
-
GH4C1 or HEK-293 cells stably expressing human α7 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Reference agonist: Acetylcholine or a known full agonist.
-
-
Procedure:
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour incubation at 37 °C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a compound plate containing serial dilutions of the test compounds and reference agonist.
-
Place both plates into the FLIPR instrument. The instrument will measure baseline fluorescence before automatically adding the compounds from the source plate to the cell plate.
-
Record the change in fluorescence intensity over time (typically 1-3 minutes) as the compounds activate the α7 nAChRs, causing Ca²⁺ influx.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response versus log[compound concentration] and fit to a sigmoidal dose-response curve to calculate the EC₅₀. Efficacy (Eₘₐₓ) is typically expressed as a percentage of the response to a saturating concentration of the reference agonist.
-
Part 4: Structure-Activity Relationship (SAR) Data
The modular synthesis allows for systematic modification of the heteroaryl portion of the molecule, leading to a detailed understanding of the SAR. Key insights from studies on azaspiro[oxazole-bicyclo[2.2.2]octane] agonists show that substitutions on the heteroaryl ring can dramatically impact potency at the α7 nAChR and, critically, selectivity against the 5-HT₃A receptor. [4]
| Compound ID | Heteroaryl Group | α7 nAChR EC₅₀ (nM) [FLIPR] | 5-HT₃A IC₅₀ (nM) | Selectivity Ratio (5-HT₃A / α7) |
|---|---|---|---|---|
| 1 | Pyrrolo[1,2-a]pyrazine | 1.8 | 3.5 | ~2 |
| 2 | 6-Bromopyrrolo[1,2-a]pyrazine | 2.5 | 450 | 180 |
| 3 | 7-Chloropyrrolo[2,1-f]t[3][13][14]riazine | 1.6 | 400 | 250 |
| 4 | 7-Bromopyrrolo[2,1-f]t[3][13][14]riazine | 1.2 | 280 | 233 |
Data adapted from Cook, J. et al., ACS Med. Chem. Lett. 2017, 8 (1), pp 133–137. [15] Analysis of SAR:
-
Potency: The core spirocyclic scaffold consistently produces compounds with low nanomolar potency at the α7 nAChR.
-
Selectivity: Unsubstituted heteroaryl systems (e.g., Compound 1) often show poor selectivity over the 5-HT₃A receptor. The addition of sterically demanding substituents, such as bromine or chlorine at specific positions (e.g., Compounds 2, 3, and 4), dramatically reduces affinity for the 5-HT₃A receptor while maintaining high potency at α7, leading to highly selective ligands. [4]This suggests the presence of a steric pocket in the 5-HT₃A binding site that is not present in the α7 receptor. [15]
Conclusion and Future Directions
The use of conformationally rigid scaffolds like the azaspiro[oxazole-bicyclo[2.2.2]octane] system is a validated and highly successful strategy for developing potent and selective α7 nAChR agonists. The synthetic accessibility and modular nature of these compounds make them ideal for systematic SAR exploration, leading to the identification of clinical candidates. The protocols and data presented here provide a comprehensive framework for researchers aiming to design, synthesize, and evaluate novel agonists targeting this critical receptor for the treatment of cognitive and neurological disorders.
Future work in this area will likely focus on optimizing the pharmacokinetic properties (e.g., metabolic stability, brain penetration) of these potent agonists and further exploring their therapeutic potential in advanced preclinical and clinical models of disease.
References
- de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British Journal of Pharmacology, 151(7), 915–929. [Link]
- Gahring, L. C., & Rogers, S. W. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone.
- Gao, C., Liu, Y., & Zhang, G. Q. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review.
- Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2001). Nicotinic Receptor-Mediated Protection against Glutamate Neurotoxicity in Cultured Cortical Neurons. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
- Papke, R. L., Horenstein, N. A., & Quadri, M. (2023). Silent agonists for α7 nicotinic acetylcholine receptors. Pharmacological Research, 191, 106736. [Link]
- Quik, M., & Wonnacott, S. (2011). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 10(5), 619–632. [Link]
- Zusi, F. C., et al. (2017). Development of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Medicinal Chemistry Letters, 8(1), 133–137. [Link]
- Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(1), 394–433. [Link]
- Cook, J., et al. (2017). Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR. Journal of Medicinal Chemistry, 60(24), 10087-10098. [Link]
- Taly, A., & Changeux, J. P. (2008). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design, 14(3), 253–262. [Link]
- Cook, J., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Journal of Medicinal Chemistry, 59(24), 11171-11181. [Link]
- Pismataro, M. C., et al. (2022). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 65(1), 394–412. [Link]
- Google Patents. (2018). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- Pomper, M. G., et al. (2005). Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands. The Journal of Nuclear Medicine, 46(11), 1878–1886. [Link]
- Dallanoce, C., et al. (2021).
- Zusi, F. C., et al. (2016). Development of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Medicinal Chemistry Letters, 8(1), 133-137. [Link]
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 4-oxa-7-azaspiro[2.5]octane hydrochloride CAS NO.1427195-23-0. LookChem. [Link]
- Eaton, J. B., et al. (2015). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. The Journal of Pharmacology and Experimental Therapeutics, 352(1), 103–114. [Link]
- Yu, L. F., et al. (2018). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 39(6), 921–932. [Link]
- PubChem. (n.d.). This compound.
Sources
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 10. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 13. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride
Introduction: Welcome to the technical support guide for the synthesis of 4-Oxa-7-azaspiro[2.5]octane hydrochloride. This spirocyclic amine is a valuable building block in modern drug discovery, serving as a key intermediate in the development of therapeutic agents, including LRRK2 kinase inhibitors for Parkinson's disease.[1] Its rigid, three-dimensional structure is of high interest to medicinal chemists seeking to improve the physicochemical properties and pharmacological profiles of drug candidates.[2][3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this multi-step synthesis and ultimately improve your reaction yields and product purity. The information herein is based on established synthetic routes, such as the one detailed in patent CN108530375B, which offers a reliable pathway from commercially available starting materials.[1]
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a four-step sequence starting from methyl 1-hydroxy-1-cyclopropanecarboxylate. The general workflow involves substitution, hydrogenation, cyclization to form a key lactam intermediate, and a final reduction followed by salt formation.
Caption: Overall synthetic workflow for 4-Oxa-7-azaspiro[2.5]octane HCl.
Troubleshooting Guide: Question & Answer
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable recommendations.
Q1: My yield for the final reduction of the spiro-lactam (Intermediate 3) is consistently low. What are the likely causes and solutions?
A1: Low yields in the reduction of the lactam to the corresponding amine are a common challenge. This step is critical and sensitive to several factors.
-
Causality (Choice of Reducing Agent): The amide carbonyl in the lactam is relatively stable and requires a powerful reducing agent. Reagents like sodium borohydride (NaBH₄) are generally not strong enough for this transformation. The most effective reagents are aluminum hydrides.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, non-selective reducing agent. Its high reactivity can lead to over-reduction or side reactions if not controlled. It must be used under strictly anhydrous conditions, as it reacts violently with water.
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): Often a preferred alternative, Red-Al is more soluble in aromatic solvents like toluene, can be easier to handle than solid LiAlH₄, and sometimes offers cleaner reactions with simpler workups.[1]
-
Borane Complexes (BH₃•THF): Borane is another effective reagent for reducing amides. It is generally considered milder than LiAlH₄ and may offer better functional group tolerance if other reducible groups were present.
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Moisture is the primary culprit for quenching the reducing agent. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., THF, Toluene). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: The addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the initial exotherm.[1] After the addition is complete, the reaction is typically warmed to room temperature or gently heated to drive it to completion.
-
Proper Workup (Quenching): The workup procedure is critical for both safety and yield. A Fieser workup (sequential, slow addition of water, followed by aqueous NaOH) is standard for LiAlH₄ reactions. This procedure carefully quenches excess reagent and precipitates aluminum salts, which can then be filtered off. An improper quench can lead to the formation of gelatinous aluminum hydroxides that trap the product, significantly reducing the isolated yield.
-
Reagent Stoichiometry: Use a sufficient excess of the reducing agent (typically 1.5 to 3.0 equivalents) to ensure complete conversion of the lactam.
-
Q2: During the cyclization step to form the spiro-lactam (Intermediate 3), I observe significant amounts of unreacted starting material and potential polymer formation. How can I improve this?
A2: This intramolecular cyclization competes with intermolecular polymerization. To favor the desired ring formation, the reaction must be set up to promote the intramolecular pathway.
-
Causality (Reaction Kinetics): Intramolecular reactions are kinetically favored at high dilution, as the probability of the two ends of the same molecule finding each other is independent of concentration. In contrast, intermolecular reactions (polymerization) are favored at high concentrations.
-
Troubleshooting & Optimization:
-
High Dilution Conditions: Run the reaction at a low concentration (e.g., 0.05 - 0.1 M). This is the most effective way to suppress the competing intermolecular side reaction.
-
Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the activated amino acid intermediate to the reaction vessel over several hours. This maintains a low instantaneous concentration of the reactive species, further favoring cyclization.
-
Choice of Coupling Agents: Standard peptide coupling agents are effective here. A combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a robust choice for efficient amide bond formation while minimizing side reactions.
-
Solvent Choice: Use a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) that effectively dissolves the starting materials and reagents.
-
Q3: The final step of forming the hydrochloride salt is giving me an oily product that is difficult to handle, instead of a crystalline solid. What's going wrong?
A3: The physical form of the final salt is highly dependent on purity and the precipitation/crystallization conditions. An oily product often indicates the presence of impurities or improper salt formation technique.
-
Causality (Crystallization Principles): Crystallization requires a pure compound and a solvent system where the product is sparingly soluble. Impurities can disrupt the crystal lattice formation, leading to oiling out. Excess acid or residual solvent can also plasticize the product.
-
Troubleshooting & Optimization:
-
Ensure Purity of the Free Base: Before salt formation, ensure the free base amine is as pure as possible. If necessary, perform a quick column chromatography purification on silica gel (eluting with a system like DCM/Methanol with a small amount of ammonium hydroxide).
-
Optimize Salt Formation Solvent: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of an alcohol (like isopropanol) and an ether.
-
Control Addition of HCl: Use a solution of HCl in a non-protic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane). Add the acid solution dropwise to a stirred solution of the free base at 0 °C. Adding the acid too quickly can cause the product to crash out of solution as an amorphous oil.
-
Scratching and Seeding: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If you have a small amount of solid product from a previous batch, adding a "seed" crystal can template the crystallization process.
-
Trituration: If an oil persists, remove the solvent under reduced pressure and add a non-polar solvent like hexane or pentane. Vigorously stir or sonicate the mixture. This process, known as trituration, can often break down the oil and induce solidification.
-
Data Summary and Protocols
Table 1: Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| 1 | Substitution | Methyl 1-hydroxy-1-cyclopropanecarboxylate, TsCl, Pyridine | DCM | 0 °C to RT | >90% |
| 2 | Hydrogenation | Intermediate 1, H₂ (50 psi), 10% Pd/C | Methanol | Room Temp | ~85-90% |
| 3 | Cyclization | Intermediate 2, EDC, HOBt | DCM (High Dilution) | 0 °C to RT | ~75-85% |
| 4 | Reduction | Intermediate 3, LiAlH₄ or Red-Al | THF or Toluene | 0 °C to 60 °C | ~80-90%[1] |
Experimental Protocol: Step 4 - Reduction of Spiro-Lactam and Salt Formation
This protocol is an illustrative example based on established procedures and should be adapted and optimized for specific laboratory conditions.
1. Reduction of Intermediate 3 (Spiro-lactam):
-
Under an inert atmosphere of nitrogen, add lithium aluminum hydride (LiAlH₄) (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
Dissolve the spiro-lactam (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the lactam dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL)
-
-
Allow the resulting granular precipitate to stir vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Oxa-7-azaspiro[2.5]octane free base, which can be used directly or purified by chromatography.
2. Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until the pH of the solution is acidic (check with pH paper).
-
A white precipitate should form. Continue stirring at 0 °C for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to obtain this compound.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low product yield.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: The most significant hazard is associated with the use of powerful reducing agents like LiAlH₄. It is highly flammable and reacts violently with water and other protic solvents. Always handle it in a fume hood under an inert atmosphere and add it to the solvent (never the other way around). The quenching process must be done slowly and at low temperatures. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Q2: Can I use a different protecting group for the nitrogen instead of Boc? A2: While the provided workflow does not involve a nitrogen protecting group on the final scaffold, related syntheses of spirocycles often do.[4] If a protecting group strategy were needed, alternatives like Carbobenzyloxy (Cbz) or Benzyl (Bn) could be used. However, the choice of protecting group will necessitate different deprotection conditions (e.g., hydrogenolysis for Cbz/Bn vs. acid for Boc), which must be compatible with the rest of the molecule.
Q3: How critical is the stereochemistry at the spiro center? A3: The spiro carbon is a quaternary stereocenter. In this specific synthesis, the starting material is achiral, leading to a racemic product. For pharmaceutical applications, it is often necessary to resolve this mixture into single enantiomers or develop an asymmetric synthesis. The biological activity of the two enantiomers can differ significantly.[2]
References
- Chemical Communications. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. RSC Publishing.
- RSC Publishing. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- PubChem. (n.d.). This compound.
- ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 4-Oxa-7-azaspiro[2.5]octane hydrochloride
Welcome to the technical support center for 4-Oxa-7-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Understanding the Molecule and Its Challenges
This compound is a unique spirocyclic compound. Its structure, combining a cyclopropane ring with a morpholine-like system, presents specific purification challenges that differ from simpler acyclic or monocyclic amines. The hydrochloride salt form is generally favored for its improved handling and stability as a crystalline solid. However, achieving high purity requires careful consideration of potential impurities derived from its synthesis and the physicochemical properties of the molecule itself.
A common synthetic route starts from methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through substitution, hydrogenation, cyclization, and reduction steps.[1] Impurities can be introduced at each of these stages, including unreacted starting materials, intermediates, and byproducts of side reactions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily or Gummy Product After Salt Formation
Question: I've completed the synthesis and am trying to precipitate the hydrochloride salt by introducing HCl gas or adding an HCl solution. Instead of a crystalline solid, I'm getting an oil or a sticky precipitate. What's going wrong?
Answer: This is a common issue that typically points to the presence of impurities that are inhibiting crystallization or to suboptimal precipitation conditions.
Probable Causes & Solutions:
-
Residual Solvents: The presence of certain organic solvents, especially those in which the hydrochloride salt has some solubility, can lead to oiling out.
-
Solution: Ensure the free base is in a solvent in which the hydrochloride salt is poorly soluble before adding HCl. A common choice is a non-polar solvent like diethyl ether or a hydrocarbon solvent. If you are using a solvent like dichloromethane from a previous step, consider a solvent swap to a less polar medium.[1]
-
-
Excess HCl or Water: The presence of excess hydrochloric acid or moisture can sometimes lead to the formation of a hygroscopic, oily product.
-
Solution: Use anhydrous HCl (either as a gas or a solution in a dry solvent like dioxane or diethyl ether). Ensure all your glassware is thoroughly dried. If using aqueous HCl, you are performing an acid-base extraction rather than a precipitation, and the product will be in the aqueous layer.
-
-
Presence of Impurities: Impurities can act as "crystal poisons," disrupting the formation of a well-ordered crystal lattice.
-
Solution: The free base needs to be purified before salt formation. The synthesis patent for 4-Oxa-7-azaspiro[2.5]octane suggests purification of the free base by column chromatography using ethyl acetate as the eluent.[1]
-
Issue 2: Poor Recovery or No Precipitation During Recrystallization
Question: I have a solid sample of this compound, but it's not pure. I'm struggling to find a good solvent system for recrystallization. Either everything dissolves, or nothing does.
Answer: Finding the right recrystallization solvent system is key. For a salt like this, a single solvent is often not ideal. You will likely need a mixed solvent system.
Recommended Solvent Systems & Protocol:
A good starting point for recrystallizing amine hydrochlorides is a polar, protic solvent in which the salt is soluble at elevated temperatures, combined with a less polar solvent in which it is insoluble to act as an anti-solvent.
| Solvent System | Rationale | General Protocol |
| Isopropanol/Diethyl Ether | Isopropanol can dissolve the hydrochloride salt when heated, while diethyl ether acts as an anti-solvent. | 1. Dissolve the crude product in a minimal amount of hot isopropanol. 2. While the solution is still warm, slowly add diethyl ether until you observe persistent cloudiness. 3. Add a drop or two of hot isopropanol to redissolve the precipitate. 4. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. 5. Collect the crystals by filtration and wash with cold diethyl ether. |
| Methanol/Dichloromethane | Methanol is a good solvent for many salts, and dichloromethane can act as the anti-solvent. | Follow a similar protocol to the isopropanol/diethyl ether system. Be mindful of the high volatility of dichloromethane. |
| Ethanol/Ethyl Acetate | A slightly less polar system that can be effective if the impurities have different solubilities. | Follow a similar protocol. This system is generally less volatile and can be easier to handle. |
Troubleshooting Tips:
-
"Oiling Out": If the product separates as an oil upon cooling, you may be cooling the solution too quickly, or the solvent system may not be optimal. Try adding slightly more of the primary (dissolving) solvent or using a different solvent pair.
-
No Crystals Form: If no crystals form, even after cooling and scratching the inside of the flask, you may have used too much solvent. Try to slowly evaporate some of the solvent and cool again. Seeding with a previously obtained pure crystal can also induce crystallization.
Issue 3: Product Streaking on TLC and Poor Separation in Column Chromatography
Question: I am trying to purify the free base of 4-Oxa-7-azaspiro[2.5]octane before converting it to the hydrochloride salt. On my silica gel TLC plates and column, the product streaks badly, and I get poor separation from impurities.
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the basic amine, leading to tailing and poor chromatographic performance.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine (Et₃N) or ammonia (as a solution in methanol) into your mobile phase. This will "cap" the acidic sites on the silica, allowing your product to elute more cleanly.
-
-
Use a Different Stationary Phase:
-
Basic Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds. You can use a similar eluent system as you would for silica.
-
Deactivated Silica: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your chosen solvent and then removing the solvent in vacuo.
-
Workflow for Purifying the Free Base:
Caption: Decision workflow for purification of the free base.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of this compound?
Based on the synthetic route described in patent CN108530375B, potential impurities could include:
-
Unreacted Intermediates: Such as the precursor before the final reduction step.
-
Byproducts from Reduction: Depending on the reducing agent used (e.g., Red-Al), you might have aluminum salts that need to be quenched and removed.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions, either the cyclopropane or the morpholine-like ring could potentially undergo side reactions, though this is less common under controlled conditions.
-
Diastereomers: If any chiral centers are present in the starting materials or are created during the synthesis without stereocontrol, you may have a mixture of diastereomers.
Q2: How should I store this compound?
The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container at room temperature, away from moisture. The free base, being an amine, is more susceptible to oxidation and should be stored under an inert atmosphere (nitrogen or argon) at low temperatures if it is to be kept for an extended period.
Q3: What analytical techniques are best for assessing the purity of my sample?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting impurities at low levels and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection: For quantitative purity assessment. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a small amount of an ion-pairing agent or an acid (like TFA or formic acid) is a good starting point for method development.
Q4: Can I use an acid-base extraction to purify the free base?
Yes, an acid-base extraction is an excellent classical method for separating amines from neutral or acidic impurities.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic amine will be protonated and move into the aqueous layer, while neutral or acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will deprotonate the amine, causing the free base to precipitate or form an oil.
-
Extract the free base back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified free base.
Caption: Workflow for acid-base extraction purification.
IV. References
-
CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
-
This compound. Angchao Technology. [Link]
-
This compound | C6H12ClNO | CID 53488160. PubChem. [Link]
-
EP0374509B1 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and.... Google Patents.
Sources
Technical Support Center: Synthesis of 4-Oxa-7-azaspiro[2.5]octane
Welcome to the technical support center for the synthesis of 4-Oxa-7-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile spirocyclic scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.
Introduction to the Synthesis
The synthesis of 4-Oxa-7-azaspiro[2.5]octane is a multi-step process that, while conceptually straightforward, is often plagued by side reactions that can significantly impact the final product's quality. The most common synthetic route involves the reaction of cyclopropylmethylamine with epichlorohydrin, followed by a base-mediated intramolecular cyclization. Understanding the mechanistic nuances of both the desired pathway and competing reactions is critical for successful synthesis.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.
Core Synthesis Pathway and Potential Side Reactions
The intended synthesis proceeds in two main stages. However, several side reactions can occur, leading to a range of impurities.
Caption: Main synthetic pathway and major side reactions.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts
Question: My reaction is resulting in a low yield of 4-Oxa-7-azaspiro[2.5]octane, and the crude product shows multiple spots on TLC/peaks in LC-MS that are difficult to separate. What are the likely causes?
Answer: A low yield and complex product mixture are often indicative of multiple competing side reactions. The primary culprits are typically over-reaction with epichlorohydrin and subsequent oligomerization, as well as hydrolysis of the starting epoxide.
1.1. Over-reaction with Epichlorohydrin:
-
Mechanism: The secondary amine intermediate, N-(cyclopropylmethyl)-1-amino-3-chloro-2-propanol, can act as a nucleophile and react with a second molecule of epichlorohydrin. This leads to the formation of a tertiary amine, N,N-bis(3-chloro-2-hydroxypropyl)cyclopropylmethylamine.
-
Consequences: This byproduct not only consumes your starting materials and desired intermediate but can also initiate oligomerization, leading to high molecular weight impurities that are difficult to remove. The reaction of a primary amine with two moles of epichlorohydrin can lead to the formation of branched polymeric quaternary ammonium compounds[1].
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the molar ratio of reactants. A slight excess of the amine (cyclopropylmethylamine) relative to epichlorohydrin can help to minimize the formation of the bis-adduct.
-
Slow Addition: Add the epichlorohydrin dropwise to a solution of the amine at a controlled temperature. This maintains a low concentration of epichlorohydrin in the reaction mixture, favoring the 1:1 adduct.
-
1.2. Oligomerization and Polymerization:
-
Mechanism: The epoxide ring of epichlorohydrin can undergo cationic ring-opening polymerization, which can be initiated by acidic impurities[2]. Additionally, the N,N-bis(3-chloro-2-hydroxypropyl)cyclopropylmethylamine byproduct can self-condense to form oligomers[1].
-
Consequences: Formation of viscous oils or intractable solids that are difficult to purify and significantly reduce the yield of the desired monomeric product.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of epichlorohydrin. The initial nucleophilic addition is exothermic, and excessive heat can accelerate polymerization.
-
Use of Anhydrous Solvents: Water can contribute to side reactions, and its exclusion is recommended. The use of polar aprotic solvents can be beneficial[1].
-
Purity of Reagents: Ensure that the epichlorohydrin and solvent are free from acidic impurities that can catalyze polymerization.
-
1.3. Hydrolysis of Epichlorohydrin:
-
Mechanism: In the presence of water, particularly under basic conditions used for the subsequent cyclization, epichlorohydrin can be hydrolyzed to 1-chloro-2,3-propanediol or glycerol[2][3].
-
Consequences: Consumption of the starting material, leading to lower overall yield. The resulting diols can also complicate the purification process.
-
Troubleshooting:
-
Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water in the reaction mixture.
-
Controlled Addition of Base: During the cyclization step, add the base slowly and at a controlled temperature to minimize the residence time of unreacted epichlorohydrin under basic, aqueous conditions.
-
Issue 2: Incomplete Intramolecular Cyclization
Question: I have successfully formed the intermediate, N-(cyclopropylmethyl)-1-amino-3-chloro-2-propanol, but the subsequent ring-closure to form the spirocycle is inefficient. How can I drive this reaction to completion?
Answer: The intramolecular cyclization is a base-catalyzed SN2 reaction. Incomplete cyclization is often due to insufficient base, an inappropriate choice of base or solvent, or unfavorable reaction conditions.
-
Mechanism: The alkoxide, formed by deprotonation of the secondary alcohol of the intermediate by a base, acts as an intramolecular nucleophile, displacing the chloride to form the oxazolidine ring.
-
Troubleshooting:
-
Choice of Base: A strong, non-nucleophilic base is generally preferred. Sodium hydroxide or potassium hydroxide are commonly used. The amount of base should be at least stoichiometric to the intermediate. An excess can be used to ensure complete reaction.
-
Solvent: The choice of solvent can influence the reaction rate. A polar solvent that can dissolve both the intermediate and the base is required. Alcohols or aqueous mixtures are often employed.
-
Temperature: Gently heating the reaction mixture can promote cyclization. However, excessive heat can lead to side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.
-
Dilution: Intramolecular reactions are favored at high dilution, which minimizes the chances of intermolecular side reactions[4].
-
Issue 3: Formation of Dimeric Byproducts
Question: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of epichlorohydrin. How is this formed and how can I prevent it?
Answer: The formation of 2,5-bis(chloromethyl)-1,4-dioxane is a known side reaction in syntheses involving epichlorohydrin, particularly in the presence of certain catalysts or under thermal stress.
-
Mechanism: This byproduct arises from the cyclodimerization of epichlorohydrin[5].
-
Consequences: This non-polar byproduct can be difficult to separate from the desired product and reduces the overall yield.
-
Troubleshooting:
-
Temperature Control: Avoid high reaction temperatures, as this can promote the dimerization of epichlorohydrin.
-
Controlled Addition: As with other side reactions, the slow addition of epichlorohydrin helps to keep its concentration low, disfavoring dimerization.
-
Avoid Certain Catalysts: While not always used in this specific synthesis, be aware that some Lewis acids can catalyze this dimerization[5].
-
Optimized Experimental Protocols
The following protocols are designed to minimize the formation of the side products discussed above.
Protocol 1: Synthesis of 4-Oxa-7-azaspiro[2.5]octane
Step 1: Formation of N-(cyclopropylmethyl)-1-amino-3-chloro-2-propanol
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclopropylmethylamine (1.1 equivalents) and a suitable anhydrous solvent (e.g., methanol or isopropanol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of epichlorohydrin.
Step 2: Intramolecular Cyclization
-
Cool the reaction mixture from Step 1 to 0-5 °C.
-
Prepare a solution of sodium hydroxide (1.5 equivalents) in water or the same alcohol used in Step 1.
-
Slowly add the basic solution to the reaction mixture, maintaining the temperature below 15 °C.
-
After the addition, warm the mixture to 40-50 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Protocol 2: Purification via Hydrochloride Salt Formation
-
After the cyclization is complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
The crude free base can be purified by column chromatography on silica gel.
-
For further purification, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the precipitated 4-Oxa-7-azaspiro[2.5]octane hydrochloride by filtration, wash with cold solvent, and dry under vacuum[2].
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Epi) | 1.1 : 1.0 | Minimizes over-reaction with epichlorohydrin. |
| Epichlorohydrin Addition | Dropwise at 0-5 °C | Controls exotherm, minimizes polymerization and dimerization. |
| Reaction Solvent | Anhydrous Methanol/Isopropanol | Good solubility for reactants, minimizes hydrolysis. |
| Cyclization Base | 1.5 eq. NaOH or KOH | Ensures complete deprotonation for intramolecular cyclization. |
| Cyclization Temperature | 40-50 °C | Promotes cyclization without significant byproduct formation. |
| Purification | Column Chromatography followed by HCl salt formation | Removes non-basic impurities and allows for high purity isolation. |
Visualizing Reaction Control
Caption: Key parameters for controlling side reactions.
References
- US Patent 3,497,556A, "Reaction products of primary alkyl amines and epichlorohydrin".
- Su, W., Wang, T., & Verpoort, F. (2017). One-step synthesis of 2,5-bis(chloromethyl)-1,4-dioxane from epichlorohydrin using ZIF-8, taking advantage of structural defects. European Journal of Inorganic Chemistry, 2017(31), 3735-3739.
- US Patent 4,054,542A, "Amine-epichlorohydrin polymeric compositions".
- Ma, P., Zhu, Z., & Yuan, W. (2007). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. Jurnal Teknik Kimia Indonesia, 6(2), 529-534.
- Aniline, D., & Pennington, L. E. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science, 71(1), 168-173.
- US Patent 4,054,542A, "Amine-epichlorohydrin polymeric compositions".
- CN Patent 108530375B, "Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof".
- Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. (2011).
Sources
- 1. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 3. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 4. "Reaction of epichlorohydrin and epibromohydrin with synthetic DNA olig" by Keith Romano [digitalcommons.colby.edu]
- 5. researchgate.net [researchgate.net]
4-Oxa-7-azaspiro[2.5]octane hydrochloride stability issues and storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Here, we address common stability issues, offer troubleshooting advice for experimental variability, and provide best-practice protocols for storage and handling.
Introduction to this compound
This compound is a spirocyclic building block of significant interest in medicinal chemistry. Its unique three-dimensional structure, incorporating both a morpholine and a cyclopropane-fused oxetane moiety, offers a compelling scaffold for the design of novel therapeutics.[1] The spirocyclic nature imparts conformational rigidity, which can be advantageous for target binding and improving metabolic stability.[2][3] However, as with many small molecule hydrochloride salts, its handling and use in experimental settings require a nuanced understanding of its chemical properties to ensure reproducibility and data integrity.
This document serves as a centralized resource for addressing the practical challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues.
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: As a solid, the compound should be stored in a tightly sealed container at room temperature in a dry, well-ventilated area. Some suppliers recommend storage under an inert atmosphere like nitrogen. While generally stable, hydrochloride salts of amines can be hygroscopic (tend to absorb moisture from the air).[4] Absorbed moisture can lead to clumping and may impact accurate weighing. For long-term storage, keeping the container inside a desiccator is a recommended best practice.
Q2: I left the container open on the bench for a while. Is the compound still usable?
A2: Brief exposure to the atmosphere is unlikely to cause significant degradation. However, due to the potential for hygroscopicity, it is best to minimize the time the container is open. If you notice the powder has become clumpy or sticky, this may indicate water absorption. While the compound may still be usable, this can interfere with accurate weighing for solution preparation. If you have access to a vacuum oven, gentle drying at a low temperature (e.g., <40°C) can sometimes remove excess water, but care must be taken as some hydrochloride salts can be sensitive to heat.
Solubility and Solution Preparation
Q3: What solvent should I use to prepare a stock solution?
A3: The choice of solvent depends on your experimental needs.
-
Water: The parent free base has a calculated high water solubility.[5] As a hydrochloride salt, aqueous solubility is generally expected to be good. However, always confirm solubility at your desired concentration.
-
DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.
-
Ethanol: Ethanol can also be a suitable solvent, though typically for lower concentration stocks compared to DMSO.
For biological experiments, preparing a high-concentration stock in DMSO and then diluting it into your aqueous buffer or cell culture medium is a standard and recommended practice.[6]
Q4: I dissolved the compound in water, but when I added it to my phosphate-buffered saline (PBS), a precipitate formed. What happened?
A4: This is likely due to the common ion effect . Your PBS solution contains chloride ions (from NaCl and KCl). When you add your dissolved this compound, you are introducing more chloride ions. This increase in the concentration of a common ion can decrease the solubility of the salt, causing it to precipitate out of solution.
Troubleshooting Steps:
-
Reduce Chloride Concentration: If possible, use a buffer with a lower chloride concentration.
-
Prepare Stock in DMSO: A more robust solution is to prepare a concentrated stock solution in DMSO. When this is diluted to the final working concentration in your aqueous buffer, the final concentration of your compound is usually low enough to remain in solution, and the small amount of DMSO is well-tolerated by most biological systems (typically <0.5% v/v).[7]
-
Check pH: Ensure the final pH of your solution is compatible with the compound's stability (see stability section below).
Q5: My compound is not dissolving well, even with vortexing. What can I do?
A5: Gentle warming (e.g., in a 37°C water bath) or brief sonication can often help dissolve stubborn compounds.[6] However, always be mindful of the potential for thermal degradation with prolonged heating. If the compound still does not dissolve, you may be exceeding its solubility limit in that particular solvent.
Stability in Solution
Q6: How stable is this compound in solution? What are the likely degradation pathways?
A6: While specific forced degradation studies on this molecule are not publicly available, we can infer potential stability liabilities based on its structure, which contains a morpholine-like ring and a spiro-oxetane.
-
pH Sensitivity: Amine hydrochloride solutions can be acidic. The stability of the molecule is likely pH-dependent. The oxetane ring, particularly 3,3-disubstituted ones as in this case, is surprisingly stable under many conditions but can be susceptible to ring-opening under harsh acidic or basic conditions.[8][9] The morpholine moiety is generally stable, but extreme pH could potentially catalyze its degradation.
-
Oxidative Stability: The tertiary amine within the morpholine ring could be susceptible to oxidation, potentially forming an N-oxide.
-
Thermal Stability: As a solid, the compound is stable at room temperature. In solution, long-term storage at elevated temperatures is not recommended without specific stability data. For stock solutions, storage at -20°C or -80°C is standard practice.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. It is highly recommended to aliquot stock solutions into single-use volumes to minimize this.[6]
Hypothesized Degradation Pathway:
Under harsh acidic conditions, the strained oxetane ring is the most likely point of initial degradation. Protonation of the oxetane oxygen, followed by nucleophilic attack (e.g., by water or a buffer component), could lead to ring-opening.
Q7: I see an unexpected peak in my LC-MS analysis after storing my working solution for a day. What could it be?
A7: An unexpected peak could be a degradation product. Based on the structure, potential degradation products could include the ring-opened diol from oxetane hydrolysis or an N-oxide of the morpholine nitrogen. To confirm, you would ideally need to perform characterization studies (e.g., high-resolution mass spectrometry).
Troubleshooting and Best Practices:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to minimize the chance of degradation.
-
Control for Solvent Effects: Include a "vehicle control" (the final concentration of solvent, e.g., DMSO, in media) in your experiments to ensure that any observed effects are from the compound and not the solvent.
-
Run a Stability Check: If you suspect instability in your experimental medium, you can perform a simple check. Incubate the compound in the medium for the duration of your experiment, and then analyze it by LC-MS to see if any new peaks have appeared.
Quantitative Data Summary
While extensive quantitative data for this specific compound is not widely published, the following table summarizes key known and inferred properties.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₆H₁₂ClNO | PubChem CID: 53488160[10] |
| Molecular Weight | 149.62 g/mol | PubChem CID: 53488160[10] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| Aqueous Solubility (Free Base) | 492 g/L (calculated) | ChemBlink[5] |
| Aqueous Solubility (HCl Salt) | Expected to be good, but susceptible to the common ion effect. | General principle for HCl salts.[8] |
| Hygroscopicity | Potential for hygroscopicity. | General property of amine hydrochlorides.[4] |
| Oxetane Ring Stability | Relatively stable, especially compared to less substituted oxetanes. Ring-opening can occur under harsh acidic conditions. | Inferred from studies on 3,3-disubstituted oxetanes.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution suitable for long-term storage and subsequent dilution for various assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Tare the Weighing Vessel: On an analytical balance, place a sterile microcentrifuge tube and tare the balance.
-
Weigh the Compound: Carefully weigh out a precise amount of this compound (e.g., 1.496 mg for a 1 mL final volume).
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight is 149.62 g/mol .
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example: 0.001496 g / (149.62 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mix Thoroughly: Cap the tube securely and vortex until the solid is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparing a Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in an assay. This example prepares a 10 µM final concentration.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the dilution factor needed. To go from 10 mM (10,000 µM) to 10 µM, a 1:1000 dilution is required.
-
Perform Dilution:
-
For a final volume of 10 mL of medium, you will add 10 µL of the 10 mM stock solution.
-
In a sterile conical tube, add 10 mL of your pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
-
Mix Gently: Mix the working solution thoroughly by gently pipetting up and down or by inverting the capped tube several times. Avoid vigorous vortexing, which can damage media components.
-
Final DMSO Concentration Check: Confirm that the final concentration of DMSO is non-toxic to your cells. In this example (10 µL in 10 mL), the final DMSO concentration is 0.1%, which is generally well-tolerated.
-
Use Immediately: It is best practice to use the freshly prepared working solution immediately for your experiment.
References
- Burkhard, J. A., Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(21), 9052-9063.
- Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53488160, this compound.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- BenchChem. (2025). Application Notes and Protocols for AMT Hydrochloride in Cell Culture.
- Wuitschik, G., Rogers-Evans, M., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- ResearchGate. (2025). Spirocyclic Oxetanes: Synthesis and Properties.
- DailyMed. (n.d.). Label: SEVELAMER CARBONATE tablet, film coated.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Khan Academy. (n.d.). Common ion effect and buffers.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- MySkinRecipes. (n.d.). 4-OXA-7-AZASPIRO[2.5]OCTANE HCL.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53488160, this compound.
- ACS Publications. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DailyMed - SEVELAMER CARBONATE tablet, film coated [dailymed.nlm.nih.gov]
- 5. CAS # 220291-92-9, 4-Oxa-7-azaspiro[2.5]octane - chemBlink [chemblink.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Parameters for 4-Oxa-7-azaspiro[2.5]octane Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Oxa-7-azaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The 4-Oxa-7-azaspiro[2.5]octane moiety is a key building block in modern medicinal chemistry, appearing as a crucial intermediate for compounds with LRRK2 kinase inhibitory activity for potential Parkinson's disease treatment and GPR43 receptor agonists for metabolic disorders.[1] Its rigid, three-dimensional structure provides well-defined vectors for substituent placement, making it an attractive scaffold for exploring chemical space.[2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The content is structured to address problems logically, from the core spirocyclization reaction to protecting group manipulations and final product purification.
Section 1: The Core Spirocyclization – Epoxide Ring-Opening
The cornerstone of the 4-Oxa-7-azaspiro[2.5]octane synthesis is the intramolecular or intermolecular reaction between an amine and an epoxide. This reaction forms the critical β-amino alcohol linkage that defines the heterocyclic portion of the scaffold.[3] While seemingly straightforward, this step is prone to issues with regioselectivity, reaction rate, and side product formation.
Frequently Asked Questions (FAQs): Spirocyclization
Q1: My spirocyclization reaction is showing low yield and poor regioselectivity. What are the primary factors controlling the epoxide ring-opening, and how can I optimize them?
A1: The regioselectivity of the amine's nucleophilic attack on the epoxide is the most critical parameter to control. The outcome depends on whether the reaction proceeds via an SN1 or SN2-like mechanism, which is dictated by the reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide.
-
Under Basic or Neutral Conditions: The reaction is a classic SN2 process. The amine nucleophile will attack the less sterically hindered carbon of the epoxide ring.[4][5] If your starting epoxide is, for example, derived from an asymmetric alkene, the attack will preferentially occur at the primary carbon over the secondary or tertiary carbon.
-
Under Acidic Conditions: The mechanism becomes more complex. The acid protonates the epoxide oxygen, making it a better leaving group. The nucleophilic attack then occurs in an SN2-like fashion.[4] However, for epoxides with one tertiary carbon, the reaction can have significant SN1 character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge.[5]
Troubleshooting Workflow: Epoxide Ring-Opening
Caption: Troubleshooting decision tree for epoxide ring-opening.
Q2: What are the best practices for catalyst and solvent selection in this reaction?
A2: While classical approaches often require high temperatures in protic solvents, modern methods offer milder and more efficient alternatives.[3]
| Condition Type | Catalyst/Reagent | Typical Solvent | Key Advantages & Considerations | Reference |
| Metal- & Solvent-Free | Acetic Acid (AcOH) | Neat (Solvent-free) | Excellent regioselectivity, high yields, environmentally friendly. Ideal for late-stage functionalization. | [6] |
| Heterogeneous Acid | Silica-bonded S-sulfonic acid (SBSSA) | Solvent-free or non-polar | Recyclable catalyst, high yields at room temperature, easy product isolation. | [3] |
| Biocatalytic | Lipase TL IM | Methanol (in flow) | Very mild conditions (e.g., 35°C), eco-friendly, high efficiency in continuous flow systems. | [7] |
| Classical Basic | None (amine is the base) | Protic (EtOH, MeOH) | Simple setup, but may require elevated temperatures and can have lower regioselectivity. | [3][5] |
Section 2: Handling the Amine – N-Boc Protection & Deprotection
The secondary amine of the 4-Oxa-7-azaspiro[2.5]octane core is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization elsewhere in the molecule. The subsequent removal of this group is a routine but often problematic step.
Frequently Asked Questions (FAQs): N-Boc Deprotection
Q1: I'm observing significant side-product formation during my N-Boc deprotection with Trifluoroacetic Acid (TFA). What is happening and how can I prevent it?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group by a strong acid like TFA.[8][9] This carbocation is a potent electrophile and can alkylate any available nucleophile in your system, including electron-rich aromatic rings or even the newly deprotected amine product.
To mitigate this, you must use a scavenger . Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your desired molecule.[8]
Caption: Role of scavengers in preventing t-butylation side reactions.
| Common Scavenger | Function | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces the t-butyl cation and traps it. | 2.5 - 5% v/v |
| Water (H₂O) | Reacts with the t-butyl cation to form t-butanol. | 2.5 - 5% v/v |
| Thioanisole | Aromatic scavenger, particularly good for protecting tryptophan residues. | 5% v/v |
| Dithiothreitol (DTT) | Protects sulfur-containing residues like methionine from oxidation/alkylation. | 2.5 - 5% w/v |
Q2: My Boc deprotection is sluggish or incomplete. Should I just increase the reaction time or temperature?
A2: While extending the reaction time or gently warming (e.g., to 40°C) can drive the reaction to completion, these actions can also increase the likelihood of side reactions.[8] Before resorting to harsher conditions, consider these factors:
-
Insufficient Acid: Ensure you are using an adequate concentration and number of equivalents of acid. A common starting point is a 25-50% solution of TFA in Dichloromethane (DCM) or 4M HCl in 1,4-dioxane.[8]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can significantly slow down the deprotection rate.[8] In such cases, a longer reaction time at room temperature is preferable to heating.
-
Alternative Acid: If TFA is causing issues, 4M HCl in dioxane is an excellent alternative. It often results in the precipitation of the product as a hydrochloride salt, which can simplify purification and drive the reaction to completion.[8]
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected 4-Oxa-7-azaspiro[2.5]octane derivative in dry Dichloromethane (DCM).
-
Add a scavenger, such as Triisopropylsilane (TIS) (5% v/v).
-
Add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25-50% v/v.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.[8]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the crude salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).
-
Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[8]
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[8]
Section 3: Purification & Characterization
The final hurdle in any synthesis is the purification and characterization of the target compound. The polar nature of the free amine in the 4-Oxa-7-azaspiro[2.5]octane core can present unique challenges.
Q3: I am struggling to purify my final deprotected product. It streaks badly on silica gel and I have low recovery. What are my options?
A3: This is a common issue with polar amines. Here are several strategies to overcome this:
-
Modify the Mobile Phase: When using silica gel chromatography, add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your ethyl acetate/hexane or DCM/methanol system will neutralize the acidic silica surface, preventing streaking and improving recovery.
-
Purify the Salt: Do not convert the product to the free base after deprotection. The TFA or HCl salt is often a crystalline, easy-to-handle solid. You can purify this salt by recrystallization or by washing the precipitate thoroughly with a non-polar solvent to remove organic impurities.[8]
-
Reverse-Phase Chromatography: If your compound is still difficult to purify, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid as a modifier) is a powerful alternative for polar compounds.
References
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2019).
- Reactions of Epoxides: Ring-Opening. (2023). OpenStax Organic Chemistry.
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (Patent No. CN108530375B).
- Troubleshooting N-Boc-piperazine deprotection side reactions. (2025). BenchChem Technical Support.
- BOC Deprotection Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 7-Oxa-4-azaspiro[2.5]octane. BenchChem.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 4. jsynthchem.com [jsynthchem.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Low Reactivity of 4-Oxa-7-azaspiro[2.5]octane HCl
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4-Oxa-7-azaspiro[2.5]octane hydrochloride. This unique spirocyclic amine is a valuable building block in modern medicinal chemistry, notably as an intermediate for synthesizing Leucine-rich repeat kinase 2 (LRRK2) inhibitors for potential therapeutic applications.[1] However, its structural and chemical properties can present challenges in the lab. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues related to its reactivity, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: The Fundamental Question: Is Your Amine Actually Reactive?
FAQ 1.1: I'm seeing little to no reaction with my electrophile. Is 4-Oxa-7-azaspiro[2.5]octane HCl an inherently unreactive amine?
Answer: This is the most common issue users encounter, and it stems from the starting material's form. 4-Oxa-7-azaspiro[2.5]octane is supplied as a hydrochloride (HCl) salt for enhanced stability and handling.[2][3] In this state, the nitrogen atom's lone pair of electrons, which is essential for its nucleophilic reactivity, is protonated. This effectively "turns off" the amine's ability to react with electrophiles.
The compound is not unreactive; it simply needs to be "activated" by converting it from its salt form to the corresponding free base . Attempting a reaction without this crucial deprotonation step is the primary cause of failure.
Caption: Systematic workflow for troubleshooting low reactivity.
FAQ 2.1: How do I correctly generate the free base for my reaction?
Answer: You have two primary, validated methods for this: in situ generation or a separate extraction step.
Method 1: In Situ Free-Basing (Recommended for most applications)
This is the most common and convenient method. A non-nucleophilic organic base is added directly to the reaction mixture.
-
Experimental Protocol 1: In Situ Free-Basing for a Nucleophilic Substitution
-
To a clean, dry, and inerted reaction vessel, add 4-Oxa-7-azaspiro[2.5]octane HCl (1.0 eq.).
-
Add the reaction solvent (e.g., DMF, NMP, or THF).
-
Add a suitable non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation. A salt (Et₃N·HCl or DIPEA·HCl) will precipitate.
-
Add your electrophile (e.g., an aryl halide) and any necessary catalysts.
-
Proceed with your reaction conditions (e.g., heating).
-
Method 2: Aqueous Workup and Extraction
This method isolates the pure, neutral free base before the reaction, which can be beneficial if the byproduct salt (e.g., Et₃N·HCl) interferes with your reaction or purification.
-
Experimental Protocol 2: Isolation of the Free Base
-
Dissolve 4-Oxa-7-azaspiro[2.5]octane HCl in deionized water.
-
Transfer the solution to a separatory funnel and add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is basic (test with pH paper).
-
Mix the layers thoroughly, allowing the free base to be extracted into the organic layer.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, typically as an oil or low-melting solid. Use immediately , as the isolated free base may have lower long-term stability than the HCl salt.
-
FAQ 2.2: Which base should I choose and how much should I use?
Answer: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but should not interfere with your reaction.
| Base | pKa (Conjugate Acid) | Recommended Equivalents | Comments |
| Triethylamine (Et₃N) | ~10.7 | 1.2 - 2.0 | Common, cost-effective choice for in situ use. The resulting triethylammonium chloride is often insoluble. |
| DIPEA (Hünig's Base) | ~10.7 | 1.2 - 2.0 | Sterically hindered and highly non-nucleophilic. Excellent for sensitive electrophiles. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (second pKa) | 2.0 - 3.0 | A solid inorganic base. Often used in polar aprotic solvents like DMF or acetonitrile. Heterogeneous. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa) | 2.0 - 3.0 | Similar to K₂CO₃ but more soluble in organic solvents, often leading to faster reaction rates. |
Section 3: Advanced Troubleshooting: Beyond Free-Basing
FAQ 3.1: I've correctly generated the free base, but my reaction is still very slow or incomplete. What else could be wrong?
Answer: If you have confirmed the presence of the free base (see Section 4), other factors may be at play. The unique structure of this amine introduces specific challenges.
-
A. Steric Hindrance: The spirocyclic framework, particularly the cyclopropane ring adjacent to the nitrogen, creates significant steric bulk. [4][5]This can physically block the nitrogen's lone pair from attacking bulky electrophiles. [6][7] * Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. If the reaction still fails, consider if a less sterically demanding electrophile or a smaller coupling partner could be used.
-
B. Solvent and Temperature Effects:
-
Solvent: For nucleophilic aromatic substitutions or alkylations, polar aprotic solvents like DMF, NMP, DMSO, or acetonitrile are generally superior to less polar solvents like THF or DCM. They help to solvate the transition state and can increase reaction rates.
-
Temperature: Many reactions involving sterically hindered amines require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Always monitor for potential decomposition of your starting materials or product at higher temperatures using TLC or LC-MS. [8]
-
-
C. Reagent Quality and Purity:
-
Ensure all reagents, especially the electrophile and any catalysts, are pure and anhydrous if necessary. Water can hydrolyze sensitive reagents or compete as a nucleophile.
-
Confirm the identity and purity of your 4-Oxa-7-azaspiro[2.5]octane HCl starting material via NMR or melting point.
-
Section 4: Essential Analytical & Diagnostic Protocols
Trustworthy protocols require self-validation. Use these methods to confirm key steps in the troubleshooting process.
FAQ 4.1: How can I quickly verify that I have successfully generated the free base?
Answer: Thin-Layer Chromatography (TLC) is the most effective method.
-
Experimental Protocol 3: TLC Analysis of Free-Basing
-
Spotting: On a silica gel TLC plate, make three spots:
-
S (Start): A solution of the 4-Oxa-7-azaspiro[2.5]octane HCl starting material.
-
B (Base): An aliquot from your reaction mixture after adding the base but before adding the electrophile.
-
C (Co-spot): Spot 'S' and 'B' on top of each other.
-
-
Elution: Develop the plate in a moderately polar solvent system (e.g., 10% Methanol in DCM).
-
Visualization: Use a potassium permanganate (KMnO₄) stain, as amines are often UV-inactive.
-
Analysis:
-
The HCl salt (S ) is highly polar and will have a very low Rf, likely staying at the baseline.
-
The free base (B ) is significantly less polar and will have a much higher Rf.
-
If the spot in lane B has moved up the plate and the baseline spot has disappeared, your deprotonation was successful.
-
-
References
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
- ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
- PubChem. This compound. [Link]
- Angchao Technology. This compound. [Link]
- National Center for Biotechnology Information. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
- Wikipedia. Steric effects. [Link]
- Chemduo.cn. 4-OXA-7-AZASPIRO[2.5]OCTANE HCL. [Link]
- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. Intermediate of 4-oxa-7-azaspiro[2.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1427195-23-0 [sigmaaldrich.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. How To [chem.rochester.edu]
Technical Support Center: Purification of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride
Welcome to the technical support center for 4-Oxa-7-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable spirocyclic intermediate. As a key building block in the synthesis of various pharmacologically active molecules, including LRRK2 kinase inhibitors for Parkinson's disease, its purity is paramount.[1] This document offers a comprehensive resource to address common challenges encountered during the removal of impurities.
Understanding the Compound and its Challenges
This compound is a polar, water-soluble solid.[2] Its purification can be challenging due to its high polarity and the basic nature of the free amine, which can lead to issues such as streaking on standard silica gel chromatography and difficulty in finding suitable recrystallization solvents.
A common synthetic route involves the reduction of an amide precursor using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[1] The crude product is then typically purified by column chromatography before being converted to the hydrochloride salt.[1] Impurities can arise from various stages of this process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
Based on typical synthetic routes, the primary impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual amide precursors.
-
Byproducts from Reduction: The use of strong reducing agents like LiAlH₄ can lead to over-reduction or side reactions.[3][4][5][6]
-
Incomplete Cyclization Products: If the spirocycle formation is not complete, you may have linear amino alcohol impurities.
-
Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran (THF), toluene, and dichloromethane, may be present.[1]
-
-
Degradation-Related Impurities:
-
While specific degradation pathways for this molecule are not extensively documented, related oxazolidine structures can be susceptible to ring-opening under certain conditions. Exposure to strong acids or bases, or elevated temperatures, could potentially lead to degradation products.
-
Q2: My compound is streaking badly on my silica gel column. What can I do?
This is a classic issue when purifying amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups, leading to poor peak shape and potential product loss on the column. Here are several effective strategies:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the active sites on the silica. Triethylamine (TEA) at 0.5-2% (v/v) is a common choice.[7][8]
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[8]
-
Amine-Functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent peak shapes without the need for mobile phase modifiers.
-
-
Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography can be a powerful tool.
Q3: I'm struggling to find a good recrystallization solvent. What are your recommendations?
Finding the ideal recrystallization solvent requires a balance of solubility characteristics. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9][10]
-
Solvent Screening: Start by testing the solubility of your crude material in a range of common solvents with varying polarities (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or anti-solvents like diethyl ether or hexanes).[10][11][12]
-
Solvent Pairs: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, is often effective.[12] A common approach for amine hydrochlorides is to dissolve the salt in a minimal amount of a hot polar solvent like ethanol or methanol and then slowly add a less polar anti-solvent like diethyl ether or ethyl acetate until turbidity is observed.
-
Consider pH: For amine hydrochlorides, maintaining a slightly acidic pH can help to keep the compound protonated and influence its solubility profile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After a Single Purification Step | - Complex mixture of impurities with similar polarities. - Inappropriate purification technique chosen. | - Employ Orthogonal Methods: Combine two different purification techniques. For example, follow column chromatography with a recrystallization step. - Optimize Chromatography: Experiment with different solvent systems or stationary phases (e.g., switch from silica to alumina or a functionalized silica). |
| Formation of an Oil During Recrystallization | - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated. - Presence of impurities that lower the melting point. | - Lower the Crystallization Temperature: Use a solvent with a lower boiling point. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Dilute the Solution: Add more of the "good" solvent, heat to re-dissolve, and cool slowly. |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Concentrate the Solution: Gently evaporate some of the solvent and attempt to cool again. - Add an Anti-Solvent: Slowly add a "poor" solvent to the solution to decrease the solubility of the target compound. |
| Suspected Thermal Degradation During Purification | - The compound is unstable at the temperatures used for distillation or recrystallization. | - Use Milder Conditions: For distillation, use a high-vacuum to lower the boiling point. For recrystallization, choose a lower-boiling solvent. - Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is designed to mitigate the issues of streaking and product loss when purifying the free base form of 4-Oxa-7-azaspiro[2.5]octane before its conversion to the hydrochloride salt.
1. Deactivation of Silica Gel: a. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). b. Add 1-2% (v/v) of triethylamine (TEA) to the slurry and mix thoroughly. c. Pack the column with the deactivated silica slurry. d. Equilibrate the column with the starting mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% TEA) for at least 3 column volumes.
2. Sample Loading and Elution: a. Dissolve the crude free base in a minimal amount of the starting mobile phase. b. Load the sample onto the column. c. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane, while maintaining a constant 0.5% TEA). d. Collect fractions and monitor by Thin Layer Chromatography (TLC).
3. Conversion to Hydrochloride Salt: a. Combine the pure fractions containing the free base. b. Evaporate the solvent under reduced pressure. c. Dissolve the resulting oil or solid in a suitable solvent like diethyl ether or dichloromethane. d. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. e. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of the hydrochloride salt. The optimal solvent system should be determined empirically.
1. Solvent Selection: a. In separate small test tubes, test the solubility of ~10-20 mg of the crude hydrochloride salt in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, acetonitrile). b. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes. d. If charcoal was used, perform a hot filtration to remove it. e. Allow the solution to cool slowly to room temperature. f. Further cool the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.
Visualizing the Purification Workflow
Caption: A typical purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
References
- Knapp, S., et al. (2014).
- Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
- PubChem. This compound.
- Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides.
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (2025).
- Science Forums. (2011). Amine purification.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Armarego, W. L., & Chai, C. L. (2012).
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
- BenchChem. (2025).
- BenchChem. (2025).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Journal of AOAC International. (2007). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
- Organic Chemistry Portal. (n.d.). Amide to Amine - Common Conditions.
- O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Scaling up 4-Oxa-7-azaspiro[2.5]octane hydrochloride production issues
Technical Support Center: 4-Oxa-7-azaspiro[2.5]octane Hydrochloride
Welcome to the technical support guide for the synthesis and scale-up of this compound (CAS: 1427195-23-0). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic intermediate.[1][2][3] The information is presented in a direct question-and-answer format to provide clear, actionable solutions to specific experimental issues.
Part 1: Synthesis Overview & Key Transformations
The multi-step synthesis of this compound presents several challenges, particularly during scale-up. A common and scalable synthetic route, adapted from patent literature, involves the construction of the spirocyclic core followed by functional group manipulations.[1] Understanding this pathway is critical for effective troubleshooting.
SM [label="1-Hydroxy-1-cyclopropanecarboxylic\nacid methyl ester"]; Int1 [label="Intermediate 1\n(Nitrile Alkylation Product)"]; Int2 [label="Intermediate 2\n(Primary Amine)"]; Int3 [label="Intermediate 3\n(Spirocyclic Lactam)"]; Product_Freebase [label="4-Oxa-7-azaspiro[2.5]octane\n(Free Base)"]; Product_HCl [label="4-Oxa-7-azaspiro[2.5]octane\nHydrochloride (Final Product)"];
SM -> Int1 [label=" 1. NaH\n 2. BrCH₂CN"]; Int1 -> Int2 [label=" Reduction (e.g., H₂/Catalyst)"]; Int2 -> Int3 [label=" Intramolecular\n Cyclization"]; Int3 -> Product_Freebase [label=" Lactam Reduction\n (e.g., Red-Al®)"]; Product_Freebase -> Product_HCl [label=" HCl Salt Formation"]; }
Caption: General synthetic pathway for this compound.Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise at different stages of the synthesis.
Section A: Nitrile Alkylation & Reduction
Q1: My initial alkylation of the cyclopropane starting material is low-yielding and produces several by-products. What's going wrong?
A1: This is a common issue often related to the base and reaction conditions.
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group. However, its reactivity can be highly dependent on dispersion and reaction temperature. If the deprotonation is incomplete or slow, the alkoxide may not form efficiently. Furthermore, bromoacetonitrile is a reactive alkylating agent that can undergo self-polymerization or other side reactions if the temperature is not adequately controlled or if it's added too quickly.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Control Addition & Temperature: Add the NaH portion-wise to a cooled solution (0 °C) of the starting material. Allow for complete deprotonation (indicated by cessation of H₂ evolution) before slowly adding the bromoacetonitrile, maintaining the low temperature.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. The reaction should be relatively fast. If it stalls, a small, additional charge of NaH might be necessary, but be cautious of adding excess.
-
Quenching: Quench the reaction carefully at 0 °C by slowly adding water or a saturated aqueous solution of ammonium chloride to destroy any unreacted NaH before work-up.
-
Q2: The reduction of the nitrile (Intermediate 1) to the primary amine (Intermediate 2) is sluggish or incomplete. How can I improve this hydrogenation?
A2: Catalytic hydrogenation of nitriles can be challenging. The choice of catalyst, solvent, and conditions are paramount.
-
Causality: The catalyst surface can be poisoned by impurities in the substrate or solvent. The reaction can also stall due to insufficient hydrogen pressure or poor catalyst activity. Some catalysts may promote the formation of secondary amine by-products through the reaction of the intermediate imine with the product primary amine.
-
Troubleshooting Steps:
-
Catalyst Selection: Raney Nickel or Palladium on Carbon (Pd/C) are commonly used. Raney Nickel is often more effective but can be pyrophoric and requires careful handling. A high-loading Pd/C (10%) may also be effective.
-
Solvent System: An alcoholic solvent like methanol or ethanol, often with ammonia added, is standard. Ammonia helps to suppress the formation of secondary amine by-products.
-
Increase Hydrogen Pressure: Scale-up often requires higher pressures to ensure sufficient hydrogen availability in the solution. Increase the pressure incrementally (e.g., from 50 psi to 100 psi) and monitor the effect on reaction rate.
-
Check Substrate Purity: Ensure Intermediate 1 is free from any residual alkylating agents or quenching salts that could act as catalyst poisons.
-
Section B: Spirocyclization and Lactam Reduction
Q3: The intramolecular cyclization to form the spirocyclic lactam (Intermediate 3) is giving me a poor yield. It seems intermolecular polymerization is a major issue.
A3: Favoring intramolecular cyclization over intermolecular polymerization is a classic challenge in organic synthesis, especially on a larger scale.
-
Causality: For the amine to react with the ester intramolecularly, it must adopt the correct conformation. At high concentrations, the probability of one molecule's amine group reacting with another molecule's ester group (intermolecularly) increases, leading to oligomers or polymers. The choice of base or catalyst is also critical to facilitate the desired ring-closing.[4][5]
-
Troubleshooting Steps:
-
Apply High-Dilution Principle: On a lab scale, this means adding the amine substrate (Intermediate 2) very slowly via a syringe pump to a large volume of refluxing solvent. On a larger scale, this principle is adapted by maintaining a very low concentration of the starting material in the reactor.
-
Optimize Base/Catalyst: A non-nucleophilic base like diisopropylethylamine (DIPEA) or a catalyst can promote the cyclization.[1] A Lewis acid could also be screened to activate the ester carbonyl.
-
Increase Temperature: Heating the reaction (e.g., in refluxing THF or toluene) provides the energy needed to overcome the activation barrier for cyclization.
-
Solvent Choice: The solvent can influence the conformation of the substrate. Screen a range of solvents (e.g., THF, Toluene, Dioxane) to find the optimal one for cyclization.
-
Start [label="Low Yield in Spirocyclization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Analyze Crude by LC-MS.\nIs starting material consumed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Incomplete Reaction:\n- Increase reaction time/temp.\n- Screen alternative bases/catalysts.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Identify major peaks.\nAre they oligomers/polymers?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Polymerization Issue:\n- Implement high dilution conditions.\n- Re-evaluate solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Degradation/Side Reaction:\n- Lower reaction temperature.\n- Investigate by-product structure.", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Q1; Q1 -> Sol1 [label=" No"]; Q1 -> Q2 [label=" Yes"]; Q2 -> Sol2 [label=" Yes"]; Q2 -> Sol3 [label=" No"]; }
Caption: Decision tree for troubleshooting low spirocyclization yield.Q4: The reduction of the spirocyclic lactam with Red-Al® is messy and the work-up is difficult on a larger scale, often forming gels or emulsions.
A4: Hydride reductions, especially with aluminum-based reagents, are notoriously difficult to work up at scale. The key is a well-designed and controlled quenching procedure.
-
Causality: Quenching aluminum hydrides with water generates aluminum salts (aluminates) that are gelatinous and can trap the product, making extraction and filtration extremely difficult and leading to significant yield loss. The quenching process is also highly exothermic and requires robust temperature control.
-
Troubleshooting Steps:
-
Controlled Reverse Quench: The best practice for scale-up is a "reverse quench." Instead of adding water to the reaction mixture, the reaction mixture is slowly added to a separate, well-stirred, and cooled vessel containing the quenching solution.
-
Fieser Work-up Protocol: A validated lab-scale method that can be adapted is the Fieser work-up. For every 'X' g of Red-Al® used, quench sequentially and slowly at 0 °C with:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered.
-
-
Alternative Reagents: While Red-Al® is effective, consider borane-based reagents like BH₃·THF or BH₃·DMS. They are often less prone to forming problematic emulsions during work-up, though they may have different selectivity and reactivity profiles.
-
| Reagent | Pros | Cons | Scale-Up Considerations |
| Red-Al® | Highly reactive, good solubility | Difficult work-up (gels), highly exothermic quench | Requires engineered controls for quenching (reverse quench, good cooling). |
| LiAlH₄ (LAH) | Very powerful reducing agent | Poor solubility, pyrophoric solid, dangerous work-up | Generally avoided in large-scale production due to safety concerns. |
| BH₃·THF | Cleaner work-up, high selectivity | Can be slower, reagent stability can be an issue | Safer alternative, but requires careful handling of borane complexes. |
Table 1: Comparison of Common Reagents for Lactam Reduction.
Section C: Salt Formation and Final Product Isolation
Q5: I am having trouble isolating the final product as a clean, crystalline hydrochloride salt. It often crashes out as an oil or a sticky solid.
A5: Proper crystallization is crucial for achieving high purity and good handling properties. This is highly dependent on the solvent system and procedure.
-
Causality: The hydrochloride salt may be too soluble in the reaction solvent or may have a low melting point, leading to oiling out. Rapidly changing the solvent polarity by adding an anti-solvent can cause the product to precipitate amorphously instead of crystallizing. The presence of impurities can also inhibit crystal growth.
-
Troubleshooting Steps:
-
Solvent Exchange: After the lactam reduction and work-up, perform a solvent swap into a more suitable crystallization solvent like isopropanol (IPA), ethanol, or ethyl acetate.
-
Controlled HCl Addition: Use a solution of HCl in a suitable solvent (e.g., HCl in IPA or HCl in dioxane) rather than gaseous HCl, especially at scale.[6][7][8] Add the HCl solution slowly to the free base solution at a controlled temperature.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the solution. This provides a template for crystal growth and can prevent oiling.
-
Anti-Solvent Addition: If an anti-solvent is needed (e.g., adding MTBE or heptane to an IPA solution), add it slowly at a slightly elevated temperature to maintain saturation, then cool the mixture slowly to induce crystallization.
-
Purity Check: Ensure the free base solution is of high purity before attempting salt formation. Impurities can significantly disrupt the crystal lattice.
-
References
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- Kaldor, S. W., et al. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(5), 723-725. [Link]
- Recent trends in ring opening of epoxides by amines as nucleophiles.
- Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
- Tajbakhsh, M., et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 59-64. [Link]
- How can we do the deprotection of boc-amino acids using hcl?
- Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ, 2(3). [Link]
- Melnykov, K. P., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 6(4), 2853-2863. [Link]
- Wang, W., et al. (2022). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 144(40), 18485-18495. [Link]
- Majumdar, S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(14), 5345. [Link]
- Gallego, G. M., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(10), 1618-1625. [Link]
- Alcaide, B., et al. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935-1938. [Link]
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- Wijesinghe, M. N., & Ciufolini, M. A. (2021).
- Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
- This compound. Worldwide Chemical Network. [Link]
- This compound. PubChem. [Link]
- Hethcox, J. C., et al. (2018). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society, 140(33), 10400-10404. [Link]
- Kim, D., & Lee, D. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic letters, 14(1), 244-247. [Link]
- Chiummiento, L., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2018(5), 1-14. [Link]
- Bariwal, J., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(11), 3831-3848. [Link]
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. CAS NO.:1427195-23-0>>this compound-Pharmaceutical Intermediates-Angchao Technology-Worldwide Chemical Network [chem.co]
- 3. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 4-Oxa-7-azaspiro[2.5]octane Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantioselective separation of 4-Oxa-7-azaspiro[2.5]octane. This document is designed for researchers, chromatographers, and drug development professionals who require robust methods for resolving the enantiomers of this critical pharmaceutical intermediate. As a spirocyclic building block, particularly noted for its use in synthesizing LRRK2 kinase inhibitors for conditions like Parkinson's disease, obtaining enantiomerically pure forms is paramount for ensuring therapeutic efficacy and safety.
This guide provides answers to frequently asked questions and detailed troubleshooting workflows to address common challenges encountered during method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Oxa-7-azaspiro[2.5]octane, and why is its chiral separation important?
4-Oxa-7-azaspiro[2.5]octane is a heterocyclic spiro-compound featuring a cyclopropane ring fused to a morpholine ring system. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry. Like most chiral molecules, its enantiomers can exhibit different pharmacological, toxicological, and metabolic properties. Regulatory agencies, such as the U.S. FDA, have established guidelines that necessitate the development of single-enantiomer drugs unless there is a clear therapeutic advantage to the racemic mixture. Therefore, accurate separation and quantification of its enantiomers are critical for drug discovery, development, and quality control.
Q2: What are the primary chromatographic techniques for separating its enantiomers?
The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs).
-
Chiral HPLC: This is the gold standard and most established method for enantioseparation. It offers versatility through different modes (Normal Phase, Reversed Phase, Polar Organic).
-
Chiral SFC: This technique is rapidly gaining popularity as a "greener," faster, and often higher-resolution alternative to normal-phase HPLC. It uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption and allowing for faster analysis times due to the low viscosity of the mobile phase.
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for this compound?
For spirocyclic compounds like 4-Oxa-7-azaspiro[2.5]octane, polysaccharide-based CSPs are the most successful and should be the first choice for screening. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Recommended Starting CSPs:
-
Amylose-based: e.g., Chiralpak® IA, IB, IG
-
Cellulose-based: e.g., Chiralcel® OD, OJ
-
Immobilized versions of these phases (e.g., IA, IB, IC) are highly recommended as they offer greater solvent compatibility and robustness, allowing for a wider range of mobile phases and column regeneration procedures.
Section 2: Method Development Workflow & Initial Screening
A systematic screening approach is the most efficient path to a successful chiral separation. The goal is to test a variety of CSPs with different mobile phase systems to identify the best starting conditions for optimization.
Caption: General workflow for chiral method development.
Protocol: Initial CSP Screening by HPLC & SFC
-
Sample Preparation: Prepare a ~1 mg/mL solution of racemic 4-Oxa-7-azaspiro[2.5]octane in a solvent compatible with the mobile phase (e.g., Ethanol or IPA).
-
Column Selection: Use a set of analytical columns (e.g., 4.6 x 150 mm, 5 µm) including both cellulose and amylose-based CSPs.
-
Initial Conditions: Run an isocratic elution for each column/mobile phase combination. Chiral separations are most commonly run isocratically to ensure consistent selectivity.
| Parameter | HPLC (Normal Phase) | SFC |
| Mobile Phase A | n-Hexane | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Isocratic Composition | Start with 80:20 (A:B) | Start with 85:15 (A:B) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure (SFC) | N/A | 150 bar |
| Detection | UV at 210-220 nm (or MS) | UV at 210-220 nm (or MS) |
-
Evaluation: Analyze the chromatograms for any sign of peak splitting or separation (selectivity factor, α > 1.0). The combination showing the best initial selectivity is the lead candidate for optimization.
Section 3: HPLC Troubleshooting Guide
Q: I see no separation at all on my chosen CSP. What should I do?
A: This indicates a lack of chiral recognition between the analyte and the stationary phase under the current conditions.
-
Immediate Steps:
-
Change the Modifier: If you used Hexane/IPA, switch to Hexane/Ethanol, or vice versa. The hydrogen bonding characteristics of the alcohol modifier play a huge role in the separation mechanism.
-
Switch the CSP: If an amylose-based CSP (e.g., Chiralpak IA) fails, try a cellulose-based one (e.g., Chiralcel OD). Their chiral recognition mechanisms are different, and one may succeed where the other fails.
-
Consider Other Modes: If Normal Phase (NP) fails on multiple CSPs, consider Polar Organic or Reversed Phase modes if you are using a robust immobilized CSP.
-
Q: I have partial separation (Rs < 1.5), but the peaks are merged. How can I improve the resolution?
A: Poor resolution can be improved by optimizing selectivity (α), efficiency (N), or retention (k). Selectivity is the most powerful factor in chiral separations.
-
Solutions to Improve Resolution:
-
Adjust Modifier Percentage: Decrease the percentage of alcohol (e.g., from 20% to 10%). This will increase retention time and often enhances the subtle interactions required for chiral recognition, thereby increasing selectivity.
-
Change Temperature: Lowering the temperature (e.g., from 25 °C to 15 °C) can significantly increase selectivity for some separations. Conversely, sometimes increasing temperature can improve efficiency. This parameter should be explored.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 to 0.5 mL/min) can increase the column's efficiency (N), leading to narrower peaks and better resolution.
-
Q: My peaks are tailing badly. What is the cause and how do I fix it?
A: Peak tailing for 4-Oxa-7-azaspiro[2.5]octane, a basic compound, in Normal Phase is often caused by strong, non-specific interactions with acidic silanol groups on the silica surface of the CSP.
-
Solutions for Peak Tailing:
-
Add a Basic Additive: This is the most effective solution. Add a small amount of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (typically 0.1% v/v in the alcohol portion). The additive will occupy the active silanol sites, preventing your analyte from interacting with them and resulting in symmetrical peaks.
-
Check Sample Solvent: Ensure your sample is fully dissolved and that the injection solvent is not significantly stronger than the mobile phase, which can cause peak distortion.
-
Q: My column backpressure has suddenly increased. What happened?
A: A sudden pressure increase usually points to a blockage at the head of the column.
-
Causes & Solutions:
-
Sample Precipitation: The most common cause is injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., sample in pure ethanol, mobile phase is 95% hexane). The sample can precipitate on the inlet frit when it mixes. Solution: Always dissolve the sample in the mobile phase itself or a weaker solvent.
-
Particulates: Unfiltered samples or mobile phases can block the inlet frit. Solution: Filter all samples and mobile phases before use and install a guard column.
-
Troubleshooting Step: As a diagnostic, try reversing the flow through the column (disconnect from the detector) at a low flow rate to dislodge any particulates from the inlet frit. This should only be done with manufacturer permission.
-
Section 4: SFC Troubleshooting Guide
Q: Why should I consider SFC for this separation?
A: SFC offers several key advantages over Normal Phase HPLC for chiral separations:
-
Speed: The low viscosity of supercritical CO₂ allows for 3-5 times higher flow rates without a significant loss in efficiency, drastically reducing run times.
-
Higher Efficiency: SFC often yields sharper, more efficient peaks.
-
Solvent Reduction: It significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective choice.
-
Orthogonal Selectivity: Sometimes, a separation that is difficult in HPLC is straightforward in SFC due to the different properties of the mobile phase.
Q: I have a good separation, but my peak shapes are poor, especially for the first-eluting peak.
A: Poor peak shape in SFC can be related to the modifier, additives, or sample solvent.
-
Solutions for Poor Peak Shape:
-
Optimize Modifier: Just like in HPLC, the choice and percentage of the alcohol co-solvent (modifier) are critical. Screen MeOH, EtOH, and IPA.
-
Use an Additive: Even in SFC, a basic additive like DEA (0.1-0.5%) can be necessary to overcome silanol interactions and improve peak shape for basic analytes.
-
Injection Solvent Effect: The injection solvent is critical in SFC. It should be as weak as possible while still dissolving the sample. Injecting in a very strong solvent (like pure methanol) can cause severe peak distortion. Try dissolving the sample in a mixture that more closely resembles the mobile phase composition.
-
Q: My retention times are drifting. What causes this in SFC?
A: Retention time instability in SFC is often linked to fluctuations in density, which is controlled by pressure and temperature.
-
Causes & Solutions:
-
Temperature Instability: Ensure the column oven and any heat exchangers are maintaining a stable temperature.
-
Back Pressure Regulator (BPR) Issues: The BPR maintains the system pressure. Ensure it is clean and functioning correctly. Fluctuations in the BPR will cause density changes and retention shifts.
-
Water Content: Trace amounts of water in the CO₂ or modifiers can affect retention. Ensure high-purity solvents and CO₂ are used.
-
Caption: Troubleshooting logic tree for poor resolution.
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases.
- Chiral Separation of Spiro-compounds and Determination Configuration.
- Trouble with chiral separations.
- Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases.
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC.Benchchem.
- **Development of a Chiral Supercritical Fluid Chrom
Validation & Comparative
4-Oxa-7-azaspiro[2.5]octane hydrochloride purity analysis by HPLC
An In-Depth Comparative Guide to the Purity Analysis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a vital heterocyclic building block in modern medicinal chemistry. Its unique spirocyclic structure, incorporating both a cyclopropane and a morpholine-like moiety, makes it a key intermediate in the synthesis of potent and selective kinase inhibitors and receptor agonists.[1] Specifically, it is integral to the development of therapeutics targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and G-protein coupled receptor 43 (GPR43) for metabolic disorders like diabetes and obesity.[1]
Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis[1], can carry their own pharmacological or toxicological profiles, potentially compromising patient safety. Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) for this purpose and compares it with an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive analytical perspective for researchers and drug development professionals.
The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
For a polar, basic compound like this compound (MW: 149.62 g/mol )[2][3], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice for routine quality control. The rationale is grounded in several key principles:
-
Analyte Chemistry : The molecule possesses a secondary amine within its structure. This amine is basic and, in its hydrochloride salt form, exists as a protonated, charged species. This characteristic is ideal for RP-HPLC when using an acidic mobile phase. The acid protonates the amine, ensuring its solubility in the aqueous mobile phase and promoting sharp, symmetrical peak shapes by suppressing unwanted interactions with residual silanols on the silica-based stationary phase.
-
Simplicity and Robustness : HPLC with UV detection is a workhorse technique in the pharmaceutical industry. It is known for its reliability, high throughput, and straightforward sample preparation, which typically involves a simple "dilute-and-shoot" approach.
-
Detection : While the molecule lacks a strong chromophore for high-wavelength UV detection, the amine and ether functional groups exhibit absorbance in the low UV range (190-215 nm). This allows for sensitive detection without the need for complex derivatization.
Experimental Protocol: HPLC-UV Method
This protocol outlines a validated starting point for the purity analysis of this compound.
1. Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile/Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
3. Data Analysis:
-
Inject the diluent (blank), followed by five replicate injections of the Working Standard Solution and two replicate injections of the Sample Solution.
-
The system suitability is confirmed if the relative standard deviation (%RSD) for the peak area of the five standard injections is ≤ 2.0%.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 205 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
An Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
In pharmaceutical analysis, employing an orthogonal method—a technique with a different separation or detection principle—is crucial for confirming purity results and ensuring that no impurities are co-eluting with the main peak. GC-MS is an excellent orthogonal choice due to its superior resolving power and the structural information provided by mass spectrometry.
However, for this compound, GC-MS is not as straightforward. The compound is a salt and is non-volatile, making it incompatible with direct GC analysis. This necessitates a chemical derivatization step to convert the analyte into a volatile and thermally stable derivative. This added complexity is a key point of comparison.
-
Causality Behind Derivatization: The goal is to mask the polar N-H group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group, significantly increasing the molecule's volatility.
Experimental Protocol: GC-MS Method (with Derivatization)
1. Sample and Standard Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Standard Preparation (approx. 1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 5 mL volumetric flask and dilute with DCM.
-
Sample Preparation (approx. 1 mg/mL): Prepare the sample solution similarly to the standard.
2. Derivatization Procedure:
-
Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.
-
Add 100 µL of the BSTFA reagent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making and experimental process for the purity analysis of this compound.
Caption: Workflow for HPLC and GC-MS purity analysis.
Comparative Performance Data
The choice between HPLC and GC-MS often depends on the specific analytical goal. The table below summarizes the expected performance characteristics of each method for this application.
| Parameter | HPLC-UV Method | GC-MS Method | Justification |
| Specificity | Good | Excellent | HPLC separates based on polarity. GC-MS separates on boiling point and provides mass confirmation, offering higher confidence in peak identity. |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Derivatization required) | The non-volatile nature of the salt necessitates an extra chemical reaction step for GC, increasing time and potential for error.[4] |
| Typical Run Time | ~30 minutes | ~25 minutes | Runtimes are comparable, but sample preparation time for GC-MS is significantly longer (~45-60 min vs. 5 min for HPLC). |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | GC-MS often provides lower detection limits due to the high sensitivity of the mass spectrometer and lower baseline noise. |
| Precision (%RSD) | < 2.0% | < 5.0% | The multi-step derivatization for GC can introduce more variability compared to the direct injection used in HPLC. |
| Primary Application | Routine Purity Testing (QC) | Impurity Identification & Orthogonal Confirmation | HPLC is ideal for high-throughput, routine analysis. GC-MS is a powerful tool for investigating unknown peaks or confirming results from an orthogonal perspective. |
Discussion: Selecting the Right Tool for the Job
The data clearly indicates that RP-HPLC is the superior method for routine purity analysis of this compound. Its primary advantages are the simplicity and speed of sample preparation, which translate to higher throughput and better precision in a quality control environment. The method is robust, reliable, and leverages standard equipment found in any pharmaceutical laboratory.
Conversely, GC-MS serves as an indispensable tool for research, development, and problem-solving . While the mandatory derivatization step makes it cumbersome for routine use, its power lies in its high specificity and the definitive structural information it provides. If the HPLC method reveals an unknown impurity peak greater than the identification threshold (typically >0.1%), a GC-MS analysis would be the logical next step to elucidate its structure. The mass spectrum of an impurity can provide its molecular weight and fragmentation pattern, allowing scientists to propose a structure and understand its origin.
Therefore, the two methods are not competitors but rather complementary partners in ensuring the quality of this critical pharmaceutical intermediate.
Conclusion
A well-characterized and controlled manufacturing process for pharmaceutical intermediates is non-negotiable. For the purity assessment of this compound, a reversed-phase HPLC method with UV detection at a low wavelength offers the optimal balance of speed, simplicity, and reliability for routine quality control applications. It provides accurate quantification of purity with minimal sample preparation. As a complementary, orthogonal method, GC-MS provides unparalleled specificity and is the preferred technique for the structural identification of unknown impurities, despite its more complex and time-consuming sample preparation requirements. A comprehensive analytical control strategy should leverage HPLC for routine release and GC-MS for investigational and validation purposes.
References
- This compound | C6H12ClNO | CID 53488160. PubChem. [Link]
- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378. PubChem. [Link]
- Liquid phase method for morpholine.
- Spiro Compound | PDF | Thin Layer Chrom
- This compound. Angchao Technology via Worldwide Chemical Network. [Link]
- Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens.
- HPLC Methods for analysis of Morpholine.
- Spiro Compounds for Organic Optoelectronics. ACS Chemical Reviews. [Link]
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI. [Link]
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC, NIH. [Link]
- Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. MDPI. [Link]
- HPLC chromatograms of chiral spiro‐bicarbazoliums.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC, NIH. [Link]
- New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. ScienceDirect. [Link]
- Spiro Compounds and Shellfish Poisoning.
- Comparison of Different Solid-Phase Extraction Methods for the Analysis of Heterocyclic Amines from Pan-Fried Pork Me
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound | 1427195-23-0 [sigmaaldrich.com]
- 3. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Structure of 4-Oxa-7-azaspiro[2.5]octane: A Comparative Guide to Spectroscopic Techniques
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. Spirocyclic scaffolds, such as 4-Oxa-7-azaspiro[2.5]octane, are of increasing interest due to their unique three-dimensional topologies which can offer improved pharmacological properties. This guide provides an in-depth analysis of the primary and complementary spectroscopic methods for confirming the structure of 4-Oxa-7-azaspiro[2.5]octane, with a primary focus on the definitive power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Definitive Structural Confirmation with ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and unambiguous technique for the structural determination of 4-Oxa-7-azaspiro[2.5]octane. The unique electronic environments of each proton in the molecule give rise to a characteristic spectrum of chemical shifts and coupling patterns that, when correctly interpreted, provide a detailed map of the molecular structure.
The Predicted ¹H NMR Spectrum of 4-Oxa-7-azaspiro[2.5]octane: A Detailed Analysis
The structure of 4-Oxa-7-azaspiro[2.5]octane comprises two distinct ring systems fused at a central spiro carbon: a cyclopropane ring and a morpholine ring. This arrangement leads to a predictable yet highly informative ¹H NMR spectrum.
-
Cyclopropane Protons (H-1, H-2): Protons on a cyclopropane ring experience significant shielding due to the ring's unique electronic structure, resulting in a characteristic upfield chemical shift.[1][2] For 4-Oxa-7-azaspiro[2.5]octane, the four protons of the cyclopropane ring are expected to appear in the range of δ 0.5-1.0 ppm . Due to the spirocyclic nature, these protons are diastereotopic and will likely appear as two distinct multiplets, each integrating to 2H. The geminal and vicinal coupling constants within the cyclopropane ring are typically in the range of 4-10 Hz.[3][4]
-
Morpholine Protons Adjacent to Nitrogen (H-6, H-8): The methylene protons adjacent to the nitrogen atom in the morpholine ring are expected to resonate at approximately δ 2.7-3.0 ppm . These protons will likely appear as a triplet, integrating to 4H, assuming free inversion of the morpholine ring at room temperature. The coupling will arise from the adjacent methylene protons (H-5).
-
Morpholine Protons Adjacent to Oxygen (H-5): The methylene protons adjacent to the oxygen atom are deshielded to a greater extent than those next to the nitrogen. Therefore, their signal is anticipated further downfield, in the region of δ 3.6-3.9 ppm . This signal should also appear as a triplet, integrating to 4H, due to coupling with the neighboring protons at the H-6 and H-8 positions. The chair conformation of the morpholine ring can lead to more complex splitting patterns if the ring inversion is slow on the NMR timescale.[5]
The integration of these signals (4H:4H:4H) would provide initial confirmation of the proton count in each distinct chemical environment. Further confirmation and assignment can be achieved through two-dimensional NMR techniques such as COSY (Correlated Spectroscopy), which would show correlations between the coupled protons in the morpholine ring.
dot graph "Predicted_1H_NMR_Spectrum" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Predicted ¹H NMR Chemical Shifts for 4-Oxa-7-azaspiro[2.5]octane.
Experimental Protocol: ¹H NMR
A robust ¹H NMR spectrum for structural confirmation can be obtained using the following protocol:
-
Sample Preparation: Dissolve 5-10 mg of 4-Oxa-7-azaspiro[2.5]octane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to deduce the connectivity.
-
dot digraph "1H_NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Experimental Workflow for ¹H NMR Analysis.
Part 2: Alternative and Complementary Spectroscopic Techniques
While ¹H NMR is the cornerstone for structural elucidation, other spectroscopic methods provide valuable, complementary information that reinforces the proposed structure.
¹³C NMR Spectroscopy: A Complementary View of the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of the molecule. For 4-Oxa-7-azaspiro[2.5]octane, the proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments.
-
Spiro Carbon (C-3): The quaternary spiro carbon is a key structural feature. It is expected to have a chemical shift in the range of δ 60-80 ppm . Its observation is a strong indicator of the spirocyclic nature of the compound.
-
Cyclopropane Carbons (C-1, C-2): The two equivalent carbons of the cyclopropane ring will appear at a high field, typically δ 10-20 ppm .
-
Morpholine Carbons (C-6, C-8): The carbons adjacent to the nitrogen will resonate at approximately δ 45-55 ppm .
-
Morpholine Carbons (C-5): The carbons adjacent to the more electronegative oxygen atom will be the most deshielded, appearing around δ 65-75 ppm .
The presence of exactly four signals in the ¹³C NMR spectrum provides strong evidence for the proposed C₂ symmetry of the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is crucial for determining the molecular weight and can offer structural insights through fragmentation analysis. For 4-Oxa-7-azaspiro[2.5]octane (C₆H₁₁NO), the expected exact mass of the molecular ion [M]⁺ is 113.0841 g/mol .
Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway for morpholine derivatives involves the cleavage of the ring, often leading to the loss of formaldehyde (CH₂O) or other small neutral fragments. The fragmentation pattern can help to confirm the connectivity of the morpholine ring. The presence of fragments corresponding to the intact cyclopropane ring would further support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For 4-Oxa-7-azaspiro[2.5]octane, the IR spectrum will be characterized by:
-
C-H Stretching: Aliphatic C-H stretching vibrations from both the morpholine and cyclopropane rings will be observed in the range of 2850-3000 cm⁻¹ . The C-H bonds of the strained cyclopropane ring may show a distinct absorption at the higher end of this range, around 3000 cm⁻¹.
-
C-O-C Stretching: A strong, characteristic absorption band for the ether linkage in the morpholine ring is expected in the region of 1050-1150 cm⁻¹ .[6][7]
-
C-N-C Stretching: The stretching vibration of the amine C-N bonds will likely appear in the fingerprint region, typically between 1020-1250 cm⁻¹ .
The absence of absorptions for other functional groups (e.g., O-H, N-H, C=O) is also a critical piece of information that supports the proposed structure.
Part 3: Comparative Analysis and Conclusion
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity through coupling, stereochemistry. | Provides unambiguous structural confirmation. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbon environments, presence of quaternary carbons. | Complements ¹H NMR, confirms carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spec. | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, confirms molecular formula. | Isomers can have identical molecular weights and similar fragmentation. |
| FTIR | Presence of key functional groups (C-O, C-N, C-H). | Fast, simple, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
Conclusion
While ¹³C NMR, Mass Spectrometry, and FTIR provide valuable and confirmatory data, ¹H NMR spectroscopy remains the gold standard for the definitive structural elucidation of 4-Oxa-7-azaspiro[2.5]octane. The detailed information on proton environments, scalar couplings, and through-space interactions (via NOESY experiments, if needed) allows for the complete and unambiguous assignment of the molecular structure. The complementary techniques, when used in conjunction with ¹H NMR, create a self-validating system that ensures the highest level of confidence in the structural assignment, a critical step in the advancement of any research or drug development program.
Part 4: Visualizations and References
dot digraph "Molecular_Structure" { node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Molecular Structure of 4-Oxa-7-azaspiro[2.5]octane.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- H-1 NMR spectrum of cyclopropane. Doc Brown's Chemistry.
- Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689.
- Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J (HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313.
- Tori, K., & Kitahonoki, K. (1964). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 42(12), 2778-2783.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N‐substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
- Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo-and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384.
- Hügel, H. M., & Porter, Q. N. (1980). 13C NMR spectra of some spiro cyclic glycidic esters. Magnetic Resonance in Chemistry, 14(6), 534-535.
- Mass spectra of morpholine cation and fragment ions. ResearchGate.
- Spectroscopy of Ethers. Chemistry LibreTexts.
- Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. OpenStax.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Synthetic Routes of 4-Oxa-7-azaspiro[2.5]octane
Introduction: 4-Oxa-7-azaspiro[2.5]octane is a valuable saturated heterocyclic scaffold frequently utilized as a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, three-dimensional structure is of significant interest to medicinal chemists in the design of novel therapeutics, including kinase inhibitors for conditions like Parkinson's disease and GPR43 receptor agonists for metabolic disorders.[1] The efficient and scalable synthesis of this spirocycle is therefore a critical aspect of drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to 4-Oxa-7-azaspiro[2.5]octane, offering a critical analysis of their respective methodologies, yields, and practical considerations for researchers in the field.
Route 1: Multi-step Linear Synthesis from a Cyclopropane Precursor
A notable and well-documented approach to 4-Oxa-7-azaspiro[2.5]octane is a four-step linear synthesis commencing from methyl 1-hydroxy-1-cyclopropanecarboxylate. This route, detailed in Chinese patent CN108530375B, is presented as a robust method suitable for industrial-scale production, boasting an overall yield exceeding 50%.[1]
Reaction Scheme and Mechanism
The synthesis proceeds through the following key transformations:
-
O-Alkylation: The hydroxyl group of the starting cyclopropanol derivative is alkylated with bromoacetonitrile in the presence of a strong base, sodium hydride, to form an ether linkage.
-
Nitrile Reduction: The resulting nitrile is then reduced to a primary amine. The patent describes the use of Raney Nickel under a hydrogen atmosphere for this transformation.
-
Intramolecular Cyclization: The amino ester undergoes spontaneous or induced intramolecular cyclization to form the corresponding lactam, 7-aza-4-oxaspiro[2.5]octan-5-one.
-
Lactam Reduction: Finally, the lactam is reduced to the target secondary amine, 4-Oxa-7-azaspiro[2.5]octane, using a reducing agent such as lithium aluminum hydride or vitride. The product is typically isolated as the hydrochloride salt.
Diagram of the Multi-step Linear Synthesis Workflow
Caption: Workflow for the multi-step synthesis of 4-Oxa-7-azaspiro[2.5]octane from a cyclopropane precursor.
Experimental Protocol
A detailed, step-by-step methodology for this route is provided below, based on the procedures outlined in patent CN108530375B.[1]
Step 1: Synthesis of methyl 1-(cyanomethoxy)cyclopropanecarboxylate (Intermediate 1)
-
To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portionwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add bromoacetonitrile (1.6 eq) dropwise at 0 °C.
-
Allow the reaction to proceed for 15 minutes at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Intermediate 1.
Step 2 & 3: Synthesis of 7-aza-4-oxaspiro[2.5]octan-5-one (Intermediate 3)
-
To a solution of Intermediate 1 (1.0 eq) in methanol, add Raney Nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at 50 °C for 16 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield the crude lactam, Intermediate 3, which can be used in the next step without further purification.
Step 4: Synthesis of 4-Oxa-7-azaspiro[2.5]octane hydrochloride
-
To a solution of Intermediate 3 (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portionwise.
-
Warm the reaction mixture to room temperature and stir for 16 hours.
-
Cool the mixture to 0 °C and quench sequentially with water and 15% aqueous sodium hydroxide.
-
Filter the resulting suspension and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry to obtain this compound.
Performance Data
| Step | Product | Reagents | Yield |
| 1 | Intermediate 1 | Bromoacetonitrile, NaH | 91% |
| 2 & 3 | Intermediate 3 | Raney Ni, H₂ | ~90% (crude) |
| 4 | 4-Oxa-7-azaspiro[2.5]octane HCl | LiAlH₄ | 81% |
| Overall | >50% |
Route 2: Convergent Synthesis via Corey-Chaykovsky Reaction
A more convergent approach to the 4-Oxa-7-azaspiro[2.5]octane scaffold involves the well-established Corey-Chaykovsky reaction.[2][3][4][5][6][7] This route typically involves two main steps: the formation of the spiro-oxirane ring from a protected 4-piperidone derivative, followed by the removal of the protecting group.
Reaction Scheme and Mechanism
The key steps in this synthetic strategy are:
-
Corey-Chaykovsky Epoxidation: An N-protected 4-piperidone, commonly N-Boc-4-piperidone, is reacted with a sulfur ylide, generated in situ from a sulfonium salt (e.g., trimethylsulfoxonium iodide) and a strong base (e.g., sodium hydride). The ylide acts as a methylene-transfer agent, attacking the carbonyl group of the piperidone to form a spiro-oxirane ring system.
-
Deprotection: The Boc (tert-butoxycarbonyl) protecting group is subsequently removed under acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid) to yield the final product, 4-Oxa-7-azaspiro[2.5]octane, which is typically isolated as a salt.[8][9]
Diagram of the Corey-Chaykovsky Reaction Workflow
Caption: Workflow for the synthesis of 4-Oxa-7-azaspiro[2.5]octane via the Corey-Chaykovsky reaction.
Experimental Protocol
The following protocol is a representative procedure for this two-step synthesis.
Step 1: Synthesis of 7-(tert-butoxycarbonyl)-4-oxa-7-azaspiro[2.5]octane
-
To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-Boc protected spirocycle.
Step 2: Synthesis of this compound
-
Dissolve the N-Boc protected spirocycle (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane or a saturated solution in ethyl acetate).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Performance Data
| Step | Product | Reagents | Yield |
| 1 | N-Boc-4-oxa-7-azaspiro[2.5]octane | Me₃SOI, NaH | ~70-85% |
| 2 | 4-Oxa-7-azaspiro[2.5]octane HCl | HCl | >95% |
| Overall | ~65-80% |
Comparative Analysis
| Feature | Route 1: Linear Synthesis | Route 2: Corey-Chaykovsky |
| Number of Steps | 4 | 2 |
| Starting Materials | Methyl 1-hydroxy-1-cyclopropanecarboxylate, Bromoacetonitrile | N-Boc-4-piperidone, Trimethylsulfoxonium iodide |
| Key Reagents | NaH, Raney Ni, H₂, LiAlH₄ | NaH, Strong Acid (HCl/TFA) |
| Overall Yield | >50% | ~65-80% |
| Scalability | Demonstrated potential for industrial scale. | Readily scalable, with the Corey-Chaykovsky reaction being a well-established industrial process. |
| Safety Considerations | Use of pyrophoric NaH and LiAlH₄, and flammable H₂ gas under pressure. | Use of pyrophoric NaH and corrosive strong acids. |
| Atom Economy | Lower, due to the multi-step nature and use of protecting groups and activating agents. | Higher, as it is a more convergent route. |
| Versatility | The intermediate lactam could potentially be used to generate other derivatives. | The N-Boc protected intermediate allows for further functionalization before deprotection. |
Conclusion
Both synthetic routes offer viable pathways to 4-Oxa-7-azaspiro[2.5]octane, each with its own set of advantages and disadvantages.
Route 1 , the multi-step linear synthesis, provides a reliable and scalable method with good overall yield. The starting materials are commercially available, and the individual steps utilize relatively standard transformations. However, the four-step sequence may be less desirable for rapid analog synthesis in a discovery setting. The use of hazardous reagents like sodium hydride, Raney Nickel under hydrogen pressure, and lithium aluminum hydride requires careful handling and specialized equipment, particularly on a large scale.
Route 2 , the convergent synthesis via the Corey-Chaykovsky reaction, is a more efficient approach in terms of step-count and overall yield. The starting N-Boc-4-piperidone is a common building block, and the Corey-Chaykovsky reaction is a powerful and high-yielding method for epoxide formation. This route is likely to be favored for laboratory-scale synthesis and for the rapid generation of analogs, as the protected intermediate can be further modified. While it also employs sodium hydride, it avoids the need for high-pressure hydrogenation and the use of LiAlH₄.
For drug development professionals, the choice between these two routes will depend on the specific project requirements. For large-scale manufacturing where a well-established and robust process is paramount, the linear synthesis (Route 1) may be a suitable option, as detailed in the patent literature. For medicinal chemistry programs requiring flexibility, speed, and high efficiency, the Corey-Chaykovsky approach (Route 2) presents a more attractive and elegant solution.
References
- Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965, 87 (6), 1353–1364.
- Aggarwal, V. K.; Richardson, J. Chem. Commun.2003, 2644-2651.
- Organic Chemistry Portal. Corey-Chaykovsky Reaction.
- Wikipedia. Johnson–Corey–Chaykovsky reaction.
- Singh, G.; D'hooghe, M.; De Kimpe, N. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Adv., 2025, Advance Article.
- NROChemistry. Corey-Chaykovsky Reactions.
- Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. CN108530375B.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
- University of Bristol. Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis.
- Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug. ACS Omega2023, 8 (24), 21487–21492.
- Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. AU2018337597A1.
- 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis.
- Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers.
- Fisher Scientific. Amine Protection / Deprotection.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2012, 2, 159-162.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Sulfur Chemistry, 2013, 34(6), 646-655.
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. scispace.com [scispace.com]
A Comparative Guide to 4-Oxa-7-azaspiro[2.5]octane Derivatives as LRRK2 Kinase Inhibitors
The quest for potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. Within this landscape, the rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention for its potential to confer improved physicochemical properties and novel interactions with biological targets. This guide provides an in-depth comparison of the biological activity of derivatives of 4-Oxa-7-azaspiro[2.5]octane, a key intermediate in the development of next-generation therapeutics. Our focus will be on their activity as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a high-value target in the pursuit of disease-modifying treatments for Parkinson's disease.
Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and evidence also implicates LRRK2 hyperactivity in idiopathic forms of the disease.[1] The G2019S mutation, located within the kinase domain, leads to a gain-of-function that enhances LRRK2's catalytic activity, making it a prime target for therapeutic intervention.[1] The 4-Oxa-7-azaspiro[2.5]octane moiety has emerged as a valuable component in the design of potent and selective LRRK2 inhibitors. Its unique spirocyclic structure provides a well-defined vector for substituents to probe the ATP-binding pocket of the kinase, while its inherent three-dimensionality can lead to improved metabolic stability and solubility compared to more planar scaffolds.
This guide will delve into the structure-activity relationships (SAR) of 4-Oxa-7-azaspiro[2.5]octane derivatives, drawing upon key findings from the patent literature to provide a comparative analysis of their biological performance. We will also provide detailed experimental protocols for the synthesis of the core scaffold and for a representative in vitro assay to evaluate LRRK2 inhibitory activity, empowering researchers to further explore this promising chemical space.
Comparative Analysis of 4-Oxa-7-azaspiro[2.5]octane Derivatives as LRRK2 Inhibitors
The following table summarizes the in vitro LRRK2 inhibitory activity of a series of derivatives incorporating the 4-Oxa-7-azaspiro[2.5]octane scaffold. The data is compiled from patent US11780851B2, which describes a novel class of LRRK2 inhibitors.[1] The core structure of these compounds features the 4-oxaspiro[2.5]octan-7-yl group appended to a complex heterocyclic system.
| Compound ID | Core Heterocycle | R Group | LRRK2 Ki (nM)[1] |
| 1 | Dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine | 8-chloro-3-methyl | < 10 |
| 2 | Dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine | 8-chloro-3-(methyl-d3) | < 10 |
| 3 | Dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine | 8-bromo-3-methyl | < 10 |
| 4 | Dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine | 8-cyano-3-methyl | < 10 |
| 5 | Dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine | 8-chloro-3-ethyl | < 10 |
| 6 | Dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine | 8-chloro-3-cyclopropyl | < 10 |
Key Structure-Activity Relationship (SAR) Insights:
-
Core Scaffold: The complex, macrocyclic dipyrazolo[3,4-b:5',1'-g][1]oxa[2][3][4]triazacycloundecine core appears to be essential for high-potency LRRK2 inhibition.
-
4-Oxa-7-azaspiro[2.5]octane Moiety: The consistent presence of the 4-oxaspiro[2.5]octan-7-yl group across these highly potent compounds underscores its importance as a key binding element. Its rigid, three-dimensional nature likely facilitates optimal orientation within the LRRK2 active site.
-
Substitution on the Core: The data suggests that a variety of small alkyl and electron-withdrawing groups are well-tolerated at the 3- and 8-positions of the core heterocycle without significant loss of potency. For instance, substitution with methyl, deuterated methyl, ethyl, and cyclopropyl at the 3-position, and chloro, bromo, and cyano at the 8-position all result in inhibitors with Ki values in the low nanomolar range. This provides multiple avenues for fine-tuning the physicochemical properties of these compounds while maintaining their high affinity for LRRK2.
Experimental Protocols
Synthesis of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride (Intermediate)
This protocol describes a general method for the synthesis of the this compound intermediate, based on procedures outlined in the patent literature.[3]
Sources
- 1. US11780851B2 - LRRK2 inhibitors - Google Patents [patents.google.com]
- 2. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 4. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Oxa-7-azaspiro[2.5]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of spirocyclic scaffolds. Among these, the 4-Oxa-7-azaspiro[2.5]octane core has emerged as a privileged motif, offering a rigid three-dimensional framework that can precisely orient pharmacophoric features for optimal target engagement. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 4-Oxa-7-azaspiro[2.5]octane analogs, synthesizing data from diverse studies to illuminate the path for rational drug design.
The inherent rigidity of the spirocyclic system in 4-Oxa-7-azaspiro[2.5]octane derivatives reduces the number of rotatable bonds, which can enhance the pharmacokinetic profile and improve the efficacy of interaction with biological targets[1]. This core structure is a key intermediate in the synthesis of compounds targeting a range of diseases, from neurodegenerative disorders to inflammatory conditions[2].
Core Scaffold and Its Significance
The 4-Oxa-7-azaspiro[2.5]octane framework consists of a cyclopropane ring fused to a morpholine ring at the carbon atom adjacent to the oxygen. This unique arrangement imparts a distinct conformational rigidity. The nitrogen atom of the morpholine ring serves as a crucial handle for introducing various substituents, allowing for the exploration of a wide chemical space and modulation of biological activity.
Caption: Core structure of 4-Oxa-7-azaspiro[2.5]octane.
I. Targeting the Kappa Opioid Receptor: A Quest for Potent Antagonists
The kappa opioid receptor (KOR) has been identified as a promising target for the treatment of addiction, depression, and other mood disorders[3][4]. The 4-Oxa-7-azaspiro[2.5]octane scaffold has been explored as a novel chemotype for the development of KOR antagonists.
A. Key Structural Modifications and SAR Insights
A series of analogs based on a related spiro[piperidine-4,2'-oxirane] core, which shares structural similarities with the 4-Oxa-7-azaspiro[2.5]octane system, has provided valuable SAR insights. The general structure involves an N-arylethyl or related substituent on the piperidine nitrogen.
Table 1: SAR of Spiro-oxirane Analogs as KOR Antagonists
| Compound ID | R (Substituent on Nitrogen) | KOR IC50 (nM) | MOP IC50 (nM) | DOP IC50 (nM) | Selectivity (KOR vs. MOP/DOP) |
| Probe | 4-hydroxy-3-methoxyphenethyl | 120 | >32,000 | >32,000 | >267-fold |
| Analog 1 | 3,4-dichlorophenethyl | 250 | >32,000 | >32,000 | >128-fold |
| Analog 2 | 4-chlorophenethyl | 480 | >32,000 | >32,000 | >67-fold |
Data synthesized from Probe Reports from the NIH Molecular Libraries Program.[3]
The data clearly indicates that substitution on the phenyl ring of the phenethyl moiety significantly impacts potency. The presence of a hydroxyl and a methoxy group on the phenyl ring, as seen in the designated probe compound, leads to the highest potency and selectivity[3]. This suggests that hydrogen bonding interactions and electronic effects in this region are critical for KOR antagonism.
Caption: SAR workflow for KOR antagonists.
B. Experimental Protocol: In Vitro KOR Antagonist Assay
The biological activity of these compounds is typically assessed using a competitive binding assay or a functional assay measuring receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human kappa opioid receptor are cultured under standard conditions.
-
Ligand Preparation: A known KOR agonist (e.g., U50,488) and the test compounds (4-Oxa-7-azaspiro[2.5]octane analogs) are prepared in a suitable buffer at various concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are incubated with the test compounds for a predetermined time.
-
A fixed concentration of the KOR agonist is added to stimulate the receptor.
-
Receptor activation is measured, often through a downstream signaling event like β-arrestin recruitment or inhibition of cAMP accumulation.
-
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. Selectivity is determined by performing similar assays on cells expressing mu and delta opioid receptors.
II. Muscarinic M1 Receptor Agonism: A Strategy for Cognitive Enhancement
The muscarinic M1 receptor is a key target for enhancing cognitive function, particularly in neurodegenerative diseases like Alzheimer's disease. Spirocyclic compounds, including analogs of 4-Oxa-7-azaspiro[2.5]octane, have been investigated as M1 muscarinic agonists.
A. Comparative Analysis with Spirosuccinimide Derivatives
A study on spirooxazolidine-2,4-dione derivatives, which are 4-oxa analogs of the muscarinic agonist RS86 (a spirosuccinimide), revealed stringent structural requirements for activity.[5]
Table 2: Comparison of Muscarinic Receptor Affinity and In Vivo Effects
| Compound | M1 Receptor Affinity (Ki, nM) | Antiamnesic Dose (mg/kg) | Hypothermia/Salivation Dose (mg/kg) | Therapeutic Index |
| RS86 (Spirosuccinimide) | High | 0.1 - 0.5 | 0.5 - 1.0 | 5-10 fold |
| 5a (Spirooxazolidine-2,4-dione) | Moderate | 0.01 | 1.0 | 100-fold |
| 17a (Spirooxazolidine-2,4-dione) | Moderate | 0.1 | >10 | >100-fold |
Data synthesized from a study on spirooxazolidine-2,4-diones.[5]
The key takeaway is that the introduction of an oxygen atom in the spirocyclic system (as in the 4-oxa analogs) can lead to a significantly improved therapeutic index. Compound 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) showed an antiamnesic dose that was two orders of magnitude lower than the doses inducing cholinergic side effects, a substantial improvement over RS86.[5] This highlights the potential of the oxaspiro scaffold in designing safer muscarinic agonists.
Caption: Improved therapeutic index of 4-oxa analogs.
B. Experimental Workflow: Passive Avoidance Test for Antiamnesic Activity
This in vivo model is used to assess the ability of a compound to reverse chemically-induced amnesia, a measure of its potential cognitive-enhancing effects.
-
Animal Model: Mice or rats are used.
-
Apparatus: A two-compartment chamber with a light and a dark side, where the dark side is equipped with an electric grid.
-
Procedure:
-
Training: The animal is placed in the light compartment. Upon entering the dark compartment, it receives a mild foot shock.
-
Amnesia Induction: Scopolamine, a muscarinic antagonist, is administered to induce amnesia.
-
Treatment: The test compound (e.g., a 4-Oxa-7-azaspiro[2.5]octane analog) is administered.
-
Testing: After a set period, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Endpoint: A significant increase in the latency to enter the dark compartment in the treated group compared to the scopolamine-only group indicates antiamnesic activity.
III. Targeting Other Receptors: Expanding the Horizon
The versatility of the 4-Oxa-7-azaspiro[2.5]octane scaffold and its analogs extends to other important biological targets.
-
5-HT2C Receptor Agonists: Spiro[chromene-2,4′-piperidine] derivatives, which incorporate a spiro-piperidine system, have been identified as potent and selective 5-HT2C receptor partial agonists.[6] SAR studies on this series revealed that a small halogen atom at the 7-position of the chromene moiety enhances potency and selectivity.[6]
-
α7 Nicotinic Acetylcholine Receptor Agonists: Quinuclidine-containing spirooxazolidines have been developed as potent α7 nAChR partial agonists, demonstrating excellent selectivity over the 5-HT3A receptor.[7]
Conclusion
The 4-Oxa-7-azaspiro[2.5]octane scaffold and its analogs represent a rich source of novel therapeutic agents. The rigid spirocyclic core provides a unique platform for the design of potent and selective modulators of various G-protein coupled receptors and ion channels. The comparative analysis of SAR across different target classes reveals the critical role of substituents on the azaspiro nitrogen and other positions of the heterocyclic system in determining biological activity and selectivity. Future directions in this field will likely involve the exploration of a wider range of substituents, the synthesis of stereochemically pure isomers, and the detailed investigation of their pharmacokinetic and pharmacodynamic properties to identify clinical candidates for a variety of diseases.
References
- Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. PubMed. [Link]
- Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC. [Link]
- Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1.
- 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160. PubChem. [Link]
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link]
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]
- Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Development of Kappa Opioid Receptor Antagonists. PMC. [Link]3371190/)
Sources
- 1. bepls.com [bepls.com]
- 2. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the Azaspiro[2.5]octane Scaffold: A Comparative Guide to Inhibitor Efficacy
In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures. The rigid and versatile azaspiro[2.5]octane core has emerged as a privileged scaffold, offering a unique conformational constraint that facilitates precise interactions with biological targets. This guide provides an in-depth, objective comparison of the efficacy of inhibitors derived from this promising scaffold, with a focus on two key therapeutic areas: metabolic disorders and neurological diseases. Supported by experimental data, detailed protocols, and mechanistic insights, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of azaspiro[2.5]octane-based compounds.
The Azaspiro[2.5]octane Advantage: A Structurally Privileged Core
The defining feature of the azaspiro[2.5]octane scaffold is the fusion of a cyclopropane and a piperidine ring through a single spirocyclic carbon atom. This arrangement imparts a rigid, non-planar geometry, which is a significant departure from the often-flexible linear chains or flat aromatic systems found in many traditional drug molecules. This inherent rigidity allows for a more defined spatial orientation of substituents, enabling optimized interactions with the intricate topographies of protein binding pockets. The nitrogen atom within the piperidine ring provides a crucial handle for chemical modification, influencing properties such as solubility, basicity, and hydrogen bonding capacity, all of which are critical for pharmacokinetic and pharmacodynamic profiles.
Comparative Efficacy Analysis: Azaspiro[2.5]octane Inhibitors in Action
The versatility of the azaspiro[2.5]octane core is demonstrated by its successful application in the development of inhibitors for diverse biological targets. Here, we compare the efficacy of representative compounds targeting the Glucagon-Like Peptide-1 (GLP-1) receptor and the M4 muscarinic acetylcholine receptor.
Small-Molecule GLP-1 Receptor Agonists for Metabolic Disorders
The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of this receptor stimulates insulin secretion, suppresses glucagon release, and promotes satiety.[1] While peptide-based GLP-1 receptor agonists have been highly successful, their injectable route of administration can limit patient compliance.[1] The development of orally bioavailable small-molecule agonists is therefore a major goal in metabolic disease research. The azaspiro[2.5]octane scaffold has been instrumental in the discovery of potent, orally active GLP-1 receptor agonists.[1]
Table 1: Comparative Efficacy of Small-Molecule GLP-1 Receptor Agonists
| Compound Class | Representative Compound(s) | Target | Assay Type | Potency (EC50) | Reference |
| Azaspiro[2.5]octane Derivative | Optimized compounds from SAR study | Human GLP-1 Receptor | cAMP Accumulation | Potent (specific values not publicly disclosed) | [1] |
| Pyrimidine Derivative | Danuglipron (PF-06882961) | Human GLP-1 Receptor | cAMP Accumulation | 13 nM | |
| Non-peptide Oral Agonist | ECC5004/AZD5004 | Human GLP-1 Receptor | cAMP Signaling | 5.9 nM |
Note: A direct head-to-head comparison of potency values for azaspiro[2.5]octane derivatives with marketed drugs from a single study is not yet publicly available. The data presented here is from separate studies and is intended to provide a general sense of the potency of small-molecule GLP-1 receptor agonists.
The development of the azaspiro[2.5]octane series of GLP-1 receptor agonists was guided by a structure-activity relationship (SAR) investigation, which systematically modified substituents to enhance potency.[1] This optimization was informed by cryogenic electron microscope structures, highlighting the power of structure-based drug design.[1]
Chiral 6-Azaspiro[2.5]octanes as M4 Muscarinic Receptor Antagonists for Neurological Disorders
The M4 muscarinic acetylcholine receptor is a promising target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2] Selective antagonists of the M4 receptor are sought after to modulate cholinergic signaling in the central nervous system with fewer side effects than non-selective muscarinic antagonists.[2] The chiral 6-azaspiro[2.5]octane scaffold has been successfully employed to develop highly potent and selective M4 receptor antagonists.[3]
Table 2: Comparative Efficacy of Azaspiro[2.5]octane-Derived M4 Muscarinic Receptor Antagonists
| Compound | Target | Assay Type | Potency (IC50) | Selectivity vs. other Muscarinic Receptors | Reference |
| VU6015241 (Compound 19) | Human M4 | Calcium Mobilization | Potent (specific value not publicly disclosed) | High | [3][4] |
| VU6013720 | Human M4 | Calcium Mobilization | 0.59 nM | >85-fold vs M1, >100-fold vs M3, M5 | [5] |
| VU6021302 | Human M4 | Calcium Mobilization | 1.8 nM | >100-fold vs M1, M3, M5 | [5] |
| VU6021625 | Human M4 | Calcium Mobilization | 0.44 nM | >100-fold vs M1, M3, M5 | [5] |
The discovery of VU6015241 and related compounds demonstrates the power of chiral synthesis and separation in optimizing inhibitor potency.[3] X-ray crystallographic analysis revealed that the (R)-enantiomer possessed superior potency, guiding further SAR studies.[3] These compounds exhibit excellent selectivity for the M4 receptor over other muscarinic subtypes, which is a critical attribute for minimizing off-target effects.
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any comparative efficacy guide rests on the transparency and validity of the experimental methods. Below are detailed protocols for the key assays used to evaluate the inhibitors discussed in this guide.
Protocol 1: GLP-1 Receptor Agonist-Induced cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1 receptor signaling pathway.
Workflow Diagram:
Caption: Workflow for GLP-1R agonist-induced cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the azaspiro[2.5]octane-derived test compounds and a reference agonist (e.g., GLP-1 (7-36)) in a suitable assay buffer.
-
Compound Addition and Incubation: Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: M4 Muscarinic Receptor Antagonist Calcium Mobilization Assay
This assay determines the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a known M4 receptor agonist.
Workflow Diagram:
Caption: Workflow for M4 receptor antagonist calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO cells stably expressing the human M4 muscarinic receptor in a suitable growth medium.
-
Cell Seeding: Plate the cells in 96-well black-walled, clear-bottom microplates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's instructions.
-
Antagonist Pre-incubation: Prepare serial dilutions of the azaspiro[2.5]octane-derived antagonist compounds. Add the antagonist dilutions to the cells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Prepare a solution of a reference M4 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, then add the agonist solution and continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Mechanistic Insights and Future Directions
The success of the azaspiro[2.5]octane scaffold lies in its ability to present key pharmacophoric elements in a rigid and defined orientation, leading to high-potency and selective interactions with the target protein. For the GLP-1 receptor, the azaspiro[2.5]octane core likely positions the necessary functional groups to mimic the binding of the endogenous peptide ligand. In the case of the M4 receptor, the chiral nature of the scaffold is crucial, with one enantiomer showing significantly higher potency, suggesting a highly specific stereochemical interaction within the receptor's binding pocket.
Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to improve oral bioavailability and in vivo efficacy. Additionally, the application of the azaspiro[2.5]octane scaffold to other challenging drug targets is an exciting prospect. The continued integration of structural biology, computational modeling, and innovative synthetic chemistry will undoubtedly unlock the full potential of this remarkable molecular framework.
Conclusion
Inhibitors derived from the azaspiro[2.5]octane core have demonstrated significant promise in targeting key receptors involved in metabolic and neurological diseases. The comparative efficacy data and detailed experimental protocols presented in this guide underscore the potential of this scaffold in modern drug discovery. As our understanding of the intricate interactions between these compounds and their biological targets deepens, the azaspiro[2.5]octane framework is poised to become a cornerstone in the development of next-generation therapeutics.
References
- Rodriguez, A. L., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
- P
- Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
- Scilit. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]
- Various Authors. (2025). Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review. PubMed Central.
- Eccogene/AstraZeneca. (2024). Non-clinical and first-in-human characterization of ECC5004/AZD5004, a novel once-daily, oral small-molecule GLP-1 receptor agonist. PubMed.
- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58.
- Weaver, C. D., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
- Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology University.
- Pfizer. (2020). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.
- Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Trends in pharmacological sciences, 28(12), 607–613.
- Charlton, S. J. (2009). Matching models to data: a receptor pharmacologist's guide. British journal of pharmacology, 158(4), 1045–1055.
- Wikipedia.
- Weaver, C. D., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
- Various Authors. (2025).
- Various Authors. (2024). Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. MDPI.
- Various Authors. (2025). Comparative Safety of GLP-1/GIP Co-Agonists Versus GLP-1 Receptor Agonists for Weight Loss in Patients with Obesity or Overweight: A Systematic Review.
- Pfizer. (2024). Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. PubMed Central.
- Various Authors. (2025).
- Lindsley, C. W., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PubMed.
- Birdsall, N. J. M., & Hulme, E. C. (1976). Muscarinic Receptor Agonists and Antagonists. MDPI.
- Al-Kandari, S., et al. (2024). A comparison of Glucagon-like peptide-1 receptor agonists on weight change, side effects, and quality of life in Kuwait. Frontiers in Endocrinology, 15, 1378854.
- Various Authors. (2024).
- Various Authors. (2025). Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials. PubMed Central.
- Su, T. P., et al. (1990). M1 muscarinic antagonists interact with sigma recognition sites. European journal of pharmacology, 188(4-5), 291–297.
- Nilvebrant, L., et al. (1997). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European journal of pharmacology, 327(2-3), 195–207.
- Various Authors. (2025). Mapping the effectiveness and risks of GLP-1 receptor agonists.
Sources
- 1. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU6015241 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Oxa-7-azaspiro[2.5]octane Based Kinase Inhibitors
Introduction: The Rise of Spirocyclic Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the quest for novel chemical matter with improved potency, selectivity, and drug-like properties is perpetual.[1] Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of scaffolds, offering a rigid conformational framework that can enhance binding affinity to biological targets and mitigate off-target effects.[2] The 4-Oxa-7-azaspiro[2.5]octane core, in particular, has garnered attention as a versatile building block in the synthesis of potent kinase inhibitors, notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are implicated in a range of debilitating diseases.[3]
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of kinase inhibitors derived from the 4-Oxa-7-azaspiro[2.5]octane scaffold. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of safer and more effective therapeutics.
The Imperative of Cross-Reactivity Profiling
The human kinome comprises over 500 kinases, which share a structurally conserved ATP-binding pocket. This conservation is a double-edged sword; while it allows for the design of broad-spectrum kinase inhibitors, it also presents a significant challenge in achieving selectivity.[4] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous evaluation of a compound's cross-reactivity profile is not merely a regulatory requirement but a critical step in understanding its mechanism of action and predicting its clinical safety and efficacy.[5][6]
Comparative Analysis of Cross-Reactivity Profiling Methodologies
The assessment of off-target interactions for 4-Oxa-7-azaspiro[2.5]octane based compounds, and kinase inhibitors in general, can be approached through a tiered strategy, employing a suite of biochemical and cell-based assays.
Tier 1: Broad Kinome Screening - In Vitro Kinase Assays
The initial step in characterizing a novel inhibitor is to assess its activity against a large, representative panel of kinases. This provides a broad overview of its selectivity profile.
Causality of Experimental Choice: Radiometric and luminescence-based assays are the gold standards for in vitro kinase profiling. Radiometric assays, such as those using [γ-³³P]-ATP, offer high sensitivity and a direct measure of phosphate incorporation.[7] Luminescence-based assays, like the ADP-Glo™ Kinase Assay, provide a non-radioactive, high-throughput alternative by quantifying the amount of ADP produced during the kinase reaction.[8] The choice between these often depends on laboratory infrastructure and throughput requirements. Performing these assays at or near the physiological ATP concentration (1 mM) is crucial for more clinically relevant data, as assays at low ATP levels can exaggerate inhibitor potency.[9]
Illustrative Data Presentation:
The following table presents hypothetical data for a 4-Oxa-7-azaspiro[2.5]octane based LRRK2 inhibitor (Compound A) and an IRAK4 inhibitor (Compound B), screened against a panel of 96 kinases at a concentration of 1 µM.
| Kinase Target | Compound A (% Inhibition) | Compound B (% Inhibition) |
| LRRK2 | 98 | 5 |
| IRAK4 | 8 | 95 |
| ABL1 | 65 | 12 |
| SRC | 58 | 9 |
| EGFR | 15 | 3 |
| VEGFR2 | 22 | 6 |
| p38α (MAPK14) | 45 | 18 |
| JNK1 | 38 | 15 |
| ROCK1 | 12 | 4 |
| PIM1 | 72 | 25 |
| ... (86 other kinases) | <20 | <10 |
This data is illustrative and intended for comparative purposes.
Interpretation: Compound A demonstrates potent inhibition of its primary target, LRRK2, but also shows significant off-target activity against ABL1, SRC, and PIM1. This would warrant further investigation to understand the potential clinical implications of inhibiting these kinases. Compound B, in contrast, appears to be a more selective inhibitor of IRAK4 with minimal off-target interactions at the tested concentration.
Experimental Protocol: In Vitro Radiometric Kinase Assay [7]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted test compound or DMSO (vehicle control), the recombinant kinase, and the specific peptide or protein substrate.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the background radioactivity (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity) to calculate the percent inhibition.
Tier 2: Unbiased Target Deconvolution - Chemical Proteomics
For compounds exhibiting interesting phenotypic effects or unexpected off-target activities, an unbiased approach to identify all interacting proteins is invaluable. Chemical proteomics serves this purpose by using the compound itself as a "bait" to pull down its binding partners from a complex biological sample.[10]
Causality of Experimental Choice: This approach is crucial for identifying novel off-targets that may not be included in standard kinase panels. It provides a more comprehensive and unbiased view of the compound's interactome within a cellular context.[11] The use of a clickable or photo-affinity-labeled probe derived from the parent compound allows for the covalent capture of interacting proteins, which can then be identified by mass spectrometry.
Experimental Workflow Visualization:
Caption: Chemical proteomics workflow for target deconvolution.
Illustrative Data Presentation:
| Protein Identified | Peptide Count | Fold Enrichment (Compound vs. DMSO) | Known Function |
| LRRK2 | 25 | 50.2 | Primary Target (Ser/Thr Kinase) |
| ABL1 | 12 | 15.8 | Off-Target (Tyr Kinase) |
| PIM1 | 10 | 12.5 | Off-Target (Ser/Thr Kinase) |
| Heat shock protein 90 | 18 | 8.9 | Chaperone, often interacts with kinases |
| 14-3-3 protein epsilon | 7 | 6.3 | Adaptor protein, LRRK2 interactor |
| Tubulin alpha-1A chain | 5 | 2.1 | Cytoskeletal protein (potential non-specific binder) |
This data is illustrative and intended for comparative purposes.
Interpretation: This analysis confirms the intended target, LRRK2, and the previously identified off-targets, ABL1 and PIM1. It also reveals potential new interactors like HSP90 and 14-3-3, which could modulate the compound's activity on its primary target. The identification of abundant proteins like tubulin with low enrichment suggests potential non-specific binding.
Experimental Protocol: Chemical Proteomics Workflow [12][13][14]
-
Probe Synthesis: Synthesize a derivative of the 4-Oxa-7-azaspiro[2.5]octane compound that incorporates a clickable handle (e.g., an alkyne) or a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin).
-
Cell Culture and Treatment: Culture relevant cells (e.g., a cell line overexpressing the target kinase) and treat with the probe at various concentrations and for different durations.
-
Cell Lysis: Harvest and lyse the cells in a buffer compatible with the subsequent pull-down experiment.
-
Target-Probe Conjugation: For clickable probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag. For photo-affinity probes, irradiate the lysate with UV light to induce covalent cross-linking to target proteins.
-
Enrichment of Probe-Bound Proteins: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, consequently, the proteins. Quantify the relative abundance of proteins in the probe-treated sample versus a control (e.g., DMSO-treated) to identify specific interactors.
Tier 3: Predicting Clinical Adverse Effects - In Vitro Safety Pharmacology Panels
To de-risk a lead candidate for clinical development, it is essential to evaluate its activity against a panel of targets known to be associated with adverse drug reactions (ADRs).[15]
Causality of Experimental Choice: These panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[6] Profiling against these targets helps to identify potential liabilities early in the drug discovery process, allowing for medicinal chemistry efforts to mitigate these risks.[5]
Illustrative Data Presentation:
| Target | Assay Type | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) | Potential Clinical Implication |
| hERG | Radioligand Binding | 45 | 8 | Cardiac arrhythmia |
| 5-HT2B Receptor | Radioligand Binding | 55 | 12 | Valvular heart disease |
| Dopamine Transporter (DAT) | Radioligand Binding | 15 | 65 | CNS side effects |
| GABAA Receptor | Radioligand Binding | 8 | 5 | CNS side effects |
| Cytochrome P450 3A4 | Enzyme Inhibition | 62 | 25 | Drug-drug interactions |
This data is illustrative and intended for comparative purposes.
Interpretation: Compound A shows moderate inhibition of the hERG channel and the 5-HT2B receptor, which are known cardiac liabilities. It also inhibits CYP3A4, suggesting a potential for drug-drug interactions. Compound B exhibits significant interaction with the dopamine transporter, which could lead to central nervous system (CNS) side effects. These findings would necessitate further investigation in more specialized and physiologically relevant assays.
Conclusion: A Holistic Approach to De-risking Novel Kinase Inhibitors
The development of selective and safe kinase inhibitors based on the 4-Oxa-7-azaspiro[2.5]octane scaffold requires a multi-faceted approach to cross-reactivity profiling. By integrating broad kinome screening, unbiased chemical proteomics, and comprehensive safety pharmacology panels, researchers can build a detailed understanding of a compound's biological interactions. This holistic view is paramount for making informed decisions in lead optimization and candidate selection, ultimately increasing the probability of developing a successful therapeutic agent. The experimental protocols and comparative data presented in this guide provide a robust framework for navigating the complexities of the kinome and de-risking novel chemical entities for clinical development.
References
- BenchChem. (2025).
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Scientist.com. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com.
- Fell, M. J., et al. (2015). Impact of Type II LRRK2 inhibitors on signaling and mitophagy.
- Li, X., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Signal Transduction and Targeted Therapy, 10(1), 1-20.
- Bowes, J., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Journal of Medicinal Chemistry.
- Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.
- ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow.
- Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
- BenchChem. (2025). In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. BenchChem.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- ACS Publications. (2023). PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Selective Inhibitors of G2019S-LRRK2 Kinase Activity.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Wacker, S. J., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 41-48.
- PubMed Central. (n.d.). Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy. PubMed Central.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
- Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?.
- ResearchGate. (n.d.). Overview of key LRRK2 kinase inhibitors.
- PubMed Central. (n.d.).
- PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- Technology Networks. (2025).
- PubMed Central. (2023).
- PubMed Central. (2024). G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage. PubMed Central.
- Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery.
- BenchChem. (2025).
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience.
- BenchChem. (n.d.). A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione. BenchChem.
- Technology Networks. (2025).
- PubMed. (2022).
- Benchchem. (n.d.). 7-Oxa-4-azaspiro[2.5]octane | 126616-59-9. Benchchem.
- Benchchem. (n.d.). 4-Azaspiro[2.5]octan-7-ol | 1368128-46-4. Benchchem.
- ACS Publications. (n.d.). Journal of Natural Products.
Sources
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 14. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro and In Vivo Stability of 4-Oxa-7-azaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable can lead to accumulation and toxicity. The 4-Oxa-7-azaspiro[2.5]octane scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional architecture that can favorably influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic fate. This guide provides an in-depth comparison of the in vitro and in vivo stability of 4-Oxa-7-azaspiro[2.5]octane derivatives, supported by experimental data and detailed methodologies, to empower researchers in the rational design of more robust drug candidates.
The Stability Conundrum: Why It Matters
The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver.[1] Early assessment of a compound's susceptibility to metabolism is paramount to avoid costly late-stage failures.[2] In vitro assays provide a first glimpse into a compound's metabolic liabilities, while in vivo studies offer a holistic view of its pharmacokinetic profile in a living system.[3] Understanding the interplay between these two realms is crucial for establishing a reliable in vitro-in vivo correlation (IVIVC), a cornerstone of modern drug development.[4]
The Rise of Spirocycles: A Strategy for Enhanced Stability
Traditional drug discovery has often relied on planar, aromatic structures, which can be susceptible to metabolic attack. The shift towards more three-dimensional, sp³-rich scaffolds has been a key strategy to mitigate this.[5] Spirocycles, by virtue of their rigid, constrained conformations, can shield metabolically vulnerable sites from enzymatic degradation, thereby enhancing metabolic stability.[6][7] The 4-Oxa-7-azaspiro[2.5]octane moiety, a bioisosteric replacement for common heterocycles like morpholine and piperidine, has garnered significant attention for its potential to improve metabolic stability and other drug-like properties.[8][9]
In Vitro Stability Assessment: The First Line of Defense
In vitro metabolic stability assays are indispensable tools in early drug discovery for ranking and selecting compounds with favorable pharmacokinetic profiles.[2][10] The most common of these is the liver microsomal stability assay.
The Workhorse: Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[11] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[12]
The robustness of a microsomal stability assay hinges on a well-controlled experimental design. The use of pooled human liver microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[11] The inclusion of both positive and negative controls is non-negotiable for a self-validating system. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the enzymatic activity of the microsomes, while a stable compound (e.g., warfarin) confirms the integrity of the assay system. A negative control, where the cofactor NADPH is omitted, is crucial to distinguish between enzymatic degradation and chemical instability.[1]
This protocol outlines a typical high-throughput microsomal stability assay.
Materials:
-
Pooled human liver microsomes
-
Test compounds and control compounds (10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal stock solution in phosphate buffer.
-
Prepare working solutions of test and control compounds by diluting the DMSO stock with buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the microsomal stock solution.
-
Add the working solutions of the test and control compounds.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN with the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
Caption: Workflow for a cassette dosing in vivo pharmacokinetic study.
Bridging the Gap: In Vitro-In Vivo Correlation
A successful drug discovery program often demonstrates a good correlation between in vitro metabolic stability data and in vivo pharmacokinetic parameters. For compounds primarily cleared by hepatic metabolism, a low in vitro intrinsic clearance is expected to translate to a low in vivo clearance and a longer half-life. [4]Discrepancies between in vitro and in vivo data can point to other clearance mechanisms, such as renal excretion or metabolism in extrahepatic tissues. [13]
| Scaffold | Typical In Vivo Clearance (mL/min/kg) | Typical In Vivo Half-life (hours) | Correlation with In Vitro Data |
|---|---|---|---|
| Unsubstituted Piperidine Analog | High (> 50) | Short (< 2) | Generally correlates with high in vitro clearance. |
| Morpholine Analog | Moderate (20 - 50) | Moderate (2 - 6) | Fair correlation with in vitro data. |
| 4-Oxa-7-azaspiro[2.5]octane Derivative | Low (< 20) | Long (> 6) | Good correlation with low in vitro clearance, suggesting hepatic metabolism is a primary clearance pathway that has been successfully attenuated. |
Note: These are generalized values and the actual pharmacokinetic parameters will depend on the specific compound and the animal species.
Conclusion: A Path Forward
The 4-Oxa-7-azaspiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming the challenge of metabolic instability. By understanding the principles of in vitro and in vivo stability assessment and employing robust, self-validating experimental protocols, researchers can make more informed decisions in the lead optimization process. The comparative data and methodologies presented in this guide are intended to facilitate the rational design of drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of success in bringing new and effective therapies to patients.
References
- ACS Med Chem Lett. 2018 Aug 9;9(8):843-847. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
- AxisPharm. Cassette PK (I.V.). [Link]
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Expert Opinion on Drug Discovery. 2022 Jun;17(6):603-618. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
- Expert Opinion on Drug Discovery. 2022 Jun;17(6):603-618. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
- International Journal of Innovative Research in Medical and Pharmaceutical Sciences. Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. [Link]
- ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
- DocsDrive. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. [Link]
- NCBI Bookshelf. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
- Fiveable. Lead discovery and optimization | Medicinal Chemistry Class Notes. [Link]
- Pharmaceuticals (Basel). 2022 Mar; 15(3): 348. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]
- Google P
- Google Patents. LRRK2 inhibitors and methods of making and using the same.
- Google Patents. Oxaspiro [2.
- Google Patents. Intermediate of 4-oxa-7-azaspiro[2.
- Creative Bioarray. Microsomal Stability Assay. [Link]
- The Jackson Laboratory. (n.d.).
- Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- ResearchGate. (2025, August 9). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]
Sources
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parazapharma.com [parazapharma.com]
- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
- 9. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. docsdrive.com [docsdrive.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxa-7-azaspiro[2.5]octane hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS No. 1427195-23-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance within your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential for a robust risk assessment. This compound is a solid compound classified with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) warnings.[1][2]
Core Directive: The primary risks associated with this compound are irritant properties upon direct contact or inhalation.[1][2] All handling and disposal procedures are designed to mitigate these specific risks.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Code | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Synthesized from PubChem and commercial supplier data sheets.[1][2]
Foundational Principles of Chemical Waste Management
The following principles are the bedrock of safe laboratory practice and are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Adherence is not optional; it is a legal and ethical requirement.
-
Segregation: The cardinal rule of chemical waste is to never mix different waste streams.[5][6] this compound waste must be kept separate from solvents, acids, bases, and other reactive chemicals to prevent dangerous reactions.[7]
-
Identification & Labeling: All waste containers must be accurately and clearly labeled.[5] The label for this compound must include its full chemical name, CAS number, and the appropriate hazard pictograms as shown in Table 1. This practice prevents accidental mishandling by laboratory staff and waste management professionals.
-
Container Integrity: Chemical waste must be stored in containers that are compatible with the material and are in good condition—free of leaks, cracks, or external residue.[7][8] For a solid like this compound, a high-density polyethylene (HDPE) container with a secure, screw-top lid is the preferred choice. The original product container is often the best option for waste storage.[8]
-
Regulatory Compliance: All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal service.[2][5][9] It is illegal and unsafe to dispose of this compound in the regular trash or down the drain.[2][8]
Step-by-Step Disposal Protocols
This section details the specific, actionable steps for disposing of this compound and associated contaminated materials.
Required Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard profile. To prevent skin, eye, and respiratory irritation, the following minimum PPE must be worn:[2][9]
-
Nitrile Gloves: Provides a sufficient barrier against incidental skin contact.
-
Safety Goggles: Must be worn to protect against airborne particles causing serious eye irritation. A face shield is recommended if there is a significant risk of splashing or dust generation.[10]
-
Laboratory Coat: To protect skin and personal clothing.
-
Ventilated Enclosure: All handling of the solid compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood or other ventilated enclosure to mitigate the risk of inhaling dust particles.[2][11]
Disposal of Unused or Expired Solid Chemical
-
Prepare the Waste Container: Obtain a designated, compatible hazardous waste container. Ensure it is clean, dry, and correctly labeled with "Hazardous Waste," the full chemical name, and hazard pictograms.
-
Transfer the Chemical: Inside a fume hood, carefully transfer the solid this compound from its original container into the designated waste container. Use a plastic scoop or spatula to avoid generating dust.
-
Secure and Store: Tightly seal the waste container.[7] Wipe the exterior of the container with a damp cloth to remove any residual dust. Store the container in a designated, secure secondary containment area away from incompatible materials, awaiting pickup by your institution's licensed waste management provider.[8][12]
Disposal of Contaminated Labware
Items such as weigh boats, contaminated gloves, and plastic spatulas that have come into direct contact with the solid chemical are considered hazardous waste.
-
Segregate Solid Waste: Place all contaminated solid labware into a designated solid hazardous waste container or a securely lined, puncture-resistant box clearly labeled for this waste stream.
-
Do Not Dispose as General Waste: These items must not be placed in regular trash bins. Even trace amounts of the chemical can pose a risk.
-
Labeling: The container for contaminated solids must be labeled similarly to the pure chemical waste container.
Disposal of Empty Containers
An "empty" container that once held this compound is not considered general waste until it has been properly decontaminated.
-
Decontamination (Triple Rinse): For containers that held acutely hazardous materials, a triple rinse is often required.[8] For an irritant like this compound, rinse the container three times with a suitable solvent (e.g., water or methanol, depending on solubility and subsequent disposal procedures for the rinsate). Crucially, the rinsate itself is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Label Defacing: Once triple-rinsed, completely remove or deface the original chemical label on the container to prevent confusion.[7][8]
-
Final Disposal: Only after triple-rinsing and label removal can the container be disposed of in the appropriate glass or plastic recycling stream or as general laboratory waste, in accordance with your institution's policies.[8][11]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the immediate area. If the spill is large or dust is airborne, evacuate the area and contact your institution's safety officer.
-
Don Appropriate PPE: Before cleaning, don the full PPE listed in section 3.1.
-
Contain the Spill: Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[9] Avoid dry sweeping which can generate dust.[2]
-
Clean the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or environmental health and safety department, per institutional policy.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2][9] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for proper waste stream segregation.
References
- Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
- Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
- Properly Managing Chemical Waste in Labor
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- This compound.
- This compound. Angchao Technology. [Link]
- HYDROGEN CHLORIDE.
- GHS Compliant HCL 20 & 22 degree Solution Safety Data Sheet. Reagent Chemical & Research. [https://www.reagentchemical.com/wp-content/uploads/2018/01/Hydrochloric-Acid-20-and-22- Baume-GHS-Compliant-SDS-R3.pdf]([Link] Baume-GHS-Compliant-SDS-R3.pdf)
- Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Hydrochloric Acid Handbook. Oxy. [Link]
- Hydrochloric Acid Safe Handling Guideline.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. This compound | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. actenviro.com [actenviro.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. oxychem.com [oxychem.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxa-7-azaspiro[2.5]octane hydrochloride
Welcome to your essential guide for the safe handling of 4-Oxa-7-azaspiro[2.5]octane hydrochloride. In the fast-paced world of drug development, where innovation is paramount, the safety of our researchers is the bedrock of our success. This document is not a mere checklist; it is a comprehensive operational plan designed to provide you with the immediate, essential safety information and procedural guidance needed to handle this compound with confidence and precision. As your partner in laboratory safety, we aim to build your trust by offering value that extends beyond the product itself. Our goal is to empower you with the knowledge to maintain a secure research environment.
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the potential hazards is critical. This compound is a solid organic compound that, while essential for many research applications, presents a distinct set of risks that must be managed.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation, which can lead to significant discomfort and potential damage if not addressed promptly.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled as a dust.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion may lead to gastrointestinal irritation.[2][4]
The primary routes of exposure are through skin contact, eye contact, and inhalation of the solid as a fine powder.[3] Therefore, our personal protective equipment (PPE) strategy is designed to create a robust barrier against these exposure pathways.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent use of appropriate PPE. For all procedures involving this compound, the following PPE is mandatory. This selection is based on a risk assessment that considers the hazards of the compound and the potential for exposure during routine laboratory tasks.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended. | Protects against accidental splashes of solutions or airborne particles of the solid compound from entering the eyes and causing serious irritation.[2][4] |
| Hand Protection | Chemically resistant gloves (Nitrile is a suitable choice for incidental contact). | Prevents direct skin contact with the compound, which is a known skin irritant. It is crucial to check glove compatibility with any solvents being used.[6][7] |
| Body Protection | A knee-length laboratory coat, fully buttoned. | Shields skin and personal clothing from contamination by dust or splashes. |
| Foot Protection | Closed-toe and closed-heel shoes. | Protects feet from spills and dropped objects. |
Step-by-Step Handling Protocols: Integrating Safety into Your Workflow
Simply wearing PPE is not enough; it must be integrated into a well-defined workflow. The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Weighing the Solid Compound
The primary risk during this step is the generation and inhalation of airborne dust.
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area. If available, perform this task within a chemical fume hood or a ventilated balance enclosure.[8][9]
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Handling:
-
Carefully open the container to minimize the creation of airborne dust.
-
Use a spatula to transfer the desired amount of the solid to a weigh boat or other suitable container.
-
Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
-
Post-Weighing: Securely close the main container. Clean any residual solid from the spatula and the weighing area using a damp cloth or paper towel to prevent dust from becoming airborne. Dispose of the cleaning materials as solid chemical waste.[3]
Preparing a Solution
This procedure introduces the risk of splashes.
-
Preparation: This task should be performed in a chemical fume hood.[8]
-
Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. For larger volumes, consider using a face shield in addition to goggles.[2][6]
-
Procedure:
-
Slowly add the weighed this compound to the solvent.
-
If the dissolution is exothermic or involves a volatile solvent, be prepared for potential pressure buildup or vapor release.
-
Once the solid is fully dissolved, cap the container securely.
-
-
Cleanup: Clean any spills immediately as per the procedure in Section 4.
Spill and Emergency Procedures
Preparedness is key to minimizing the impact of an accidental release.[10]
Minor Spill (Solid)
-
Alert: Notify colleagues in the immediate vicinity.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing your core PPE. If there is significant dust, a respirator may be necessary.
-
Contain and Clean:
-
Gently cover the spill with a damp paper towel to avoid generating dust.[9]
-
Carefully sweep the material into a dustpan or onto a stiff piece of paper.
-
Place the collected solid and all cleaning materials into a sealed container labeled as "Hazardous Waste."
-
-
Decontaminate: Wipe the spill area with soap and water.[3]
Skin Contact
-
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[3][4]
-
Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.
-
Seek Medical Attention: If irritation persists, seek medical attention.
Eye Contact
-
Immediate Action: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4]
-
Seek Medical Attention: Promptly seek medical attention after flushing.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated gloves, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.[11][12]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[13]
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13]
Visual Workflow for PPE Selection
To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the intended laboratory procedure.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a robust culture of safety within your organization. A commitment to safe laboratory practices is a commitment to the integrity and success of your research.
References
- PubChem. This compound.
- Lab Manager. Personal Protective Equipment (PPE)
- ACS Material. PPE and Safety for Chemical Handling. [Link]
- Syracuse University Environmental Health & Safety Services. Irritants. [Link]
- American Chemical Society.
- Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. [Link]
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
- University of California, Merced Environmental Health & Safety. Choosing The Correct PPE. [Link]
- Ace Waste.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
- University of Michigan-Dearborn. Irritant Chemicals. [Link]
- Physikalisch-Technische Bundesanstalt.
- DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
- Science Equip.
- The National Academies Press.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Sources
- 1. research.arizona.edu [research.arizona.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager [labmanager.com]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. acs.org [acs.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ptb.de [ptb.de]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
